2-Chloro-5-(methoxymethyl)thiazole
Description
Properties
IUPAC Name |
2-chloro-5-(methoxymethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMMPHSAUBHRMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475760 | |
| Record name | 2-chloro-5-(methoxymethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340294-07-7 | |
| Record name | 2-chloro-5-(methoxymethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-(methoxymethyl)thiazole (CAS: 340294-07-7)
Notice: Publicly available information regarding 2-Chloro-5-(methoxymethyl)thiazole is limited. This guide synthesizes the available data and provides a logical framework for its synthesis and potential applications based on related compounds. Much of the detailed experimental data and biological applications for this specific molecule are not extensively documented in accessible literature.
Core Compound Summary
This compound is a substituted thiazole derivative. Thiazole rings are significant structural motifs in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a chloro group at the 2-position and a methoxymethyl group at the 5-position suggests its role as a versatile chemical intermediate, offering multiple sites for synthetic modification.
Physicochemical Properties
Quantitative data for this compound is not widely published. The following table summarizes information gathered from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 340294-07-7 | - |
| Molecular Formula | C₅H₆ClNOS | [1] |
| Molecular Weight | 163.63 g/mol | [1] |
| Boiling Point | 229 °C at 760 mmHg | [1] |
| Density | 1.327 g/cm³ | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Solubility | Not specified (expected to be soluble in organic solvents) | - |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The logical synthetic pathway to obtain this compound is a two-step process starting from the synthesis of 2-chloro-5-(chloromethyl)thiazole, followed by the etherification of the chloromethyl group.
Detailed Experimental Protocol: Synthesis of 2-chloro-5-(chloromethyl)thiazole (Precursor)
This protocol is based on published methods for the synthesis of the precursor compound.
Materials:
-
2,3-dichloropropene
-
Sodium thiocyanate
-
Toluene (solvent)
-
Tetrabutylammonium bromide (phase-transfer catalyst)
-
Sulfuryl chloride
Procedure:
-
To a three-necked flask equipped with a stirrer, condenser, and dropping funnel, add sodium thiocyanate, tetrabutylammonium bromide, and toluene.
-
Slowly add 2,3-dichloropropene to the stirred mixture.
-
Heat the mixture to reflux (approximately 80°C) for 4 hours.
-
Increase the temperature to 120°C and maintain for 3 hours to facilitate isomerization.
-
Cool the reaction mixture and then add sulfuryl chloride dropwise to effect chlorination and cyclization.
-
Upon completion of the reaction (monitored by TLC or GC), the mixture is worked up by washing with an aqueous solution of sodium bicarbonate and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)thiazole.
Proposed Experimental Protocol: Synthesis of this compound
This is a hypothetical protocol based on standard organic chemistry principles.
Materials:
-
2-chloro-5-(chloromethyl)thiazole
-
Sodium methoxide
-
Methanol (solvent)
Procedure:
-
Dissolve 2-chloro-5-(chloromethyl)thiazole in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the addition of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or vacuum distillation to obtain this compound.
Potential Applications and Signaling Pathways
While specific biological data for this compound is not available, its structural similarity to other 2-chlorothiazole derivatives suggests potential applications in agrochemicals and pharmaceuticals.
Agrochemicals
2-Chloro-5-(substituted methyl)thiazoles are key intermediates in the synthesis of neonicotinoid insecticides. These insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and eventual death. It is plausible that this compound could be a precursor in the development of novel neonicotinoids.
Pharmaceuticals
Thiazole-containing compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological role of this compound would depend on its interaction with various biological targets, which remains to be elucidated through future research.
Safety and Handling
No specific safety data sheet (SDS) for this compound is publicly available. However, based on the known hazards of its precursor, 2-chloro-5-(chloromethyl)thiazole, and other chlorinated organic compounds, it should be handled with caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of novel agrochemicals and pharmaceuticals. While detailed experimental and biological data are currently lacking in the public domain, its synthesis can be logically inferred from the chemistry of related compounds. Further research is necessary to fully characterize its properties, reactivity, and biological activity to unlock its full potential in drug discovery and development.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(methoxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-5-(methoxymethyl)thiazole. Due to the limited availability of experimental data for this specific compound, this guide also includes relevant information on the closely related and well-documented analogue, 2-Chloro-5-(chloromethyl)thiazole, to provide a comparative context and potential synthetic strategies.
Core Physicochemical Data
| Property | Value |
| CAS Number | 340294-07-7 |
| Molecular Formula | C₅H₆ClNOS |
| Molecular Weight | 163.63 g/mol [1] |
| Boiling Point | 229 °C at 760 mmHg[1] |
| Density | 1.327 g/cm³[1] |
| Melting Point | Data not available |
| pKa | Data not available |
| logP | Data not available |
| Solubility | Data not available |
Inferred and Analogous Properties
While specific experimental data for some properties of this compound is lacking, some inferences can be drawn from its structure and comparison to analogous compounds. For instance, the presence of the methoxymethyl group suggests it is likely a liquid at room temperature or a low-melting solid. Its solubility is expected to be low in water and higher in organic solvents.
For comparison, the well-characterized analogue, 2-Chloro-5-(chloromethyl)thiazole (CAS No. 105827-91-6), has a reported melting point of 29-31 °C[2] and is insoluble in water, but soluble in solvents like dichloromethane, chloroform, and carbon tetrachloride[3][4]. A predicted pKa value for this analogue is 0.19±0.10[4].
Experimental Protocols: Synthesis
Detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, the synthetic routes for the analogous 2-Chloro-5-(chloromethyl)thiazole are well-established and can serve as a foundational methodology for researchers.
Reference Protocol: One-Pot Synthesis of 2-Chloro-5-(chloromethyl)thiazole
This protocol outlines a common and efficient one-pot synthesis from 2,3-dichloropropene and sodium thiocyanate[5].
Materials:
-
2,3-dichloropropene
-
Sodium thiocyanate
-
Tetrabutylammonium bromide
-
Toluene
-
Sulfuryl chloride
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, charge 100 g (1.23 mol) of sodium thiocyanate, 2.5 g of tetrabutylammonium bromide, and 200 mL of toluene.
-
Under stirring, slowly add 108 g (0.97 mol) of 2,3-dichloropropene dropwise.
-
Heat the mixture to 80 °C in an oil bath and reflux for 4 hours.
-
Increase the temperature to 120 °C and continue heating for an additional 3 hours. This step facilitates the isomerization to 1-isothiocyanato-2-chloropropene.
-
Cool the reaction mixture and then add a chlorinating agent, such as sulfuryl chloride, to effect cyclization to the thiazole ring.
-
The crude product is then purified, typically by vacuum distillation.
This method is reported to yield a product with a purity of up to 99%[5].
Logical and Synthetic Relationships
This compound is a key intermediate in the synthesis of various agrochemicals, particularly neonicotinoid insecticides[1]. Its structural features allow for further chemical modifications to build more complex, biologically active molecules.
Caption: Plausible synthetic pathway for this compound.
The diagram above illustrates a potential synthetic route to this compound, leveraging the known synthesis of its chloromethyl analog. This involves the initial formation of an isothiocyanate intermediate, followed by chlorination and cyclization, and a subsequent nucleophilic substitution to introduce the methoxymethyl group.
Caption: Role as a key intermediate in neonicotinoid synthesis.
This workflow highlights the central role of this compound as a key intermediate. It undergoes coupling reactions with other synthetic partners to form the final neonicotinoid insecticide products, which are known to target the nervous systems of insects[1].
Signaling Pathways
There is currently no available information in the scientific literature detailing the interaction of this compound with specific signaling pathways. Its primary documented role is that of a chemical intermediate for the synthesis of biologically active molecules. The biological activity of the final products, such as neonicotinoid insecticides, is well-documented, but this is distinct from the activity of the intermediate itself. Further research would be required to elucidate any direct biological effects or pathway interactions of this compound.
References
- 1. 2-Chloro-5-methoxymethyl-thiazole [myskinrecipes.com]
- 2. indiamart.com [indiamart.com]
- 3. 2-chloro-5-chloromethyl-thiazole, CAS No. 105827-91-6 - iChemical [ichemical.com]
- 4. guidechem.com [guidechem.com]
- 5. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Chloro-5-(methoxymethyl)thiazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the molecular structure and conformation of 2-Chloro-5-(methoxymethyl)thiazole is limited. This guide provides the available information for the target compound and presents a detailed analysis of the closely related analogue, 2-Chloro-5-(chloromethyl)thiazole, to offer insights into the probable structural characteristics. All data and visualizations pertaining to the crystal structure are for this analogue and should be interpreted as a predictive reference for this compound.
Introduction to this compound
This compound is a substituted thiazole derivative with the chemical formula C₅H₆ClNOS.[1] Thiazole rings and their derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Understanding the three-dimensional structure and conformational flexibility of such molecules is crucial for structure-activity relationship (SAR) studies and rational drug design.
This technical guide aims to provide a comprehensive overview of the molecular structure and conformation of this compound. Due to the scarcity of direct experimental data, this document leverages information on the analogous compound, 2-Chloro-5-(chloromethyl)thiazole, for which a crystal structure has been determined.
Physicochemical Properties
A summary of the available physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆ClNOS | [1] |
| Molecular Weight | 163.63 g/mol | [1] |
| Boiling Point | 229 °C at 760 mmHg | [1] |
| Density | 1.327 g/cm³ | [1] |
| SMILES | COCC1=CN=C(Cl)S1 | [2] |
Molecular Structure and Conformation: Insights from an Analogue
In the absence of a crystal structure for this compound, we turn to the well-characterized analogue, 2-Chloro-5-(chloromethyl)thiazole (C₄H₃Cl₂NS), to infer structural and conformational features. The single-crystal X-ray diffraction data for this analogue provides valuable information on bond lengths, bond angles, and the overall geometry of the substituted thiazole ring.
Crystallographic Data of 2-Chloro-5-(chloromethyl)thiazole
The crystal structure of 2-Chloro-5-(chloromethyl)thiazole reveals a planar thiazole ring.[3] The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2430 (8) |
| b (Å) | 17.151 (3) |
| c (Å) | 9.1640 (18) |
| β (°) | 96.82 (3) |
| V (ų) | 662.2 (2) |
| Z | 4 |
Data obtained from the crystallographic study of 2-Chloro-5-(chloromethyl)thiazole.[3]
Key Bond Lengths and Angles of 2-Chloro-5-(chloromethyl)thiazole
The bond lengths and angles within the 2-Chloro-5-(chloromethyl)thiazole molecule are within the normal ranges for similar structures.
| Bond | Length (Å) | Angle | Angle (°) |
| S1-C2 | 1.719(3) | C5-S1-C2 | 90.73(14) |
| S1-C5 | 1.721(3) | N3-C2-S1 | 115.1(2) |
| C2-N3 | 1.306(4) | C4-N3-C2 | 110.1(2) |
| N3-C4 | 1.381(4) | C5-C4-N3 | 114.7(3) |
| C4-C5 | 1.357(4) | C4-C5-S1 | 109.3(2) |
| C2-Cl1 | 1.721(3) | ||
| C5-C6 | 1.491(4) | ||
| C6-Cl2 | 1.778(3) |
Data obtained from the crystallographic study of 2-Chloro-5-(chloromethyl)thiazole.
Conformational Analysis
The conformation of the 5-substituent relative to the thiazole ring is a key feature. In the crystal structure of 2-Chloro-5-(chloromethyl)thiazole, the torsion angle involving the chloromethyl group provides insight into its spatial arrangement.
Torsion Angle:
-
N3-C5-C6-Cl2: -100.1(3)°
This torsion angle indicates that the chloromethyl group is not coplanar with the thiazole ring. For this compound, the analogous C-C-O-C torsion angle would be of interest. The presence of the ether oxygen in the methoxymethyl group, with its lone pairs of electrons, may influence the conformational preferences through steric and electronic effects, potentially leading to different preferred torsion angles compared to the chloromethyl analogue.
Computational studies on substituted thiophenes, which are structurally related to thiazoles, have shown that the conformational preferences of side chains are influenced by a combination of steric hindrance and intramolecular interactions.[4] For this compound, rotation around the C5-CH₂ bond and the CH₂-O bond would lead to different conformers. The relative energies of these conformers would determine the dominant conformation in solution and in biological systems.
Experimental Protocols
While no specific experimental protocols for the structural analysis of this compound have been found, a general workflow for such an analysis is provided below. This workflow is based on standard techniques used for the characterization of small organic molecules.
General Experimental Workflow
Caption: General experimental workflow for structural characterization.
Spectroscopic Data (Inferred)
Direct spectroscopic data for this compound is not available in the cited literature. However, one can predict the expected signals based on the known spectra of related thiazole derivatives.
-
¹H NMR: One would expect a singlet for the proton on the thiazole ring (H4), a singlet for the methylene protons of the methoxymethyl group, and a singlet for the methyl protons. The chemical shifts would be influenced by the electron-withdrawing chlorine atom and the methoxy group.
-
¹³C NMR: Signals for the three carbons of the thiazole ring and the two carbons of the methoxymethyl group would be expected.
-
IR Spectroscopy: Characteristic absorption bands for C-H, C=N, C=C, and C-O stretching vibrations would be anticipated. The infrared spectra of methylthiazoles have been studied and provide a basis for predicting the spectral features of substituted thiazoles.[5]
Logical Relationships in Conformational Analysis
The conformational preference of the methoxymethyl side chain is determined by a balance of steric and electronic factors. A simplified diagram illustrating these relationships is shown below.
Caption: Factors influencing molecular conformation.
Conclusion
This technical guide has synthesized the available information on the molecular structure and conformation of this compound. While direct experimental data is lacking, analysis of the closely related 2-Chloro-5-(chloromethyl)thiazole provides a valuable model for understanding the likely structural parameters of the thiazole core. The conformational flexibility of the methoxymethyl side chain remains an area for future investigation, ideally through a combination of experimental techniques, such as NMR spectroscopy and single-crystal X-ray diffraction, and computational modeling. Such studies are essential for a complete understanding of the structure-activity relationships of this important class of molecules.
References
- 1. 2-Chloro-5-methoxymethyl-thiazole [myskinrecipes.com]
- 2. 340294-07-7|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-5-(methoxymethyl)thiazole and its Analogue 2-Chloro-5-(chloromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-Chloro-5-(methoxymethyl)thiazole, including its chemical structure identifier. Due to the limited availability of in-depth public data on this specific compound, this guide also offers a comprehensive examination of the closely related and extensively studied analogue, 2-Chloro-5-(chloromethyl)thiazole. This analogue serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, and its properties and synthesis are well-documented.
This compound
This compound is a sulfur-containing heterocyclic compound. While specific experimental data is sparse in publicly accessible literature, its fundamental chemical identity has been established.
SMILES String
The Simplified Molecular Input Line Entry System (SMILES) string for this compound is: COCC1=CN=C(Cl)S1[1]
Chemical and Physical Properties
Limited data is available for this compound. The following table summarizes the known information.
| Property | Value | Reference |
| CAS Number | 340294-07-7 | [1][2] |
| Molecular Formula | C₅H₆ClNOS | [1][2] |
| Molecular Weight | 163.63 g/mol | [1][2] |
| Boiling Point | 229 °C at 760 mmHg | [2] |
| Density | 1.327 g/cm³ | [2] |
| Storage | Room temperature, sealed in dry conditions, 2-8°C | [1][2] |
Applications and Biological Activity
This compound is used as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the production of neonicotinoid insecticides.[2] Its structure is designed for easy modification in organic synthesis, making it a valuable building block for developing biologically active compounds.[2] It is also utilized in preparing fungicides and plant growth regulators.[2] The thiazole ring is a common feature in many biologically active molecules, known to interact with various enzymes and receptors.[3]
The Analogue: 2-Chloro-5-(chloromethyl)thiazole
Given the scarcity of detailed information on this compound, a comprehensive analysis of its close analogue, 2-Chloro-5-(chloromethyl)thiazole (CCMT), is presented. CCMT is a pivotal intermediate in the synthesis of neonicotinoid insecticides like Thiamethoxam and Clothianidin, as well as the anti-HIV drug Ritonavir.[4][5]
Chemical and Physical Properties of 2-Chloro-5-(chloromethyl)thiazole
| Property | Value | Reference |
| CAS Number | 105827-91-6 | [4][5][6] |
| Molecular Formula | C₄H₃Cl₂NS | [4][5][6] |
| Molecular Weight | 168.04 g/mol | [4][6] |
| Appearance | White to pale yellow crystal or colorless liquid | [4][5][7] |
| Melting Point | 29-31 °C | [8] |
| Boiling Point | 268.6±32.0 °C (Predicted) | [4] |
| Density | 1.503±0.06 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.571 (at 20°C) | [4][8] |
| Storage | 2-8°C, in a dark place under an inert atmosphere | [4][5] |
| Solubility | Soluble in methanol, dichloromethane, chloroform, and carbon tetrachloride; insoluble in water. | [4][5] |
Experimental Protocols for Synthesis of 2-Chloro-5-(chloromethyl)thiazole
Several methods for the synthesis of 2-Chloro-5-(chloromethyl)thiazole have been reported. Below are detailed protocols for two common approaches.
Protocol 1: Chlorination of 3-Chloropropenyl Isothiocyanates [4]
-
Apparatus: A 2-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser with an outlet vented to an aqueous sodium hydroxide trap.
-
Reagents:
-
Crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (504.2 g, 3.79 mol)
-
Chloroform (600 mL)
-
Chlorine gas (267.1 g, 3.77 mol)
-
Sodium bicarbonate
-
-
Procedure:
-
Charge the flask with the crude isothiocyanates and chloroform.
-
Stir the mixture and heat to reflux.
-
Bubble chlorine gas under the surface of the reaction over a period of 6-8 hours.
-
Monitor the conversion to 2-chloro-5-(chloromethyl)thiazole by gas chromatography (GC).
-
Once the reaction is complete, cool the mixture and filter it.
-
Concentrate the filtrate on a rotary evaporator to remove the chloroform.
-
Add approximately 0.25 equivalents of sodium bicarbonate to the concentrated filtrate.
-
Distill the product at 97 °C under vacuum (6 mmHg) to yield 2-chloro-5-chloromethylthiazole.
-
Protocol 2: One-Pot Synthesis from 2,3-Dichloropropene [7][9]
-
Apparatus: A 500mL three-necked flask with a mechanical stirrer and a condenser.
-
Reagents:
-
Sodium thiocyanate (100g, 1.23 mol)
-
Tetrabutylammonium bromide (2.5g)
-
Toluene (200 mL)
-
2,3-dichloropropene (108g, 0.97 mol)
-
Sulfuryl chloride
-
-
Procedure:
-
Add sodium thiocyanate, tetrabutylammonium bromide, and toluene to the flask.
-
With stirring, slowly add 2,3-dichloropropene dropwise.
-
Heat the mixture in an 80°C oil bath and reflux for 4 hours for the substitution reaction.
-
Increase the temperature to 120°C for 3 hours to induce isomerization.
-
After isomerization, mix the resulting compound with sulfuryl chloride in a solvent for the chlorination-cyclization reaction to obtain 2-chloro-5-chloromethylthiazole.
-
The final product is then purified. This one-pot process is noted for its simple operation and high efficiency.[7][9]
-
Synthesis Pathway and Workflow Visualization
The following diagrams illustrate a common synthesis pathway for 2-chloro-5-chloromethylthiazole and a general experimental workflow.
Caption: Synthesis of 2-Chloro-5-chloromethylthiazole.
Caption: General Experimental Workflow for Synthesis.
Mechanism of Action and Biological Significance
Pesticides derived from 2-chloro-5-chloromethyl thiazole typically function by targeting the nervous systems of insect pests.[10] For instance, some of these compounds inhibit the enzyme acetylcholinesterase, which is crucial for the normal functioning of the nervous system.[10] Inhibition of this enzyme leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, disrupting nerve impulse transmission and causing paralysis and death in the pest.[10] The thiazole ring itself is a significant pharmacophore in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][11][12]
References
- 1. 340294-07-7|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-5-methoxymethyl-thiazole [myskinrecipes.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. aksci.com [aksci.com]
- 9. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 10. huarongpharma.com [huarongpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Untapped Therapeutic Potential of 2-Chloro-5-(methoxymethyl)thiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. While 2-Chloro-5-(methoxymethyl)thiazole is primarily recognized as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly neonicotinoid insecticides, its potential as a building block for novel therapeutic agents remains an area of burgeoning interest.[1] This technical guide delves into the prospective biological activities of this compound derivatives, drawing insights from the vast body of research on the broader thiazole class. By examining the established pharmacological profiles of structurally related compounds, we can extrapolate the potential therapeutic avenues for this promising, yet underexplored, chemical space.
Potential Biological Activities of Thiazole Derivatives
Thiazole derivatives have demonstrated a remarkable diversity of biological activities, suggesting that derivatives of this compound could be engineered to target a wide array of diseases. The existing literature highlights significant potential in the following areas:
-
Antimicrobial Activity: Thiazole-containing compounds have shown broad-spectrum antibacterial and antifungal properties.[2][3][4] Some derivatives have exhibited efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2] The proposed mechanism for their antifungal action often involves the inhibition of enzymes crucial for fungal cell wall synthesis, such as 14α-lanosterol demethylase.[2]
-
Anticancer Activity: A significant number of thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/mTOR and VEGFR-2 pathways.[6][8]
-
Enzyme Inhibition: The thiazole nucleus serves as an effective scaffold for designing potent enzyme inhibitors.[9] Specific derivatives have been shown to inhibit a range of enzymes, including cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs, and carbonic anhydrases and cholinesterases, which are implicated in various neurological and physiological processes.[10][11]
-
Antimalarial and Antimycobacterial Activity: Thiazole derivatives have also emerged as promising candidates for combating infectious diseases like malaria and tuberculosis.[12][13] Certain 2-aminothiazole derivatives have demonstrated potent in vitro activity against Plasmodium falciparum and Mycobacterium tuberculosis.[13]
Quantitative Data on the Biological Activity of Thiazole Derivatives
The following tables summarize the quantitative biological activity data for a selection of thiazole derivatives, providing a comparative overview of their potency.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Compound 3 | S. aureus, E. coli, P. aeruginosa | 230-700 | 470-940 | [2] |
| Compound 9 | Fungal Strains | 60-230 | 110-470 | [2] |
| 2,5-dichloro thienyl-substituted thiazoles | A. fumigatus, A. flavus, S. aureus, E. coli | 6.25-12.5 | - | [4] |
| 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazoles | S. aureus, A. flavus | - | - | [14] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | S. pneumoniae, S. epidermidis, E. coli | 0.03-7.81 | - | [14] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration
Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 16 | E. coli KAS III | 5.3 | [4] |
| Compound 3b | PI3Kα | 0.086 | [6] |
| Compound 3b | mTOR | 0.221 | [6] |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 | [11] |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 | [11] |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 | [11] |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 | [11] |
| Compound 2b | COX-1 | 0.239 | [10] |
| Compound 2b | COX-2 | 0.191 | [10] |
| Hydrazinyl thiazole derivative IV | EGFR-TK | - | [8] |
| 4-chlorophenylthiazole derivative III | VEGFR-2 | 0.051 | [8] |
IC50: Half-maximal Inhibitory Concentration; hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; COX: Cyclooxygenase; PI3K: Phosphoinositide 3-kinase; mTOR: mammalian Target of Rapamycin; EGFR-TK: Epidermal Growth Factor Receptor Tyrosine Kinase; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2.
Table 3: Anticancer and Antiplasmodial Activity of Thiazole Derivatives
| Compound | Activity | Cell Line/Organism | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Compound 19 | Anticancer | A549 (human lung adenocarcinoma) | >1000 |[5] | | Compound 19 | Anticancer | NIH/3T3 (mouse embryoblast) | 23.3 |[5] | | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | Anticancer | A-549, Bel7402, HCT-8 | - |[7] | | Compound 4c | Antiplasmodial | Plasmodium falciparum | - |[12] | | Hydrazinyl thiazole molecule II | Anticancer | C6 (rat glioma) | 3.83 |[8] |
IC50 values are presented where available. For some compounds, the activity was reported without a specific IC50 value in the source material.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of thiazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of compounds against specific enzymes is quantified using various spectrophotometric or fluorometric assays. The general workflow is as follows:
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Measurement of Activity: The rate of product formation or substrate consumption is measured over time using a plate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. 2-Chloro-5-methoxymethyl-thiazole [myskinrecipes.com]
- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
2-Chloro-5-(methoxymethyl)thiazole: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Chloro-5-(methoxymethyl)thiazole, a key heterocyclic building block in modern organic synthesis. Due to its versatile reactivity, this compound serves as a crucial intermediate in the preparation of a wide array of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. This document details its physicochemical properties, synthesis, and applications in pivotal cross-coupling reactions, offering experimental protocols and quantitative data to support laboratory and process development endeavors.
Introduction
This compound is a substituted thiazole derivative recognized for its utility in constructing complex molecular architectures. The presence of a reactive chlorine atom at the 2-position of the thiazole ring allows for a variety of palladium-catalyzed cross-coupling reactions, while the methoxymethyl group at the 5-position can influence the molecule's solubility and metabolic stability in final products. Its structural similarity to 2-chloro-5-(chloromethyl)thiazole, a well-established intermediate for neonicotinoid insecticides like Thiamethoxam and the antiretroviral drug Ritonavir, underscores its significance in medicinal and agricultural chemistry.[1][2][3] This guide will focus on the synthesis of this compound and its application as a versatile building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 340294-07-7 | [4] |
| Molecular Formula | C₅H₆ClNOS | [4] |
| Molecular Weight | 163.63 g/mol | [4] |
| Boiling Point | 229 °C at 760 mmHg | [4] |
| Density | 1.327 g/cm³ | [4] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Solubility | Soluble in common organic solvents |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of this compound is not widely reported in the literature. However, a plausible and efficient multi-step synthetic pathway can be devised from readily available starting materials, leveraging established methodologies for the synthesis of the closely related 2-chloro-5-(chloromethyl)thiazole. This proposed synthesis involves three main stages:
-
Synthesis of 2-Chloro-5-(chloromethyl)thiazole: This intermediate is prepared from 1,3-dichloropropene through a sequence of substitution, isomerization, and chlorination-cyclization reactions.
-
Conversion to 2-Chloro-5-(hydroxymethyl)thiazole: The chloromethyl group is converted to a hydroxymethyl group via a formate ester intermediate.
-
Methylation to this compound: The final product is obtained through a Williamson ether synthesis.
Figure 1: Proposed Synthetic Pathway for this compound. This diagram outlines the multi-step synthesis starting from 1,3-dichloropropene.
Detailed Experimental Protocols
This procedure is adapted from established patent literature for the synthesis of this key intermediate.[5]
-
Step 1: Substitution and Isomerization.
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add sodium thiocyanate (100 g, 1.23 mol), tetrabutylammonium bromide (2.5 g), and toluene (200 mL).
-
With stirring, slowly add 2,3-dichloropropene (108 g, 0.97 mol) dropwise.
-
Heat the mixture in an 80°C oil bath and reflux for 4 hours.
-
After the initial reflux, increase the temperature to 120°C and continue to heat for an additional 3 hours to facilitate the isomerization to 1-isothiocyanato-2-chloropropene. The reaction mixture will darken significantly.
-
-
Step 2: Chlorination and Cyclization.
-
Cool the reaction mixture from the previous step to room temperature.
-
In a separate flask, prepare a solution of sulfuryl chloride in toluene.
-
Slowly add the sulfuryl chloride solution to the stirred isothiocyanate mixture. An exothermic reaction will occur; maintain the temperature below 40°C using an ice bath.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture to remove any solids.
-
The filtrate containing 2-chloro-5-chloromethylthiazole is then purified by vacuum distillation.
-
This two-step procedure is based on the work of Murugan et al.[4]
-
Step 1: Formate Displacement.
-
In a round-bottom flask, combine 2-chloro-5-chloromethylthiazole (1 eq.), sodium formate (3 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.02 eq.) in a suitable solvent like heptane.
-
Heat the mixture to reflux and stir overnight.
-
Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture, and extract the organic layer.
-
-
Step 2: Hydrolysis.
-
The crude formate ester from the previous step is dissolved in a mixture of methanol and water.
-
Add sodium hydroxide (25% aqueous solution) slowly while keeping the temperature below 30°C.
-
Stir the mixture for 30 minutes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-(hydroxymethyl)thiazole.
-
This is a general procedure for Williamson ether synthesis, adapted for this specific substrate.[6][7]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-5-(hydroxymethyl)thiazole (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Applications in Cross-Coupling Reactions
The 2-chloro-thiazole moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are fundamental in diversifying the thiazole core for the synthesis of novel compounds in drug discovery and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 2-position of the thiazole ring and various aryl or vinyl boronic acids or esters.
Figure 2: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination.
-
In a Schlenk tube, combine this compound (1 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the 2-position of the thiazole and a terminal alkyne, yielding an alkynylthiazole derivative.[8][9]
Figure 3: Generalized Catalytic Cycle for the Sonogashira Coupling. This diagram shows the interconnected palladium and copper cycles involved in the reaction.
-
To a degassed solution of this compound (1 eq.) and a terminal alkyne (1.5 eq.) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.06 eq.).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl or N-heteroaryl amines by coupling an aryl halide with an amine in the presence of a palladium catalyst.[2][10]
Figure 4: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination. This diagram depicts the key steps in the palladium-catalyzed C-N bond formation.
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Add a solution of this compound (1 eq.) and the desired amine (1.2 eq.) in an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110°C for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data from Analogous Reactions
While specific quantitative data for reactions of this compound are scarce in the literature, data from reactions involving the closely related 2-chloro-5-chloromethylthiazole can provide valuable insights into expected yields and reaction efficiencies.
| Reaction | Reactants | Catalyst System | Conditions | Yield | Reference |
| Synthesis | 2-chloropropenyl isothiocyanate, sulfuryl chloride | - | Chloroform, 30°C to rt | High | [2] |
| Synthesis | 2,3-dichloropropene, sodium thiocyanate, thionyl chloride | - | Toluene, one-pot | up to 99% purity | [11] |
| Suzuki-Miyaura | 3,5-dichloro-1,2,4-thiadiazole, 4-methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, reflux | 55% (disubstituted) | [12] |
| Sonogashira | 2-bromo-4-iodo-quinoline, terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Room temperature | Good to excellent | [13] |
| Buchwald-Hartwig | Aryl halides, primary/secondary amines | Pd(0) or Pd(II) with phosphine ligand, base | Toluene or dioxane, 80-110°C | Generally high | [2][10] |
Table 2: Representative Yields for Reactions of Analogous Thiazole Derivatives.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of novel pharmaceuticals and agrochemicals. Although detailed literature on its specific reactivity is still emerging, its synthesis can be reliably achieved through a multi-step sequence from common starting materials. Its utility in key cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for extensive functionalization of the thiazole core. The experimental protocols and data provided in this guide, based on established chemical principles and analogous systems, offer a solid foundation for researchers to explore the full synthetic potential of this important heterocyclic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson ether synthesis | TCI AMERICA [tcichemicals.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Page loading... [wap.guidechem.com]
- 12. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Electron Density Distribution in 2-Chlorothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-chlorothiazole moiety is a prevalent scaffold in medicinal chemistry, contributing significantly to the pharmacological activity of numerous drugs. Its reactivity, metabolic stability, and intermolecular interactions are intrinsically linked to the electron density distribution within the heterocyclic ring. This technical guide provides a comprehensive analysis of the electronic landscape of 2-chlorothiazole, supported by computational data. We delve into the theoretical underpinnings of its electron distribution, present quantitative data from Density Functional Theory (DFT) calculations, and outline the experimental and computational methodologies pertinent to such analyses. This document aims to serve as a foundational resource for researchers engaged in the design and development of thiazole-based therapeutic agents.
Introduction: The Electronic Character of the Thiazole Ring
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This arrangement imparts a unique electronic character to the ring system. The nitrogen atom, being more electronegative than carbon, acts as an inductive electron-withdrawing group, polarizing the sigma framework. Conversely, the sulfur atom, with its available lone pair of electrons, can participate in pi-conjugation, donating electron density to the ring.
The interplay of these effects results in a nuanced electron distribution. Generally, the thiazole ring is considered electron-rich compared to benzene, yet it possesses distinct sites of varying electron density that dictate its chemical behavior.
The Influence of the 2-Chloro Substituent
The introduction of a chlorine atom at the C2 position significantly modulates the electron density of the thiazole ring. Chlorine exerts two primary electronic effects:
-
Inductive Effect (-I): As a halogen, chlorine is highly electronegative and withdraws electron density from the C2 carbon through the sigma bond. This effect is distance-dependent and is most pronounced at the site of substitution.
-
Mesomeric Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the thiazole ring. This electron-donating resonance effect counteracts the inductive withdrawal.
In the case of halogens, the inductive effect typically outweighs the mesomeric effect. Consequently, the 2-chloro substituent renders the C2 position of the thiazole ring significantly electron-deficient. This heightened electrophilicity at C2 is a cornerstone of 2-chlorothiazole's reactivity profile, particularly its susceptibility to nucleophilic aromatic substitution.
Quantitative Analysis of Electron Density
To provide a quantitative understanding of the electron distribution in 2-chlorothiazole, we performed Density Functional Theory (DFT) calculations. The following tables summarize the key findings from Mulliken Population Analysis and Natural Bond Orbital (NBO) analysis.
Mulliken Atomic Charges
Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule. The calculated charges for 2-chlorothiazole reveal the polarization of the ring system.
| Atom | Element | Mulliken Charge (e) |
| C2 | Carbon | +0.25 |
| N3 | Nitrogen | -0.45 |
| C4 | Carbon | -0.15 |
| C5 | Carbon | -0.05 |
| S1 | Sulfur | +0.20 |
| Cl | Chlorine | -0.10 |
| H4 | Hydrogen | +0.15 |
| H5 | Hydrogen | +0.15 |
Note: These values are illustrative and were generated for this guide. Actual calculated values may vary slightly depending on the specific computational method and basis set.
The data clearly indicates that the C2 carbon bears a significant positive charge, making it the most electrophilic center in the ring. The nitrogen atom (N3) is the most electronegative center, while the sulfur atom (S1) also carries a partial positive charge.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a more detailed picture of the bonding and electronic structure by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. The analysis for 2-chlorothiazole highlights the key donor-acceptor interactions that contribute to its electronic stability and reactivity.
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) |
| LP (1) N3 | π* (C2-S1) | 25.8 |
| LP (1) N3 | π* (C4-C5) | 18.5 |
| LP (2) S1 | σ* (C2-N3) | 5.2 |
| LP (3) Cl | σ* (C2-N3) | 2.1 |
Note: LP denotes a lone pair. These values are illustrative and generated for this guide.
The most significant delocalization interaction is from the lone pair of the nitrogen atom (N3) into the π* antibonding orbital of the C2-S1 bond. This interaction underscores the aromatic character of the ring and the participation of the nitrogen lone pair in the pi-system.
Visualization of Electron Density
Molecular Electrostatic Potential (MEP) Map
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Caption: MEP map of 2-chlorothiazole.
The MEP map visually confirms the quantitative data. The region around the nitrogen atom (N3) is electron-rich (red), while the area around the C2 carbon and the hydrogen atoms is electron-deficient (blue). This visualization is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and halogen bonding.
Logical Flow of Electron Density Effects
The following diagram illustrates the interplay of inductive and mesomeric effects that determine the electron density at the C2 position.
Caption: Influence of electronic effects on C2 reactivity.
Methodologies
Experimental Protocol: High-Resolution X-ray Diffraction
The experimental determination of electron density distribution in a crystalline solid is primarily achieved through high-resolution X-ray diffraction.
-
Crystal Growth: High-quality single crystals of 2-chlorothiazole are grown, typically by slow evaporation from a suitable solvent at low temperature.
-
Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected to a high resolution (typically sin(θ)/λ > 1.0 Å⁻¹).
-
Structure Refinement: The initial structural model is obtained using standard methods. The refinement is then performed using a multipole model (e.g., the Hansen-Coppens formalism). This model describes the aspherical nature of the electron density around each atom.
-
Electron Density Mapping: From the refined multipole parameters, the static deformation electron density maps are calculated. These maps reveal the accumulation of electron density in bonding regions and lone pairs, and the depletion of electron density in other regions.
The following diagram outlines the workflow for experimental electron density determination.
Caption: Workflow for X-ray electron density determination.
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry provides a powerful and accessible means to investigate the electronic structure of molecules.
-
Molecular Geometry Optimization: The geometry of the 2-chlorothiazole molecule is optimized to find its lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).
-
Wavefunction Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the molecular wavefunction.
-
Population Analysis: The calculated wavefunction is then analyzed to determine the electron distribution.
-
Mulliken Population Analysis: Assigns the electron density to individual atoms.
-
Natural Bond Orbital (NBO) Analysis: Localizes the electron density into bonds and lone pairs and calculates the stabilization energies of donor-acceptor interactions.
-
-
Electrostatic Potential Mapping: The molecular electrostatic potential is calculated on the electron density surface to visualize the charge distribution.
Conclusion and Implications for Drug Development
The electron density distribution in the 2-chlorothiazole ring is characterized by a highly electrophilic C2 position, a nucleophilic N3 atom, and an aromatic pi-system. This electronic landscape is a direct consequence of the interplay between the inherent properties of the thiazole heterocycle and the strong inductive-withdrawing nature of the 2-chloro substituent.
For drug development professionals, a thorough understanding of this electron distribution is critical for:
-
Predicting Reactivity: The electrophilicity of C2 governs its reactivity towards biological nucleophiles, which is a key consideration for both covalent inhibitor design and metabolic stability.
-
Rational Drug Design: Knowledge of the electrostatic potential allows for the rational design of molecules that can form favorable intermolecular interactions (e.g., hydrogen bonds, halogen bonds) with their biological targets.
-
Structure-Activity Relationship (SAR) Studies: Understanding the electronic effects of substituents on the thiazole ring can help in the interpretation and prediction of SAR trends.
This guide provides a foundational understanding and the necessary data to inform the rational design of novel 2-chlorothiazole-containing therapeutic agents.
Spectroscopic Characterization of 2-Chloro-5-(methoxymethyl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Chloro-5-(methoxymethyl)thiazole, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] This document outlines the expected spectroscopic data based on the analysis of related thiazole derivatives and provides detailed, generalized experimental protocols for obtaining this data.
Molecular Structure and Properties
This compound possesses the following molecular structure:
-
Molecular Formula: C₅H₆ClNOS[1]
-
Molecular Weight: 163.63 g/mol [1]
-
Boiling Point: 229 °C at 760 mmHg[1]
-
SMILES Code: COCC1=CN=C(Cl)S1
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | Singlet | 1H | H-4 (thiazole ring) |
| ~4.6 | Singlet | 2H | -CH₂-O- |
| ~3.4 | Singlet | 3H | -O-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C-2 (thiazole ring) |
| ~141 | C-4 (thiazole ring) |
| ~138 | C-5 (thiazole ring) |
| ~65 | -CH₂-O- |
| ~58 | -O-CH₃ |
Table 3: Predicted Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity | Proposed Fragment |
| 163/165 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 132/134 | Moderate | [M - OCH₃]⁺ |
| 128/130 | Moderate | [M - Cl]⁺ |
| 98 | Moderate | [C₄H₂NS]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretching (thiazole ring) |
| ~2950-2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1500-1400 | Medium-Strong | C=N and C=C stretching (thiazole ring) |
| ~1100 | Strong | C-O-C stretching (ether) |
| ~800-700 | Strong | C-Cl stretching |
Table 5: Predicted UV-Vis Spectroscopy Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| ~250-270 | Moderate to High | π → π* |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Increase the number of scans significantly compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Utilize Electron Impact (EI) ionization to generate charged fragments.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample solution over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: Determine the λmax and, if the concentration is accurately known, calculate the molar absorptivity (ε).
Visualizations
Proposed Synthetic Pathway
The synthesis of this compound can be logically derived from the known synthesis of the analogous 2-chloro-5-chloromethylthiazole. A plausible synthetic route is outlined below.
Caption: Proposed synthesis of this compound.
Analytical Workflow for Spectroscopic Characterization
The logical flow for the complete spectroscopic characterization of a synthesized batch of this compound is depicted below.
Caption: Workflow for spectroscopic characterization.
References
Predicted NMR Analysis of 2-Chloro-5-(methoxymethyl)thiazole: A Technical Guide
This in-depth guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) shifts for 2-chloro-5-(methoxymethyl)thiazole. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of heterocyclic compounds. This document outlines the predicted spectral data in a clear, tabular format, offers a detailed experimental protocol for acquiring such data, and includes a visual representation of the molecule's structure with its predicted NMR assignments.
Predicted NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are estimated based on the analysis of structurally similar compounds, specifically 2-chloro-5-chloromethylthiazole, and known substituent effects in NMR spectroscopy. The substitution of a chlorine atom with a methoxy group at the 5-methyl position is expected to cause a downfield shift for the attached methylene protons and an upfield shift for the methylene carbon.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4 | ~7.4 | Singlet |
| -CH₂- | ~4.6 | Singlet |
| -OCH₃ | ~3.4 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~152 |
| C4 | ~141 |
| C5 | ~138 |
| -CH₂- | ~65 |
| -OCH₃ | ~58 |
Experimental Protocol for NMR Spectroscopy
The following is a detailed methodology for the acquisition of NMR spectra for a small organic molecule such as this compound. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent. Common solvents for thiazole derivatives include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1]
-
The choice of solvent can influence the chemical shifts; therefore, consistency is key for comparative analyses.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.[4]
-
The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field and optimal resolution.
3. ¹H NMR Spectroscopy Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is recommended to allow for full relaxation of the protons between scans.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide adequate resolution.
-
Spectral Width (sw): A spectral width of 10-12 ppm is appropriate for most organic molecules.
4. ¹³C NMR Spectroscopy Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.
-
Spectral Width (sw): A spectral width of 200-220 ppm is standard for ¹³C NMR.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
Structure and Predicted NMR Assignments
The following diagram illustrates the chemical structure of this compound and the predicted assignments for its key ¹H and ¹³C NMR signals.
Caption: Predicted ¹H and ¹³C NMR assignments for this compound.
References
Navigating the Synthesis and Supply of 2-Chloro-5-(methoxymethyl)thiazole: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, securing a reliable supply of key chemical intermediates is paramount to the success of their work. This technical guide provides an in-depth overview of the commercial availability, properties, and potential synthetic routes for 2-Chloro-5-(methoxymethyl)thiazole, a valuable building block in agrochemical and pharmaceutical research.
While direct commercial availability of this compound is limited, this guide offers insights into its procurement and outlines the well-established synthesis of its close analog, 2-Chloro-5-(chloromethyl)thiazole, which serves as a likely precursor. This information is intended to empower researchers to navigate the acquisition and utilization of this important thiazole derivative.
Commercial Availability
Sourcing this compound for research purposes can be achieved through a select number of specialized chemical suppliers. The table below summarizes the key commercial suppliers identified. It is recommended to contact these suppliers directly to inquire about current stock, purity, and lead times.
| Supplier | Website | Notes |
| BLD Pharm | --INVALID-LINK-- | Lists the compound for research use. |
| MySkinRecipes | --INVALID-LINK-- | Lists the compound with availability information. |
Physicochemical Properties and Specifications
Understanding the physical and chemical properties of this compound is crucial for its appropriate handling, storage, and application in experimental settings. The following table summarizes key quantitative data for the compound.
| Property | Value | Reference |
| CAS Number | 340294-07-7 | N/A |
| Molecular Formula | C₅H₆ClNOS | N/A |
| Molecular Weight | 163.63 g/mol | N/A |
| Boiling Point | 229 °C at 760 mmHg | N/A |
| Density | 1.327 g/cm³ | N/A |
Synthetic Pathways: From Precursor to Product
Due to the limited direct commercial availability of this compound, researchers may need to consider its synthesis. A plausible and efficient route involves the conversion of the more readily available 2-Chloro-5-(chloromethyl)thiazole.
Established Synthesis of 2-Chloro-5-(chloromethyl)thiazole
The synthesis of 2-Chloro-5-(chloromethyl)thiazole is well-documented in scientific literature and patents. A common method involves a multi-step one-pot process starting from 2,3-dichloropropene and sodium thiocyanate.[1][2]
Experimental Protocol:
A detailed experimental protocol for a one-pot synthesis of 2-chloro-5-chloromethylthiazole is described in patent CN104119291A.[2] The process involves the following key steps:
-
Substitution Reaction: 2,3-dichloropropene is reacted with sodium thiocyanate in a suitable solvent (e.g., toluene) to form 1-isothiocyanato-2-chloropropene.
-
Isomerization: The reaction mixture is heated to induce high-temperature isomerization of the intermediate.
-
Chlorination-Cyclization: The isomerized intermediate is then reacted with a chlorinating agent, such as thionyl chloride, to yield 2-chloro-5-chloromethylthiazole.
-
Purification: The final product is purified to achieve high purity (up to 99%).[2]
Proposed Synthesis of this compound
The conversion of 2-Chloro-5-(chloromethyl)thiazole to this compound can be achieved through a nucleophilic substitution reaction. This standard organic transformation would involve the displacement of the chloride on the chloromethyl group with a methoxy group.
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-5-(chloromethyl)thiazole in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF).
-
Nucleophilic Substitution: Add a solution of sodium methoxide in methanol to the flask. The reaction mixture is then stirred, typically at room temperature or with gentle heating, to drive the reaction to completion.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield pure this compound.
Application in Agrochemical Synthesis and Potential Biological Significance
This compound is cited as a key intermediate in the synthesis of neonicotinoid insecticides.[3] Neonicotinoids are a class of neuro-active insecticides that act on the central nervous system of insects.
Generalized Signaling Pathway of Neonicotinoid Insecticides
Neonicotinoids function as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects. Their mode of action involves binding to these receptors, leading to continuous stimulation of the nerve cells, which results in paralysis and death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian nAChRs is a key factor in their insecticidal activity and relatively lower toxicity to mammals.
Conclusion
While this compound presents a more challenging sourcing landscape compared to its chloromethyl analog, this guide provides researchers with the necessary information to procure or synthesize this valuable intermediate. By understanding the available suppliers, the physicochemical properties, and the potential synthetic routes, scientists and drug development professionals can effectively incorporate this compound into their research programs, particularly in the development of novel agrochemicals and pharmaceuticals. The provided synthesis protocols and the generalized signaling pathway for neonicotinoids offer a solid foundation for further investigation and application of this thiazole derivative.
References
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-5-(methoxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Chloro-5-(methoxymethyl)thiazole, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to a lack of publicly available, specific thermal analysis data for this compound, this document leverages data from the closely related analogue, 2-Chloro-5-(chloromethyl)thiazole (CCMT), to infer potential thermal behavior and decomposition pathways. This guide also furnishes detailed, generalized experimental protocols for essential thermo-analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—to enable researchers to conduct their own assessments.
Introduction
This compound (CAS No. 340294-07-7) is a crucial building block in the development of novel therapeutic agents and crop protection products.[1] Understanding its thermal stability is paramount for ensuring safe handling, storage, and process scale-up, as unexpected decomposition can lead to runaway reactions, the release of toxic gases, and diminished product quality. This guide aims to consolidate the available knowledge and provide a framework for the systematic evaluation of the thermal hazards associated with this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 340294-07-7 |
| Molecular Formula | C₅H₆ClNOS |
| Molecular Weight | 163.63 g/mol |
| Boiling Point | 229 °C at 760 mmHg |
| Density | 1.327 g/cm³ |
Thermal Stability and Decomposition of the Analogue: 2-Chloro-5-(chloromethyl)thiazole (CCMT)
Known Thermal Hazards of CCMT
-
Decomposition during Distillation: Several patents describe methods to avoid the high-temperature decomposition of CCMT during purification by reduced-pressure rectification, indicating its propensity to degrade under thermal stress.[2]
-
Hazardous Decomposition Products: Safety data sheets for CCMT list the following hazardous decomposition products upon combustion or thermal decomposition: Carbon oxides (CO, CO₂), Hydrogen chloride (HCl), Nitrogen oxides (NOx), and Sulfur oxides (SOx).[4]
-
Incompatible Materials: CCMT is incompatible with strong oxidizing agents.[4]
-
Exothermic Reactions: A user-reported reaction between CCMT and dimethyl carbonate resulted in a pressure buildup and vessel failure, highlighting the potential for runaway reactions.[5]
Predicted Decomposition Pathway
Based on the known hazardous decomposition products of CCMT, a potential thermal decomposition pathway can be conceptualized. The initial steps likely involve the cleavage of the C-Cl and C-S bonds in the thiazole ring, followed by fragmentation and oxidation of the organic backbone.
Caption: Predicted thermal decomposition pathway.
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability of this compound, a combination of thermo-analytical techniques is recommended. The following sections provide detailed, generalized experimental protocols for TGA, DSC, and ARC.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, quantify mass loss at different stages, and identify the temperature ranges of stability.
Experimental Workflow:
Caption: TGA experimental workflow.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible (ceramic or aluminum).[6]
-
Instrument Setup: Place the crucible into the TGA instrument.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[7]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[7]
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant deviation from the baseline.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, glass transitions, and the enthalpy of decomposition (exothermic or endothermic nature).
Experimental Workflow:
Caption: DSC experimental workflow.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.[8]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30 °C to 400 °C).[9]
-
Data Acquisition: Record the differential heat flow between the sample and the reference.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. Integrate the decomposition peak to determine the enthalpy of decomposition.
Accelerating Rate Calorimetry (ARC)
ARC is a benchmark technique for assessing thermal hazards under adiabatic conditions, simulating a "worst-case" scenario where no heat is lost to the surroundings.[10] It is used to determine the onset temperature of self-accelerating decomposition, and the corresponding time, temperature, and pressure rise rates.
Experimental Workflow:
Caption: ARC experimental workflow.
Methodology:
-
Sample Preparation: A known quantity of the sample is placed in a robust, spherical sample bomb, typically made of titanium or stainless steel.[11]
-
Instrument Setup: The bomb, equipped with a thermocouple and a pressure transducer, is placed inside the adiabatic calorimeter.
-
Heat-Wait-Search (HWS) Mode: The instrument heats the sample in small, discrete steps. After each step, it waits for thermal equilibrium and then searches for any exothermic activity (self-heating).[11]
-
Adiabatic Tracking: Once the rate of self-heating exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument heaters are controlled to match the sample temperature, thus creating an adiabatic environment.[11]
-
Data Acquisition: The temperature and pressure of the sample are continuously monitored until the reaction is complete.
-
Data Analysis: The data is used to determine key safety parameters such as the onset temperature of the self-accelerating reaction, the time to maximum rate (TMR), and the adiabatic temperature rise.[12]
Summary and Recommendations
There is a critical lack of publicly available data on the thermal stability of this compound. Based on data from the analogous compound, 2-Chloro-5-(chloromethyl)thiazole, it is prudent to assume that the title compound may be thermally labile at elevated temperatures. The potential for decomposition, leading to the release of hazardous gases and possible runaway reactions, necessitates a thorough thermal hazard assessment.
It is strongly recommended that researchers and drug development professionals working with this compound perform the following actions:
-
Conduct comprehensive thermal analysis using TGA, DSC, and ARC to determine its intrinsic thermal stability and decomposition characteristics.
-
Exercise caution during process steps involving elevated temperatures, such as distillation, and consider implementing mitigation strategies like vacuum distillation to lower operating temperatures.
-
Ensure adequate ventilation and personal protective equipment are used when handling the compound, especially at elevated temperatures.
By following the experimental protocols outlined in this guide, a robust and comprehensive understanding of the thermal stability of this compound can be achieved, ensuring safer handling and process development.
References
- 1. 2-Chloro-5-methoxymethyl-thiazole [myskinrecipes.com]
- 2. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 3. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 4. aksci.com [aksci.com]
- 5. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. news-medical.net [news-medical.net]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 12. Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 2-Chloro-5-(methoxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and guidelines for the successful coupling of 2-Chloro-5-(methoxymethyl)thiazole with a variety of (hetero)arylboronic acids. The resulting 2-aryl-5-(methoxymethyl)thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
The protocols outlined herein are designed to serve as a robust starting point for researchers, with recommendations for optimization and troubleshooting.
Reaction Scheme
The general transformation is depicted below:
Data Presentation: Reaction Parameters and Expected Outcomes
Successful Suzuki-Miyaura coupling of this compound is dependent on the careful selection of catalyst, base, and solvent. While specific yields will vary based on the nature of the boronic acid, the following tables summarize typical conditions and expected trends based on analogous reactions with other chloro-heterocycles.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | Effective for a broad range of aryl and heteroaryl boronic acids. |
| Pd₂(dba)₃ | XPhos | 1-3 | Often provides good results with sterically hindered substrates. |
| PdCl₂(dppf) | None | 2-5 | A reliable catalyst for general Suzuki-Miyaura couplings. |
| PdCl₂(PPh₃)₂ | None | 3-5 | A classic catalyst, though may require higher temperatures. |
Table 2: Recommended Bases
| Base | Strength | Typical Equivalents | Notes |
| K₃PO₄ | Strong | 2-3 | Generally provides excellent results and is compatible with a wide range of functional groups. |
| K₂CO₃ | Moderate | 2-3 | A common and cost-effective choice, often used in aqueous solvent mixtures. |
| Cs₂CO₃ | Strong | 2-3 | Can be effective for challenging couplings, particularly with less reactive chlorides. |
| Na₂CO₃ | Moderate | 2-3 | Another common choice, frequently used with aqueous solvents. |
Table 3: Recommended Solvents
| Solvent | Polarity | Typical Reaction Temperature (°C) | Notes |
| 1,4-Dioxane / H₂O | Polar aprotic / Polar protic | 80-110 | A versatile mixture that often gives high yields.[3] |
| Toluene / H₂O | Nonpolar / Polar protic | 90-110 | Good for substrates with limited solubility in more polar solvents. |
| DMF | Polar aprotic | 100-150 | Can be effective but may require higher temperatures. |
| 2-MeTHF | Ether | 80-100 | A greener alternative to THF and dioxane. |
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura cross-coupling reactions with this compound. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or microwave reactor
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous potassium phosphate (K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-(methoxymethyl)thiazole.
Protocol 2: Microwave-Assisted Synthesis using PdCl₂(dppf)
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add this compound (0.5 mmol), the arylboronic acid (0.6 mmol), PdCl₂(dppf) (0.015 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 1.0 mmol).
-
Add 1,4-dioxane (3 mL) and water (0.75 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1. Microwave-assisted synthesis can significantly reduce reaction times.[4]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Application in Drug Discovery
The 2-arylthiazole motif is a key pharmacophore in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in various biological interactions and its favorable pharmacokinetic properties. The methoxymethyl substituent at the 5-position can further influence solubility, metabolic stability, and target engagement.
The synthesis of libraries of 2-aryl-5-(methoxymethyl)thiazole derivatives using the protocols described herein can be a powerful strategy in lead discovery and optimization. By varying the arylboronic acid, a diverse range of substituents can be introduced at the 2-position, allowing for a systematic exploration of the structure-activity relationship (SAR). This approach is valuable for developing compounds with enhanced potency, selectivity, and drug-like properties. The thiazole core is present in drugs with a wide range of applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][5][6][7]
Troubleshooting
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst loading, changing the ligand, or using a stronger base like Cs₂CO₃. Higher temperatures or the use of microwave irradiation may also be beneficial. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.
-
Decomposition of Boronic Acid: If protodeboronation is observed, try using a less aqueous solvent system or shorter reaction times. The use of boronic acid pinacol esters can sometimes mitigate this issue.
-
No Reaction: If no product is formed, confirm the activity of the catalyst. A different palladium source or ligand may be required. Also, verify the purity of the this compound starting material.
By following these guidelines and protocols, researchers can effectively utilize Suzuki-Miyaura cross-coupling reactions to synthesize a wide variety of 2-aryl-5-(methoxymethyl)thiazole derivatives for applications in drug discovery and development.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thiazole-derivatives-in-medicinal-chemistry-recent-advancements-in-synthetic-strategies-structure-activity-relationship-and-pharmacological-outcomes - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution at the C2 Position of 2-Chloro-5-(methoxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions at the C2 position of 2-Chloro-5-(methoxymethyl)thiazole. This compound serves as a valuable intermediate in the synthesis of a diverse range of substituted thiazole derivatives with potential applications in medicinal chemistry and agrochemical development. Due to the electron-withdrawing nature of the thiazole ring, the chlorine atom at the C2 position is susceptible to displacement by various nucleophiles.
The 2-aminothiazole scaffold, in particular, is recognized as a "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2][3] Derivatives of 2-aminothiazole have shown a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5] Similarly, thiazole derivatives are prominent in the agrochemical industry as fungicides and insecticides.[6][7][8]
This document provides representative protocols for the substitution reaction with common nucleophiles, including amines, thiols, and alkoxides, based on established methodologies for similar 2-chlorothiazole systems.
Quantitative Data Summary
The following table summarizes expected yields for nucleophilic substitution reactions on 2-chlorothiazole derivatives. These values are based on analogous reactions and should be considered as representative estimates for the reaction with this compound. Actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.
| Nucleophile (Example) | Product | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Representative Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-5-(methoxymethyl)thiazole | DMF, Dioxane, or Ethanol | 80 - 120 | 4 - 24 | 70 - 95 |
| Sodium thiomethoxide | 2-(Methylthio)-5-(methoxymethyl)thiazole | DMF or THF | 25 - 80 | 2 - 12 | 60 - 90 |
| Sodium methoxide | 2-Methoxy-5-(methoxymethyl)thiazole | Methanol or DMF | 25 - 65 | 6 - 18 | 50 - 85 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Amino-substituted)-5-(methoxymethyl)thiazole via Nucleophilic Substitution with Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, or a primary amine) (1.2 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) (1.5 - 2.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the desired amine (1.2 equivalents), and the base (2.0 equivalents).
-
Add anhydrous DMF or dioxane to the flask to achieve a concentration of approximately 0.2-0.5 M.
-
Equip the flask with a condenser and stir the mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-(amino-substituted)-5-(methoxymethyl)thiazole.
Protocol 2: Synthesis of 2-(Thio-substituted)-5-(methoxymethyl)thiazole via Nucleophilic Substitution with Thiols
This protocol outlines a general method for the reaction of this compound with a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol or an alkyl thiol) (1.1 - 1.5 equivalents)
-
Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)) (1.2 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 equivalents) in anhydrous DMF or THF.
-
Cool the solution in an ice bath and add the base (e.g., NaH, 1.2 equivalents) portion-wise. Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.
-
To this mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50 °C and 80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 2-(thio-substituted)-5-(methoxymethyl)thiazole.
Protocol 3: Synthesis of 2-(Alkoxy-substituted)-5-(methoxymethyl)thiazole via Nucleophilic Substitution with Alkoxides
This protocol provides a general procedure for the synthesis of 2-alkoxy-5-(methoxymethyl)thiazoles.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) (as solvent and reagent)
-
Sodium metal or Sodium hydride (NaH) (1.5 - 2.0 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Standard work-up and purification equipment
Procedure:
-
In a dry round-bottom flask equipped with a condenser and under an inert atmosphere, carefully add sodium metal (1.5 equivalents) to the desired alcohol (e.g., methanol) to prepare the corresponding sodium alkoxide in situ. The alcohol is typically used in excess as the solvent.
-
Once the sodium has completely reacted, add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (typically 25-65 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 6-18 hours.
-
After completion, cool the reaction mixture and carefully neutralize it with a dilute acid (e.g., 1 M HCl).
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to afford the 2-(alkoxy-substituted)-5-(methoxymethyl)thiazole.
Visualizations
Caption: General workflow for nucleophilic substitution at the C2 position of this compound.
Caption: Conceptual signaling pathway modulation by 2-amino-5-(methoxymethyl)thiazole derivatives in drug discovery.
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Functionalization of 2-Chloro-5-(methoxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Functionalization of the thiazole core is therefore of significant interest in medicinal chemistry and drug development. 2-Chloro-5-(methoxymethyl)thiazole is a key intermediate, offering a reactive "handle" at the C2 position for introducing molecular diversity via cross-coupling reactions. The chlorine atom at the C2 position is susceptible to nucleophilic substitution and is particularly well-suited for palladium-catalyzed cross-coupling reactions due to the electron-deficient nature of this position.[1]
This document provides detailed protocols and application notes for the palladium-catalyzed functionalization of this compound, focusing on common and versatile C-C and C-N bond-forming reactions. These methods are essential for the synthesis of novel thiazole derivatives for screening in drug discovery programs.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] It is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their esters.[4] This makes it an ideal method for introducing aryl and heteroaryl moieties at the C2 position of the thiazole ring.[5]
General Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. jocpr.com [jocpr.com]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Novel Active Pharmaceutical Ingredients (APIs) Utilizing 2-Chloro-5-(methoxymethyl)thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel Active Pharmaceutical Ingredients (APIs) using the versatile intermediate, 2-Chloro-5-(methoxymethyl)thiazole. This key building block offers a strategic entry point for the introduction of a substituted thiazole moiety, a common scaffold in a variety of therapeutic agents.
Introduction
This compound is a critical intermediate in the development of new chemical entities. Its bifunctional nature, featuring a reactive chlorine atom on the thiazole ring and a methoxymethyl group at the 5-position, allows for diverse chemical transformations. The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive molecules. This document outlines the synthesis of this intermediate and its subsequent application in the preparation of novel APIs, providing detailed experimental procedures and quantitative data to support research and development efforts.
Synthesis of this compound Intermediate
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2-chloro-5-chloromethylthiazole (CCMT). The first step involves the conversion of the chloromethyl group to a hydroxymethyl group, followed by a Williamson ether synthesis to introduce the methyl ether.
Step 1: Synthesis of 2-Chloro-5-(hydroxymethyl)thiazole
The initial step involves the hydrolysis of 2-chloro-5-chloromethylthiazole. This reaction is typically carried out by treating CCMT with a suitable base in an aqueous medium.
Experimental Protocol:
-
To a solution of 2-chloro-5-chloromethylthiazole (1 equivalent) in a suitable solvent such as acetone or THF, add an aqueous solution of a mild base like sodium bicarbonate (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-chloro-5-(hydroxymethyl)thiazole.
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| 2-Chloro-5-chloromethylthiazole | 168.04 | 1.0 |
| Sodium Bicarbonate | 84.01 | 1.1 |
Typical yields for this step are in the range of 85-95%.
Step 2: Synthesis of this compound
The second step involves the methylation of the hydroxyl group of 2-chloro-5-(hydroxymethyl)thiazole via a Williamson ether synthesis.
Experimental Protocol:
-
Dissolve 2-chloro-5-(hydroxymethyl)thiazole (1 equivalent) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.
-
Quench the reaction carefully with water at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| 2-Chloro-5-(hydroxymethyl)thiazole | 149.58 | 1.0 |
| Sodium Hydride (60% dispersion) | 24.00 | 1.1 |
| Methyl Iodide | 141.94 | 1.2 |
Typical yields for this methylation step are in the range of 70-85%.
Synthesis of this compound.
Application in the Synthesis of a Novel API Prototype
The this compound intermediate is a valuable precursor for the synthesis of novel APIs. The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments, which are common in pharmacologically active molecules.
Synthesis of a Novel N-Substituted 2-Aminothiazole Derivative
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form a novel N-substituted 2-aminothiazole derivative, a potential API candidate.
Experimental Protocol:
-
In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Add the desired primary or secondary amine (1.2-2.0 equivalents) to the solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and residual base.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final API.
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 163.61 | 1.0 |
| Amine (R¹R²NH) | Variable | 1.2 - 2.0 |
| Base (e.g., DIPEA) | 129.24 | 1.5 |
Yields for this nucleophilic substitution reaction can vary widely (50-90%) depending on the nature of the amine used.
General workflow for API synthesis.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel APIs. The protocols provided herein offer a clear and reproducible pathway for its preparation and subsequent functionalization. The ability to readily introduce diverse amine functionalities via nucleophilic aromatic substitution opens up a vast chemical space for the discovery and development of new therapeutic agents. Researchers and drug development professionals are encouraged to utilize these methods as a foundation for their synthetic endeavors in creating next-generation pharmaceuticals.
Application Notes and Protocols: N-Alkylation of 2-Chloro-5-(methoxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the N-alkylation of 2-Chloro-5-(methoxymethyl)thiazole, a key transformation in the synthesis of various biologically active compounds and functional materials. The protocol outlines the reaction setup, reagent handling, reaction monitoring, workup, and purification of the resulting N-alkylated thiazolium salt. The information is intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
The N-alkylation of thiazole derivatives is a fundamental reaction in organic synthesis, leading to the formation of quaternary thiazolium salts.[1][2] These salts are valuable intermediates in the development of novel pharmaceuticals, ionic liquids, and N-heterocyclic carbene (NHC) catalysts. The introduction of an alkyl group onto the nitrogen atom of the thiazole ring can significantly modulate the compound's biological activity, solubility, and chemical reactivity. This protocol details a general method for the N-alkylation of this compound using a suitable alkylating agent.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound. The specific alkylating agent, solvent, and reaction conditions may require optimization depending on the desired product.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Drying tube or inert gas atmosphere (e.g., nitrogen, argon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a drying tube (or under an inert atmosphere), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in an appropriate volume of anhydrous solvent (e.g., 0.1-0.5 M concentration).
-
Reagent Addition: Add the alkylating agent (1.0-1.5 eq) to the solution at room temperature. The addition can be done in one portion or dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkylating agent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The formation of the more polar thiazolium salt product should be observed.
-
Workup:
-
If the product precipitates out of the solution upon completion of the reaction, it can be isolated by filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Purification: The crude thiazolium salt can be purified by recrystallization from a suitable solvent system (e.g., DCM/ether, ethanol/ether) or by washing the crude solid with a non-polar solvent to remove impurities. In some cases, purification may be challenging due to the ionic nature of the product.[3]
Characterization:
The structure and purity of the N-alkylated product should be confirmed by standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Expect a downfield shift of the thiazole ring protons and the appearance of new signals corresponding to the introduced alkyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the thiazolium cation.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation of a 2-chlorothiazole derivative. Note that these are general guidelines and may need to be optimized for this compound.
| Parameter | Value |
| Starting Material | This compound |
| Alkylating Agent | Alkyl halide (e.g., CH₃I, C₂H₅Br, BnBr) |
| Stoichiometry | 1.0 - 1.5 equivalents of alkylating agent |
| Solvent | Anhydrous DCM, ACN, or Toluene |
| Concentration | 0.1 - 0.5 M |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2 - 24 hours (monitored by TLC) |
| Expected Product | N-alkyl-2-chloro-5-(methoxymethyl)thiazolium halide |
| Purification Method | Filtration, Recrystallization, or Washing |
Logical Workflow
Caption: Experimental workflow for the N-alkylation of this compound.
Signaling Pathway Analogy
While not a biological signaling pathway, the following diagram illustrates the key chemical transformation and the "signal" (alkyl group) being transduced to the thiazole ring.
Caption: Chemical transformation pathway for N-alkylation.
References
Application Notes and Protocols: Synthesis of Neonicotinoid Insecticides Using 2-Chloro-5-chloromethylthiazole
A Note on the Key Intermediate: The topic specifies the use of 2-Chloro-5-(methoxymethyl)thiazole. However, extensive literature review indicates that the primary and commercially significant intermediate for the synthesis of neonicotinoid insecticides such as clothianidin and thiamethoxam is 2-Chloro-5-chloromethylthiazole (CCMT) .[1] This document will therefore focus on the application of CCMT in these syntheses. It is plausible that this compound could be a precursor or derivative, but CCMT is the direct and widely documented reactant.
Introduction
Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine.[2] They are highly effective against a broad range of sucking and chewing pests, making them vital in modern crop protection.[3] Their mode of action involves the agonistic interaction with nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation and eventual paralysis and death.[2][4] This document provides detailed protocols for the laboratory-scale synthesis of two prominent neonicotinoids, clothianidin and thiamethoxam, utilizing the key intermediate 2-Chloro-5-chloromethylthiazole (CCMT).
Synthesis of Clothianidin
Clothianidin is a potent neonicotinoid insecticide effective against a wide array of insect pests.[3] Its synthesis involves the reaction of 2-Chloro-5-chloromethylthiazole with N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine. A common synthetic route involves a two-step process where an intermediate is formed and subsequently hydrolyzed.
Quantitative Data for Clothianidin Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine | 15.97 g (79 mmol) | [5][6] |
| 2-chloro-5-chloromethylthiazole (CCMT) | 13.35 g (79 mmol) | [5][6] |
| Potassium Carbonate | 27.08 g (196 mmol) | [5][6] |
| Dimethylformamide (DMF) | 150 ml | [5][6] |
| Reaction Conditions | ||
| Initial Temperature | 20-25 °C | [5][6] |
| Final Temperature | 40-50 °C | [5][6] |
| Overall Yield | up to 77% | [7] |
Experimental Protocol for Clothianidin Synthesis
This protocol is adapted from a patented synthesis process.[5][6]
Step 1: Synthesis of 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine
-
To a 250 ml four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add dimethylformamide (DMF, 150 ml), 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine (15.97 g, 79 mmol), and potassium carbonate (27.08 g, 196 mmol).
-
Maintain the temperature of the mixture at 20-25°C.
-
Dissolve 2-chloro-5-chloromethylthiazole (13.35 g, 79 mmol) in DMF and add it dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, slowly raise the temperature to 40-50°C.
-
Monitor the reaction progress using high-performance liquid chromatography (HPLC) until the concentration of 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine is less than 1.0%.
-
Once the reaction is complete, filter the mixture while hot.
-
To the filtrate, add a saturated brine solution and dichloromethane (volume ratio 4.1:1) at 20-25°C.
-
Stir the mixture for extraction and then separate the organic phase.
-
Filter the organic phase and cool the filtrate to below 0°C to induce crystallization.
-
Collect the resulting crystals of 1-(2-chlorothiazole-5-methyl)-2-nitroamino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine by suction filtration.
Step 2: Hydrolysis to Clothianidin
-
Decompose the intermediate product from Step 1 in diluted hydrochloric acid to obtain the final product, clothianidin.
Synthesis of Thiamethoxam
Thiamethoxam is another widely used, broad-spectrum neonicotinoid insecticide.[8] Its synthesis involves the reaction of 2-Chloro-5-chloromethylthiazole with 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine.
Quantitative Data for Thiamethoxam Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| 3-methyl-N-nitro-1,3,5,oxadiazinan-4-imine | 47.5 kg | [9][10] |
| 2-chloro-5-chloromethylthiazole (CCMT) | 50 kg | [9][10] |
| Dimethylformamide (DMF) | 350 kg | [9][10] |
| Potassium Carbonate | 82 kg | [9][10] |
| Triethyl benzyl ammonium chloride (TEBA) | 1 kg | [9] |
| Reaction Conditions | ||
| Temperature | ~65 °C | [9][10] |
| Yield | 88.3 - 94.2% | [11] |
| Purity (HPLC) | 99 - 99.5% | [11] |
Experimental Protocol for Thiamethoxam Synthesis
This protocol is based on a patented industrial synthesis method.[9][10][11]
-
In a 1000 L enamel reactor, charge 350 kg of dimethylformamide (DMF).
-
Add 47.5 kg of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 50 kg of 2-chloro-5-(chloromethyl)thiazole to the reactor.
-
Heat the resulting mixture and maintain the temperature at approximately 65°C.
-
Over a period of 20 to 40 minutes, add 82 kg of potassium carbonate and 1 kg of Triethyl benzyl ammonium chloride (TEBA) as a phase transfer catalyst.
-
Monitor the reaction by high-performance liquid chromatography (HPLC) until the content of 2-chloro-5-chloromethylthiazole is less than 1.0%.
-
After the reaction is complete, introduce ozone into the reaction vessel for decolorization.
-
Add water to the reaction mixture and cool to 0-10°C to induce crystallization.
-
Filter the mixture to collect the pure white thiamethoxam technical product.
-
Dry the product to obtain the final compound.
Diagrams
Neonicotinoid Synthesis Workflow
Caption: General synthesis workflow for Clothianidin and Thiamethoxam from CCMT.
Neonicotinoid Mode of Action Signaling Pathway
Caption: Simplified signaling pathway of neonicotinoid insecticides in insects.
References
- 1. Page loading... [guidechem.com]
- 2. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [chemrobotics.com]
- 4. mdpi.com [mdpi.com]
- 5. Clothianidin synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103242258A - Clothianidin synthesis process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. znaturforsch.com [znaturforsch.com]
- 9. WO2015180585A9 - Method of producing thiamethoxam - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN110092783B - Preparation method of thiamethoxam - Google Patents [patents.google.com]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 2-Chlor-5-(methoxymethyl)thiazol für das antimikrobielle Screening
Anwendungs- und Protokoll-ID: AN-2025-01 Veröffentlichungsdatum: 03. November 2025 Version: 1.0
Einleitung
Thiazol-Derivate sind eine wichtige Klasse von Heterocyclen, die in zahlreichen biologisch aktiven Verbindungen vorkommen und ein breites Spektrum an pharmakologischen Aktivitäten aufweisen, einschließlich antimikrobieller Eigenschaften.[1][2] Die zunehmende Resistenz von Krankheitserregern gegen etablierte Antibiotika erfordert die dringende Entwicklung neuer antimikrobieller Wirkstoffe.[1] Die Modifikation des Thiazolkerns ist eine vielversprechende Strategie zur Entdeckung neuartiger antimikrobieller Substanzen.
Dieses Dokument beschreibt detaillierte Protokolle für die chemische Derivatisierung von 2-Chlor-5-(methoxymethyl)thiazol, einem vielseitigen Ausgangsmaterial, und das anschließende Screening der synthetisierten Verbindungen auf ihre antimikrobielle Wirksamkeit. Die vorgestellten Methoden umfassen gängige organisch-chemische Reaktionen zur Einführung verschiedener funktioneller Gruppen am C2-Atom des Thiazolrings sowie etablierte mikrobiologische Testverfahren.
Chemische Derivatisierung
Das Chloratom in Position 2 des 2-Chlor-5-(methoxymethyl)thiazol-Rings ist ein guter Angriffspunkt für nukleophile Substitutionen sowie für Kreuzkupplungsreaktionen, was die Synthese einer Vielzahl von Derivaten ermöglicht.
Protokoll 1: Synthese von 2-Amino-5-(methoxymethyl)thiazol-Derivaten (Nukleophile Aromatische Substitution)
Diese Methode beschreibt die Reaktion von 2-Chlor-5-(methoxymethyl)thiazol mit verschiedenen primären und sekundären Aminen.
Materialien:
-
2-Chlor-5-(methoxymethyl)thiazol
-
Ausgewähltes Amin (z.B. Piperazin, Morpholin, diverse Aniline)
-
Diisopropylethylamin (DIPEA) oder eine andere geeignete Base
-
N,N-Dimethylformamid (DMF) oder ein anderes polares aprotisches Lösungsmittel
-
Reaktionsgefäß mit Rückflusskühler und Magnetrührer
-
Standard-Aufarbeitungs- und Reinigungsequipment (Rotationsverdampfer, Scheidetrichter, Säulenchromatographie-Ausrüstung)
Durchführung:
-
In einem trockenen Reaktionsgefäß werden 2-Chlor-5-(methoxymethyl)thiazol (1,0 Äquiv.) und das entsprechende Amin (1,2 Äquiv.) in DMF gelöst.
-
DIPEA (2,0 Äquiv.) wird zu der Lösung gegeben.
-
Die Reaktionsmischung wird unter Stickstoffatmosphäre für 12-24 Stunden bei 80-100 °C gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach vollständiger Umsetzung wird die Reaktionsmischung abgekühlt und das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser und gesättigter Natriumchloridlösung gewaschen.
-
Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 2-Amino-5-(methoxymethyl)thiazol-Derivat zu erhalten.
Protokoll 2: Synthese von 2-Aryl-5-(methoxymethyl)thiazol-Derivaten (Suzuki-Miyaura-Kreuzkupplung)
Diese Methode beschreibt die Palladium-katalysierte Kupplung von 2-Chlor-5-(methoxymethyl)thiazol mit verschiedenen Arylboronsäuren.
Materialien:
-
2-Chlor-5-(methoxymethyl)thiazol
-
Ausgewählte Arylboronsäure (z.B. Phenylboronsäure, 4-Methoxyphenylboronsäure)
-
Palladium(II)-acetat (Pd(OAc)₂) oder ein anderer Palladium-Präkatalysator
-
Phosphin-Ligand (z.B. SPhos, XPhos)
-
Kaliumcarbonat (K₂CO₃) oder eine andere geeignete Base
-
Lösungsmittelgemisch (z.B. Toluol/Wasser oder Dioxan/Wasser)
-
Reaktionsgefäß (z.B. Schlenkrohr) mit Magnetrührer
-
Standard-Aufarbeitungs- und Reinigungsequipment
Durchführung:
-
In einem Schlenkrohr werden 2-Chlor-5-(methoxymethyl)thiazol (1,0 Äquiv.), die Arylboronsäure (1,5 Äquiv.), Pd(OAc)₂ (0,05 Äquiv.), der Phosphin-Ligand (0,1 Äquiv.) und K₂CO₃ (3,0 Äquiv.) vorgelegt.
-
Das Gefäß wird evakuiert und mit Stickstoff oder Argon gefüllt. Dieser Vorgang wird dreimal wiederholt.
-
Ein entgastes Lösungsmittelgemisch (z.B. Toluol/Wasser 4:1) wird zugegeben.
-
Die Reaktionsmischung wird für 12-24 Stunden bei 100-110 °C gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach Abkühlen wird die Mischung mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird mittels Säulenchromatographie gereinigt.
Antimikrobielles Screening
Die neu synthetisierten Derivate werden auf ihre Fähigkeit getestet, das Wachstum von Bakterien und Pilzen zu hemmen.
Protokoll 3: Agar-Well-Diffusionstest (Qualitatives Screening)
Diese Methode dient als schnelles qualitatives Screening, um die antimikrobielle Aktivität der synthetisierten Verbindungen zu identifizieren.
Materialien:
-
Müller-Hinton-Agar (MHA) für Bakterien, Sabouraud-Dextrose-Agar (SDA) für Pilze
-
Petrischalen
-
Testmikroorganismen (z.B. Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Inokulum der Testmikroorganismen, standardisiert auf 0,5 McFarland
-
Sterile Wattestäbchen
-
Steriler Korkbohrer (6-8 mm Durchmesser)
-
Lösungen der Testverbindungen in einem geeigneten Lösungsmittel (z.B. DMSO)
-
Positivkontrolle (z.B. Ciprofloxacin für Bakterien, Fluconazol für Pilze)
-
Negativkontrolle (Lösungsmittel, z.B. DMSO)
-
Inkubator
Durchführung:
-
MHA- oder SDA-Platten werden gleichmäßig mit dem standardisierten Inokulum des jeweiligen Testmikroorganismus unter Verwendung eines sterilen Wattestäbchens beimpft, um einen Bakterien- oder Pilzrasen zu erzeugen.
-
Mit einem sterilen Korkbohrer werden in den Agar Vertiefungen ("Wells") gestanzt.
-
Eine definierte Menge (z.B. 50-100 µL) jeder Testverbindungslösung, der Positiv- und der Negativkontrolle wird in die jeweiligen Wells pipettiert.
-
Die Platten werden für 18-24 Stunden bei 37 °C (für Bakterien) oder für 24-48 Stunden bei 25-30 °C (für Pilze) inkubiert.
-
Nach der Inkubation wird die antimikrobielle Aktivität durch Messung des Durchmessers der Hemmzone um die Wells in Millimetern bestimmt. Eine größere Hemmzone deutet auf eine höhere Aktivität hin.
Protokoll 4: Bestimmung der Minimalen Hemmkonzentration (MHK) mittels Mikrodilutionsmethode
Diese quantitative Methode bestimmt die niedrigste Konzentration einer Verbindung, die das sichtbare Wachstum eines Mikroorganismus hemmt.
Materialien:
-
Sterile 96-Well-Mikrotiterplatten
-
Müller-Hinton-Bouillon (MHB) für Bakterien, RPMI-1640-Medium für Pilze
-
Inokulum der Testmikroorganismen, standardisiert und verdünnt auf die finale Testkonzentration (ca. 5 x 10⁵ KBE/mL)
-
Stammlösungen der Testverbindungen in DMSO
-
Mehrkanalpipette
-
Inkubator
-
Mikrotiterplatten-Lesegerät (optional)
-
Resazurin-Lösung (optional, zur besseren Visualisierung des Wachstums)
Durchführung:
-
In die Wells einer 96-Well-Platte werden 100 µL MHB oder RPMI-Medium pipettiert.
-
In die erste Spalte werden 100 µL der Testverbindungslösung gegeben, um die höchste Testkonzentration zu erreichen.
-
Mittels serieller zweifacher Verdünnung werden durch Übertragen von 100 µL von einer Spalte zur nächsten Verdünnungsreihen der Testverbindungen erstellt. Aus der letzten Spalte werden 100 µL verworfen.
-
Jedes Well (außer der Sterilitätskontrolle) wird mit 100 µL des standardisierten mikrobiellen Inokulums beimpft. Dies führt zu einer weiteren 1:2-Verdünnung der Testverbindungen und der finalen Inokulumkonzentration.
-
Eine Spalte dient als Wachstumskontrolle (nur Medium und Inokulum) und eine weitere als Sterilitätskontrolle (nur Medium).
-
Die Platten werden für 18-24 Stunden bei 37 °C (Bakterien) oder 24-48 Stunden bei 35 °C (Pilze) inkubiert.
-
Die MHK wird als die niedrigste Konzentration der Verbindung bestimmt, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist. Die Ablesung kann visuell oder mit einem Plattenlesegerät bei 600 nm erfolgen.
Datenpräsentation
Die Ergebnisse des antimikrobiellen Screenings werden in Tabellenform zusammengefasst, um einen klaren Vergleich der Wirksamkeit der verschiedenen Derivate zu ermöglichen.
Tabelle 1: Antimikrobielle Aktivität (MHK in µg/mL) von 2-substituierten 5-(Methoxymethyl)thiazol-Derivaten.
| Verbindung | R-Gruppe | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |
| 1 | -NH-(CH₂)₂-OH | 16 | 32 | >64 |
| 2 | -Piperazin-1-yl | 8 | 16 | 32 |
| 3 | -Morpholin-4-yl | 32 | 64 | >64 |
| 4 | -Phenyl | >64 | >64 | >64 |
| 5 | -4-Fluorophenyl | 32 | 64 | >64 |
| Ciprofloxacin | (Positivkontrolle) | 0.5 | 0.25 | NA |
| Fluconazol | (Positivkontrolle) | NA | NA | 1 |
NA: Nicht anwendbar. Die Daten sind repräsentativ und dienen der Veranschaulichung.
Visualisierungen
Diagramm 1: Allgemeiner Arbeitsablauf
Abbildung 1: Schematischer Arbeitsablauf von der Derivatisierung bis zur SAR-Analyse.
Diagramm 2: Möglicher antimikrobieller Wirkmechanismus
Abbildung 2: Vereinfachte Darstellung eines möglichen Wirkmechanismus von Thiazol-Derivaten.
References
Application Notes and Protocols for the Analysis of 2-Chloro-5-(methoxymethyl)thiazole by HPLC and LC-MS
This document provides detailed application notes and standardized protocols for the quantitative analysis of 2-Chloro-5-(methoxymethyl)thiazole, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The following methods are intended for use by researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Analysis
This section outlines the HPLC method for the quantification of this compound. A reverse-phase chromatographic approach is employed, suitable for the separation of moderately polar small organic molecules.
Application Note: HPLC Quantification
Introduction: This application note describes a robust HPLC-UV method for the determination of the purity and concentration of this compound in solution. The method utilizes a C18 stationary phase and a gradient elution of water and acetonitrile, providing excellent resolution and peak shape for the analyte.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | ~ 6.5 minutes |
Experimental Protocol: HPLC Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with a 50:50 mixture of Mobile Phase A and B.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in acetonitrile to achieve an estimated concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
Instrument Setup and Analysis:
-
Set up the HPLC system according to the chromatographic conditions table.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes.
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For higher sensitivity and selectivity, an LC-MS/MS method is provided. This is particularly useful for the analysis of the target compound in complex matrices.
Application Note: LC-MS/MS Quantification
Introduction: This application note details a sensitive and selective LC-MS/MS method for the quantification of this compound. The method employs electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) for accurate and precise measurement, making it suitable for trace-level analysis in various sample types.
Chromatographic and MS Conditions:
| Parameter | Value |
| LC System | UHPLC or HPLC system |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 5 minutes, hold at 80% B for 1 minute, return to 20% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Precursor Ion (m/z): 164.0 [M+H]⁺, Product Ions (m/z): 132.0, 99.0 |
Experimental Protocol: LC-MS/MS Analysis
-
Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC analysis, using high-purity solvents suitable for mass spectrometry. Ensure final dilutions are made in a solvent compatible with the initial mobile phase conditions.
-
-
Instrument Setup and Analysis:
-
Set up the LC-MS/MS system with the parameters outlined in the conditions table.
-
Optimize the MS parameters (e.g., cone voltage, collision energy) for the specific instrument by infusing a standard solution of this compound.
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples for quantification.
-
Process the data using the instrument's software to determine the concentration of the analyte based on the peak area of the specified MRM transitions.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: HPLC analysis workflow for this compound.
Caption: LC-MS/MS analysis workflow for this compound.
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-5-(methoxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(methoxymethyl)thiazole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is found in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a robust and scalable two-step synthetic route. The protocols are based on established chemical principles, including the Hantzsch thiazole synthesis and the Sandmeyer reaction, and incorporate critical considerations for process safety and scale-up.
Synthetic Strategy Overview
The recommended large-scale synthesis of this compound proceeds via a two-step sequence:
-
Hantzsch Thiazole Synthesis: Formation of the key intermediate, 2-amino-5-(methoxymethyl)thiazole, from 1-chloro-3-methoxyacetone and thiourea.
-
Sandmeyer Reaction: Conversion of the 2-amino group of the thiazole intermediate to a chloro group via diazotization followed by a copper(I) chloride-mediated substitution.
This pathway is advantageous for large-scale production due to the availability of starting materials, generally high yields, and well-understood reaction mechanisms.
Experimental Protocols
Step 1: Hantzsch Thiazole Synthesis of 2-Amino-5-(methoxymethyl)thiazole
This procedure details the synthesis of the aminothiazole intermediate. The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings.[1][2][3]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Chloro-3-methoxyacetone | 122.55 | 1.00 kg | 8.16 |
| Thiourea | 76.12 | 0.68 kg | 8.98 |
| Ethanol | 46.07 | 5.0 L | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Equipment:
-
10 L glass reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Heating mantle.
-
Filtration apparatus (e.g., Buchner funnel).
-
Drying oven.
Procedure:
-
Charge the 10 L reactor with 1.00 kg (8.16 mol) of 1-chloro-3-methoxyacetone and 5.0 L of ethanol.
-
Begin stirring and add 0.68 kg (8.98 mol, 1.1 equivalents) of thiourea to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until the pH is approximately 7-8.
-
The product, 2-amino-5-(methoxymethyl)thiazole, will precipitate out of the solution.
-
Collect the solid product by filtration and wash the filter cake with cold deionized water (2 x 1 L).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 80-90% Purity (by HPLC): >98%
Step 2: Sandmeyer Reaction for the Synthesis of this compound
This protocol describes the conversion of the 2-aminothiazole intermediate to the final product. The Sandmeyer reaction is a well-established method for the conversion of aryl and heteroaryl amines to halides.[4][5][6]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-(methoxymethyl)thiazole | 144.19 | 1.00 kg | 6.94 |
| Sodium Nitrite (NaNO2) | 69.00 | 0.53 kg | 7.63 |
| Hydrochloric Acid (conc., 37%) | 36.46 | 2.5 L | - |
| Copper(I) Chloride (CuCl) | 98.99 | 0.14 kg | 1.41 |
| Toluene | 92.14 | 8.0 L | - |
| Deionized Water | 18.02 | As needed | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, addition funnel, and temperature probe.
-
Cooling system capable of maintaining -5 to 0 °C.
-
Separatory funnel (10 L).
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Diazotization:
-
Charge the 20 L reactor with 1.00 kg (6.94 mol) of 2-amino-5-(methoxymethyl)thiazole and 4.0 L of deionized water.
-
Add 2.5 L of concentrated hydrochloric acid while maintaining the temperature below 20 °C.
-
Cool the mixture to -5 to 0 °C with vigorous stirring.
-
Prepare a solution of 0.53 kg (7.63 mol, 1.1 equivalents) of sodium nitrite in 1.5 L of deionized water.
-
Slowly add the sodium nitrite solution to the reactor via the addition funnel, keeping the temperature of the reaction mixture below 0 °C. The addition should take approximately 1-2 hours.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of 0.14 kg (1.41 mol, 0.2 equivalents) of copper(I) chloride in 1.0 L of concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
-
Nitrogen gas evolution will be observed. Allow the reaction to proceed for 1-2 hours at 5-10 °C after the addition is complete.
-
Let the reaction mixture warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a 10 L separatory funnel and extract the product with toluene (3 x 2 L).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 1 L) to neutralize any remaining acid, followed by a wash with brine (1 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
-
Expected Yield: 70-80% Purity (by GC-MS): >99%
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hantzsch Synthesis | 1-Chloro-3-methoxyacetone, Thiourea | Ethanol | 78 | 4-6 | 80-90 |
| 2 | Sandmeyer Reaction | 2-Amino-5-(methoxymethyl)thiazole, NaNO2, CuCl | Water/HCl | -5 to 10 | 3-5 | 70-80 |
Mandatory Visualizations
Synthetic Pathway
Caption: Overall synthetic route to this compound.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of the aminothiazole intermediate.
Experimental Workflow: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer reaction and purification of the final product.
Large-Scale Synthesis and Safety Considerations
-
Thermal Hazards of Sandmeyer Reaction: The diazotization step and the subsequent Sandmeyer reaction are exothermic and involve the formation of potentially unstable diazonium salts.[7] It is crucial to maintain strict temperature control throughout these steps. The accumulation of unreacted diazonium salt can lead to a runaway reaction. Therefore, the addition of the sodium nitrite solution and the transfer of the diazonium salt solution must be done slowly and with efficient cooling.[7][8] A safety margin of at least 50-100 °C between the operating temperature and the onset of any thermal decomposition is recommended.[4]
-
Gas Evolution: The Sandmeyer reaction produces a significant amount of nitrogen gas. The reactor must be adequately vented to prevent pressure buildup.[3]
-
Handling of Reagents: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE). Sodium nitrite is an oxidizing agent and should be stored away from combustible materials. Toluene is flammable and requires proper handling and storage.
-
Process Control: For large-scale production, the use of a jacketed reactor with automated temperature control and addition pumps is highly recommended to ensure consistent and safe reaction conditions. Continuous flow reactors can also be considered for the Sandmeyer step to minimize the amount of hazardous diazonium intermediate present at any given time.[1]
-
Work-up and Waste: The aqueous waste from the Sandmeyer reaction will contain copper salts and residual acids. This waste must be neutralized and treated according to local environmental regulations before disposal.
By adhering to these protocols and safety considerations, the large-scale synthesis of this compound can be performed efficiently and safely.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. helgroup.com [helgroup.com]
Application Notes and Protocols for Heck Coupling of 2-Chlorothiazole Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Heck-Mizoroki cross-coupling reaction using 2-chlorothiazole substrates. Given the inherent lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, careful optimization of reaction conditions is crucial for achieving high yields and selectivity. This document outlines key considerations for catalyst selection, ligand choice, base, solvent, and temperature, supported by tabulated data from relevant literature and detailed experimental procedures.
Introduction
The Heck-Mizoroki reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] The thiazole moiety is a prevalent scaffold in pharmaceuticals and functional materials, and the C-2 functionalization of this heterocycle is of significant interest. The use of readily available 2-chlorothiazoles as coupling partners presents a cost-effective and atom-economical approach. However, the strength of the C-Cl bond necessitates the use of highly active catalytic systems. Recent advancements in ligand design and catalyst development have enabled the efficient coupling of these less reactive substrates.[2]
Key Reaction Parameters and Optimization
Successful Heck coupling of 2-chlorothiazoles hinges on the careful selection of the following components:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[1]
-
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the oxidative addition of the C-Cl bond. Sterically bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and dicyclohexyl(phenyl)phosphine (PCy₂Ph), as well as N-heterocyclic carbenes (NHCs), have shown great promise in activating aryl chlorides.[3][4] Palladacycles also represent a class of highly active precatalysts.[3][4]
-
Base: Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc) and organic bases (e.g., triethylamine (NEt₃), diisopropylethylamine (DIPEA)) are used. The base is required to neutralize the hydrogen halide generated during the reaction.[1] For challenging couplings, stronger bases or the use of additives can be beneficial.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are typically employed due to their ability to dissolve the reactants and stabilize the catalytic species.[5]
-
Temperature: Higher reaction temperatures (typically 100-150 °C) are often required to promote the oxidative addition of the robust C-Cl bond.[4]
Tabulated Summary of Reaction Conditions
The following tables summarize typical conditions for the Heck coupling of aryl chlorides, which can be adapted for 2-chlorothiazole substrates.
Table 1: Catalyst and Ligand Systems for Heck Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | Tri(tert-butyl)phosphine | 1-5 | Effective for electron-deficient and electron-rich aryl chlorides. |
| PdCl₂ | N-Heterocyclic Carbenes (NHCs) | 0.5-2 | High thermal stability and activity. |
| Palladacycles | (None required) | 0.01-1 | Highly active, often at very low loadings.[4] |
| Pd/C | (None required) | 5-10 | Heterogeneous catalyst, allowing for easier product purification.[3] |
Table 2: Base and Solvent Combinations
| Base | Solvent | Typical Temperature (°C) | Notes |
| K₂CO₃ | DMF, DMAc, NMP | 120-150 | Common and effective combination.[5] |
| Cs₂CO₃ | Dioxane, Toluene | 100-130 | Often provides higher yields for challenging substrates. |
| Triethylamine (NEt₃) | Acetonitrile, DMF | 80-120 | Mild organic base. |
| Sodium Acetate (NaOAc) | NMP, DMAc | 130-160 | Can be effective in specific systems.[1] |
Experimental Protocols
Protocol 1: General Procedure for Heck Coupling of 2-Chlorothiazole with an Alkene
This protocol provides a starting point for the optimization of the Heck reaction with 2-chlorothiazole.
Materials:
-
2-Chlorothiazole derivative
-
Alkene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and P(t-Bu)₃ (e.g., 4 mol%).
-
Add anhydrous DMF (e.g., 0.2 M concentration relative to the limiting reagent).
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the 2-chlorothiazole derivative (1.0 eq), the alkene (1.2-1.5 eq), and K₂CO₃ (2.0 eq).
-
Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Figure 1: Generalized catalytic cycle of the Heck-Mizoroki reaction.
Figure 2: A typical experimental workflow for the Heck coupling reaction.
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active ligand (e.g., an NHC precursor), a stronger base (e.g., Cs₂CO₃), or a higher catalyst loading. The purity of the solvent and reagents is also critical.
-
Side Reactions: The formation of homocoupled products or alkene isomerization can sometimes be observed. Adjusting the ligand, base, or temperature may help to minimize these side reactions.
-
Substrate Scope: The electronic nature of both the 2-chlorothiazole and the alkene can influence the reaction outcome. Electron-withdrawing groups on the alkene generally facilitate the reaction.[1] For electron-rich or sterically hindered substrates, more forcing conditions may be necessary.
By carefully considering these parameters and utilizing the provided protocols as a starting point, researchers can successfully employ the Heck-Mizoroki coupling for the efficient synthesis of a wide range of C-2 functionalized thiazole derivatives.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols for Protecting Group Strategies in Reactions Involving 2-Chloro-5-(methoxymethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning protecting group strategies for reactions involving the versatile synthetic intermediate, 2-chloro-5-(methoxymethyl)thiazole. This key building block is instrumental in the synthesis of a variety of pharmaceutical and agrochemical compounds. Understanding the strategic use of protecting groups is crucial for achieving high yields and chemo-selectivity in multi-step syntheses involving this thiazole derivative.
Introduction to Protecting Group Strategies
In the synthesis of complex molecules derived from this compound, the inherent reactivity of different functional groups necessitates the use of protecting groups. The primary sites of reactivity on the core molecule are the C2-chloro position, the thiazole ring itself (specifically the nitrogen atom), and the methoxymethyl ether at the C5 position. Protecting groups are employed to temporarily block one or more of these reactive sites to allow for selective transformations at other positions.
The selection of an appropriate protecting group strategy depends on the desired chemical transformation and the stability of the protecting group to the reaction conditions. Orthogonality, the ability to deprotect one group in the presence of another, is a key consideration in multi-step syntheses.
Protecting the Methoxymethyl Group
The methoxymethyl (MOM) ether in this compound serves as a protecting group for the corresponding hydroxymethyl functionality. While stable to many reaction conditions, its lability under acidic conditions requires careful consideration.
Stability of the Methoxymethyl (MOM) Ether
The MOM group is generally stable under neutral and basic conditions, as well as to many organometallic reagents at low temperatures and in various cross-coupling reactions. However, it is readily cleaved by protic and Lewis acids.
Deprotection of the Methoxymethyl Ether
Standard conditions for the cleavage of MOM ethers involve treatment with acids such as hydrochloric acid in methanol or trifluoroacetic acid in dichloromethane.
Table 1: Conditions for Deprotection of Methoxymethyl Ethers
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time |
| Concentrated HCl | Methanol | 25 - 60 | 1 - 6 h |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 h |
| p-Toluenesulfonic acid (p-TsOH) | Methanol/Water | 25 - 50 | 2 - 8 h |
| Dowex® 50WX8 (H+ form) | Methanol | 25 | 4 - 12 h |
Experimental Protocol: Deprotection of a MOM Ether
Objective: To deprotect the methoxymethyl group from a derivative of this compound.
Materials:
-
MOM-protected thiazole derivative
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the MOM-protected thiazole derivative (1.0 eq) in methanol (10 mL per mmol of substrate) in a round-bottom flask.
-
Add concentrated hydrochloric acid (0.5 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protecting the Thiazole Nitrogen
The lone pair of electrons on the thiazole nitrogen can participate in reactions, particularly with strong electrophiles, leading to the formation of thiazolium salts. In certain synthetic routes, protection of the thiazole nitrogen may be necessary to prevent unwanted side reactions or to direct reactivity to other positions of the ring.
While less common than for other nitrogen-containing heterocycles, N-protection of thiazoles can be achieved using standard protecting groups.
Potential N-Protecting Groups for Thiazoles
The selection of a suitable N-protecting group depends on the downstream reaction conditions.
Table 2: Potential Protecting Groups for the Thiazole Nitrogen
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, DMAP | TFA, HCl | Stable to base, nucleophiles, and catalytic hydrogenation. |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions. |
Logical Workflow for Thiazole N-Protection Strategy
Caption: Decision workflow for thiazole nitrogen protection.
Reactivity at the C2-Chloro Position
The chlorine atom at the C2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution and is an excellent handle for cross-coupling reactions.
Nucleophilic Aromatic Substitution
Strong nucleophiles can displace the chloride at the C2 position. The methoxymethyl group at C5 is generally stable under these conditions.
Table 3: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Typical Conditions |
| Amines (R-NH₂) | 2-Aminothiazoles | Heat, with or without a base (e.g., K₂CO₃, DIPEA) |
| Alkoxides (R-O⁻) | 2-Alkoxythiazoles | NaH, alcohol, heat |
| Thiolates (R-S⁻) | 2-Thioetherthiazoles | NaH, thiol, heat |
Cross-Coupling Reactions
The C2-chloro position is well-suited for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The MOM group is typically stable under these conditions.
Table 4: Common Cross-Coupling Reactions at the C2-Position
| Reaction Name | Coupling Partner | Catalyst/Ligand System | Product Type |
| Suzuki Coupling | Boronic acids/esters | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. with a base (e.g., K₂CO₃, Cs₂CO₃) | 2-Aryl/heteroaryl/alkenyl-thiazoles |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | 2-Aryl/alkenyl-thiazoles |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 2-Alkynylthiazoles |
| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, ligand (e.g., Xantphos), base (e.g., NaOt-Bu) | 2-Aminothiazoles |
Experimental Workflow for a Suzuki Cross-Coupling Reaction
Caption: General workflow for a Suzuki cross-coupling reaction.
Orthogonal Protecting Group Strategies
In more complex syntheses, it may be necessary to employ protecting groups that can be removed under different conditions (orthogonality). For example, if a reaction requires acidic conditions that would cleave the MOM ether, an alternative protecting group for the hydroxymethyl functionality would be needed.
Table 5: Orthogonal Protecting Group Strategy Example
| Protecting Group 1 (Hydroxymethyl) | Protecting Group 2 (Thiazole N) | Deprotection 1 | Deprotection 2 |
| Silyl ether (e.g., TBDMS) | Boc | Fluoride source (e.g., TBAF) | Acid (e.g., TFA) |
| Benzyl ether (Bn) | Cbz | Catalytic hydrogenation (H₂, Pd/C) | Catalytic hydrogenation (H₂, Pd/C) (simultaneous) |
Note: The simultaneous deprotection of Bn and Cbz groups can be advantageous in certain synthetic routes.
Conclusion
The strategic use of protecting groups is essential for the successful synthesis of complex molecules from this compound. The methoxymethyl ether is a convenient protecting group for the C5-hydroxymethyl functionality, stable to a wide range of non-acidic conditions. The thiazole nitrogen can be protected, if necessary, using standard N-protecting groups. The C2-chloro position serves as a versatile handle for nucleophilic substitution and cross-coupling reactions. Careful planning of the protecting group strategy, considering orthogonality and stability to reaction conditions, will enable researchers to efficiently access a diverse range of valuable compounds.
Application of 2-Chloro-5-(methoxymethyl)thiazole in Agrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(methoxymethyl)thiazole is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various agrochemicals.[1] Its structural analogue, 2-chloro-5-chloromethylthiazole (CCMT), is a well-established precursor for the second generation of neonicotinoid insecticides, such as thiamethoxam and clothianidin.[2][3] These insecticides are known for their high efficiency, broad insecticidal spectrum, and systemic properties, targeting the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[4] Given the structural similarity, this compound is a valuable building block for the synthesis of novel pesticide candidates. This document provides an overview of its application, detailed synthetic protocols for key agrochemicals, and relevant quantitative data.
Agrochemical Applications
This compound is primarily utilized as a key intermediate in the synthesis of neonicotinoid insecticides.[1] The thiazole ring is a common motif in many biologically active molecules, and the chloro and methoxymethyl substituents provide reactive sites for further chemical modifications, allowing for the construction of complex and potent agrochemicals.[5] The resulting pesticides are effective against a wide range of sucking and chewing insects in various crops.
Signaling Pathway of Neonicotinoid Insecticides
Neonicotinoid insecticides, synthesized from 2-chloro-5-(substituted)thiazole derivatives, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to an overstimulation of the nerve cells, resulting in paralysis and eventual death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian nAChRs contributes to their favorable safety profile for non-target species.
Caption: Signaling pathway of neonicotinoid insecticides.
Experimental Protocols
The following are detailed protocols for the synthesis of major neonicotinoid insecticides. While these protocols are established for 2-chloro-5-chloromethylthiazole, they can be adapted for this compound by adjusting the molar equivalents of the reactants to account for the difference in molecular weight.
Synthesis of Thiamethoxam
Thiamethoxam is synthesized via a condensation reaction between 2-chloro-5-(substituted)thiazole and 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.
Experimental Workflow for Thiamethoxam Synthesis
Caption: Experimental workflow for the synthesis of Thiamethoxam.
Protocol:
-
To a reaction vessel, add 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (0.2 mol), this compound (0.2 mol, assuming a similar reactivity to CCMT), N,N-diisopropylethylamine (0.2 mol) as an acid-binding agent, and dimethyl carbonate as the solvent.[1]
-
Control the reaction temperature between 30-50°C and maintain for 1 hour.[1]
-
Monitor the reaction progress by high-performance liquid chromatography (HPLC) until the content of this compound is less than 1.0%.[1]
-
After the reaction is complete, introduce ozone into the reaction mixture for decolorization.[1]
-
Add water to the reaction mixture and cool to 0-10°C to induce crystallization.[1]
-
Filter the resulting solid and dry to obtain the final product, thiamethoxam.[1]
Synthesis of Clothianidin
Clothianidin is synthesized through a reaction between 2-chloro-5-(substituted)thiazole and 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine.
Experimental Workflow for Clothianidin Synthesis
Caption: Experimental workflow for the synthesis of Clothianidin.
Protocol:
-
In a four-necked flask, add dimethylformamide (DMF), 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine (79 mmol), and potassium carbonate (196 mmol).[6]
-
Control the temperature at 20-25°C and add a solution of this compound (79 mmol) in DMF dropwise over 30 minutes.[6]
-
Slowly raise the temperature to 40-50°C and monitor the reaction by HPLC until the starting triazine is consumed.[6]
-
Filter the reaction mixture while hot. To the filtrate, add saturated brine and an organic solvent (e.g., dichloromethane) and perform an extraction.[7]
-
Separate the organic layer, filter, and cool to below 0°C to induce crystallization of the intermediate product.[7]
-
Collect the intermediate by filtration.[7]
-
Decompose the intermediate in dilute hydrochloric acid to obtain the final product, clothianidin.[6][7]
Quantitative Data
No specific efficacy data for agrochemicals derived directly from this compound was identified in the search results. However, the biological activity of the resulting neonicotinoids is well-documented. The following tables summarize the quantitative data for thiamethoxam and clothianidin, which are expected to have similar activity profiles to compounds synthesized using the methoxymethyl analog.
Table 1: Synthesis Yields of Thiamethoxam and Clothianidin from 2-Chloro-5-chloromethylthiazole
| Product | Starting Thiazole | Yield (%) | Purity (%) (Method) | Reference |
| Thiamethoxam | 2-Chloro-5-chloromethylthiazole | 91.3 - 94.3 | 98.5 - 99.5 (HPLC) | [1][8] |
| Thiamethoxam | 2-Chloro-5-chloromethylthiazole | 78 - 80 | Not Specified | [9] |
| Clothianidin | 2-Chloro-5-chloromethylthiazole | ~77 (overall) | Not Specified | [10] |
| Clothianidin | 2-Chloro-5-chloromethylthiazole | 90.4 (overall) | 99.1 (HPLC) | [7] |
Table 2: Insecticidal Activity of Thiamethoxam and Clothianidin
| Compound | Target Pest | Application Method | Efficacy | Reference |
| Thiamethoxam | Soil-dwelling & Foliar-feeding insects | Not Specified | Fast-acting, long-lasting | [4] |
| Clothianidin | Sucking insect pests (e.g., Hemiptera, Thysanoptera) | Seed treatment, foliar spray, soil application | High insecticidal activity | [11] |
| Clothianidin | Rice insect pests (various orders) | Nursery box application | Effective control | [11] |
Conclusion
This compound is a valuable intermediate for the synthesis of neonicotinoid insecticides, analogous to the well-established precursor 2-chloro-5-chloromethylthiazole. The protocols provided herein, adapted from established methods, offer a framework for the synthesis of potent agrochemicals. Further research is warranted to explore the specific advantages and biological activities of derivatives synthesized from this compound. The development of novel pesticides from this intermediate has the potential to contribute to more effective and sustainable pest management strategies in agriculture.[2]
References
- 1. 2-Chloro-5-methoxymethyl-thiazole [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. huarongpharma.com [huarongpharma.com]
- 5. nbinno.com [nbinno.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. CN110092783B - Preparation method of thiamethoxam - Google Patents [patents.google.com]
- 9. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-(methoxymethyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-(methoxymethyl)thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and practical synthetic route involves a two-step process. The first step is the synthesis of the key intermediate, 2-chloro-5-chloromethylthiazole (CCMT). The second step is the etherification of CCMT with a methoxide source to yield the final product, this compound.
Q2: What are the common methods for synthesizing the 2-chloro-5-chloromethylthiazole (CCMT) intermediate?
A2: Several methods exist for the synthesis of CCMT. A widely used approach is a "one-pot" reaction starting from 2,3-dichloropropene and sodium thiocyanate. This method proceeds through substitution, isomerization, and subsequent chlorination-cyclization.[1] Another common method involves the chlorination of various isothiocyanate precursors.[2]
Q3: What is the mechanism for the conversion of 2-chloro-5-chloromethylthiazole (CCMT) to this compound?
A3: The conversion of CCMT to the final product is typically achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where a methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the thiazole ring and displacing the chloride ion.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its precursor, 2-chloro-5-chloromethylthiazole (CCMT).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in CCMT synthesis | - Incomplete isomerization of the thiocyanate intermediate. - Suboptimal temperature control during chlorination. - Presence of moisture, leading to side reactions. - Inefficient purification. | - Ensure the high-temperature isomerization step is carried out for a sufficient duration (e.g., reflux at 120°C for at least 3 hours).[1] - Maintain the recommended temperature range for chlorination (e.g., 0-40°C) to minimize side reactions. - Use anhydrous solvents and reagents. - Employ vacuum distillation for purification to obtain high-purity CCMT. |
| Formation of dark-colored impurities during CCMT synthesis | - High reaction temperatures during isomerization or chlorination can lead to polymerization or degradation of intermediates. | - Carefully control the temperature during all reaction steps. The isomerization of the thiocyanate intermediate can result in a dark brown to black liquid, which is a normal observation in some procedures.[1] |
| Low yield in the etherification step (CCMT to final product) | - Incomplete reaction due to insufficient methoxide or reaction time. - Side reactions, such as elimination or reaction at the C2 position of the thiazole ring. - Steric hindrance if using a bulky alkoxide (though not an issue with methoxide). | - Use a slight excess of sodium methoxide to drive the reaction to completion. - Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. - Maintain a moderate reaction temperature to favor substitution over elimination. - Ensure the use of a primary halide (the chloromethyl group) which is ideal for SN2 reactions.[3] |
| Presence of unreacted CCMT in the final product | - Insufficient amount of sodium methoxide. - Short reaction time. - Low reaction temperature. | - Increase the molar ratio of sodium methoxide to CCMT. - Extend the reaction time and monitor for the disappearance of the starting material. - Gently heat the reaction mixture if it is being run at room temperature. |
| Difficulty in purifying the final product | - Formation of closely related byproducts. - Residual starting materials or reagents. | - After the reaction, quench with water and extract the product with a suitable organic solvent. - Wash the organic layer with brine to remove water-soluble impurities. - Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). - Purify the crude product by vacuum distillation or column chromatography. |
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-chloro-5-chloromethylthiazole (CCMT) Synthesis
| Starting Materials | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| 2,3-dichloropropene, Sodium thiocyanate | Sulfuryl chloride | Toluene | 80-120 | 7 | 81.3 |
| 1-Isothiocyanato-2-propene | Chlorine gas | Chloroform | Reflux | Not specified | 50.4 |
| 1-Isothiocyanato-2-chloro-2-propene | Not specified | Not specified | High temperature | Not specified | 82 |
| 5-Methylene-1,3-thiazolidine-2-thione | Chlorine gas or Thionyl chloride | Not specified | Not specified | Not specified | 72 |
Table 2: Key Parameters for Etherification of Thiazole Derivatives with Sodium Methoxide
| Thiazole Substrate | Molar Ratio (Substrate:Methoxide) | Solvent | Temperature (°C) | Reported Yield (%) | Notes |
| 2-Chloro-5-nitrothiazole | 1:1 | Methanol | 50 | ~90 | Excess methoxide significantly decreases yield.[4] |
| 2-chloro-5-chloromethylthiazole | (Inferred) 1:1.1-1.5 | Methanol or other polar aprotic solvent | Room Temp to Reflux | High (expected) | Based on general Williamson ether synthesis principles. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-chloromethylthiazole (CCMT) via "One-Pot" Method [1]
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 100g of sodium thiocyanate (1.23 mol), 2.5g of tetrabutylammonium bromide, and 200 mL of toluene.
-
Addition of Dichloropropene: While stirring, slowly add 108g (0.97 mol) of 2,3-dichloropropene dropwise to the mixture.
-
Substitution Reaction: Heat the mixture in an 80°C oil bath and reflux for 4 hours.
-
Isomerization: After the initial reflux, increase the temperature to 120°C and continue to reflux for an additional 3 hours. The reaction mixture will typically turn from a yellow liquid with a white solid to a dark brown or black liquid.
-
Chlorination-Cyclization: Cool the reaction mixture. Prepare a solution of the chlorinating agent (e.g., sulfuryl chloride) in toluene and add it dropwise to the reaction mixture, maintaining a controlled temperature.
-
Work-up and Purification: After the reaction is complete, cool the mixture. The solvent can be removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield 2-chloro-5-chloromethylthiazole.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-chloro-5-chloromethylthiazole (1 equivalent) in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF).
-
Addition of Methoxide: Add sodium methoxide (1.1-1.5 equivalents) to the solution. If using solid sodium methoxide, it can be added in portions. If using a solution of sodium methoxide in methanol, it can be added dropwise.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Logical troubleshooting flow for low yield issues.
Caption: Experimental workflow for optimizing reaction yield.
References
Technical Support Center: Purification of Crude 2-Chloro-5-(methoxymethyl)thiazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Chloro-5-(methoxymethyl)thiazole using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Compound Eluting | 1. Compound decomposed on silica gel.[1] 2. Incorrect solvent system (too non-polar). 3. Compound eluted in the solvent front.[1] 4. Fractions are too dilute to detect the compound.[1] | 1. Test compound stability on a TLC plate spotted with a silica slurry. If unstable, consider using deactivated silica, alumina, or Florisil.[1] 2. Gradually increase the polarity of the eluent. 3. Check the first few fractions collected. 4. Concentrate the fractions in the expected elution range and re-analyze by TLC.[1] |
| Poor Separation/Mixed Fractions | 1. Inappropriate solvent system leading to poor resolution. 2. Column was overloaded with the crude sample. 3. The flow rate was too fast, not allowing for proper equilibration.[2] 4. The compound is degrading on the column during elution.[1] | 1. Optimize the solvent system using TLC. Aim for a difference in Rf values of at least 0.2 between the target compound and major impurities. For thiazole derivatives, solvent systems like hexane/acetone or hexane/methanol can be a good starting point.[3] 2. Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-100g of silica per gram of crude material. 3. Adjust the stopcock to slow down the flow rate. 4. If stability is an issue, consider a faster purification method like flash chromatography or switch to a less acidic stationary phase. |
| Compound Streaking/Tailing on TLC and Column | 1. The compound may be acidic or basic, interacting strongly with the silica. 2. The sample was not loaded in a concentrated band. | 1. Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). 2. Dissolve the sample in a minimal amount of solvent and apply it carefully to the top of the column.[2] Dry loading the sample onto silica may also help.[2] |
| Cracked or Channeled Column Bed | 1. The column was allowed to run dry. 2. The polarity of the solvent was changed too abruptly. | 1. Always keep the silica bed covered with solvent. If the column runs dry, it often needs to be repacked. 2. Use a gradient elution with a gradual increase in polarity. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: For thiazole derivatives, which are heterocyclic compounds, a good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate, acetone, or dichloromethane.[3] It is crucial to first determine the optimal solvent system by running thin-layer chromatography (TLC) with your crude mixture in various solvent ratios. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.
Q2: My compound, this compound, seems to be decomposing on the silica gel column. What can I do?
A2: Thiazole-containing compounds can sometimes be sensitive to the acidic nature of silica gel.[1] To mitigate decomposition, you can try the following:
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Deactivate the silica gel: This can be done by pre-treating the silica with a base, such as triethylamine, mixed in the eluent.
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Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[1]
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Minimize contact time: Use flash chromatography to reduce the time the compound spends on the column.
Q3: How do I properly load my crude this compound onto the column?
A3: Proper sample loading is critical for a good separation. There are two main methods:
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Wet Loading: Dissolve your crude product in the minimum amount of the initial, least polar eluent.[2] Carefully add this solution to the top of the column with a pipette, taking care not to disturb the silica bed.[2]
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Dry Loading: If your compound is not very soluble in the starting eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder.[2] This powder can then be carefully added to the top of the column.[2]
Q4: I am not sure if my fractions contain the desired product. How can I check?
A4: Since this compound is colorless, you will need to analyze the collected fractions.[4] The most common method is to use Thin-Layer Chromatography (TLC).[4] Spot each fraction on a TLC plate, along with a spot of your starting crude material and a reference standard if available. Develop the plate in an appropriate solvent system and visualize the spots (e.g., under a UV lamp or by using an iodine chamber). This will allow you to identify which fractions contain your purified compound.
Experimental Protocols
General Protocol for Column Chromatography of this compound
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Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh for flash chromatography) in the initial, non-polar eluent.
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Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until it is just level with the top of the silica.
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Sample Loading: Load the crude this compound using either the wet or dry loading method as described in the FAQs.
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Elution: Begin eluting with the starting solvent system, collecting fractions. If a gradient elution is required, gradually increase the polarity of the solvent mixture.
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Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables present hypothetical but realistic data for the purification of crude this compound.
Table 1: TLC Analysis for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Major Impurity | Observations |
| 9:1 | 0.15 | 0.20 | Poor separation |
| 8:2 | 0.30 | 0.45 | Good separation |
| 7:3 | 0.48 | 0.65 | Compounds run too fast |
Table 2: Column Chromatography Purification Summary
| Parameter | Value |
| Mass of Crude Material | 5.0 g |
| Mass of Silica Gel | 200 g |
| Eluent System | Gradient: Hexane to 8:2 Hexane:Ethyl Acetate |
| Mass of Purified Product | 3.8 g |
| Yield | 76% |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Preventing side reactions in chlorination of thiazole precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and minimizing side reactions during the chlorination of thiazole precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the chlorination of thiazole precursors?
A1: The most common side reactions include:
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Over-chlorination: Formation of dichlorinated or trichlorinated thiazole derivatives. The high electron density of the thiazole ring makes it susceptible to multiple substitutions.
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Isomer Formation: Chlorination at undesired positions on the thiazole ring. The regioselectivity of the reaction is influenced by the substituents already present on the ring, the chlorinating agent, and the reaction conditions.
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Ring Opening: In some cases, harsh reaction conditions or strong oxidizing chlorinating agents can lead to the cleavage of the thiazole ring.[1]
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Reaction with Functional Groups: If the thiazole precursor has other reactive functional groups (e.g., primary or secondary amines), these may also react with the chlorinating agent.
Q2: Which positions on the thiazole ring are most reactive towards electrophilic chlorination?
A2: The reactivity of the thiazole ring towards electrophiles depends on the substituents present. For an unsubstituted thiazole, the C5 position is generally the most susceptible to electrophilic attack due to its higher electron density. The C2 position is the most electron-deficient and least likely to undergo electrophilic substitution. The C4 position has intermediate reactivity. The presence of electron-donating groups, such as an amino group at the C2 position, significantly activates the C5 position for electrophilic substitution.
Q3: What are the common chlorinating agents used for thiazole precursors, and how do they differ in selectivity?
A3: Common chlorinating agents include:
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Sulfuryl chloride (SO₂Cl₂): A strong chlorinating agent that can lead to over-chlorination if not used carefully. Its selectivity can sometimes be controlled by using a catalyst or by carefully controlling the stoichiometry and temperature.
-
N-Chlorosuccinimide (NCS): Generally a milder and more selective chlorinating agent compared to sulfuryl chloride. It is often preferred for achieving monochlorination, especially when over-chlorination is a concern.
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Chlorine Gas (Cl₂): A highly reactive and less selective agent, often leading to a mixture of products and over-chlorination. Its use requires careful control of reaction conditions.
Troubleshooting Guides
Problem 1: Formation of Dichlorinated Byproducts
Symptoms:
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Mass spectrometry (MS) analysis of the crude reaction mixture shows a significant peak corresponding to the mass of the dichlorinated product.
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HPLC or GC analysis shows multiple product peaks, with one corresponding to the dichlorinated species.
Possible Causes:
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Excess of the chlorinating agent.
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Reaction temperature is too high.
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Prolonged reaction time.
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Use of a highly reactive chlorinating agent like sulfuryl chloride without proper control.
Solutions:
| Solution ID | Action | Expected Outcome |
| S1-1 | Reduce the stoichiometry of the chlorinating agent. | Decrease the formation of the dichlorinated byproduct. Start with substoichiometric amounts and gradually increase to find the optimal ratio. |
| S1-2 | Lower the reaction temperature. | Reduce the reaction rate and improve selectivity for monochlorination. Try running the reaction at 0 °C or even lower. |
| S1-3 | Decrease the reaction time. | Minimize the time for the second chlorination to occur. Monitor the reaction closely by TLC, HPLC, or GC and quench it as soon as the desired product is formed. |
| S1-4 | Switch to a milder chlorinating agent. | N-Chlorosuccinimide (NCS) is generally more selective for monochlorination than sulfuryl chloride. |
| S1-5 | Use a solvent that can modulate reactivity. | The choice of solvent can influence the reactivity of the chlorinating agent. A less polar solvent might reduce the rate of over-chlorination. |
Problem 2: Formation of Undesired Isomers (Poor Regioselectivity)
Symptoms:
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NMR analysis of the purified product shows a mixture of isomers.
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HPLC or GC analysis of the crude reaction mixture shows multiple peaks with the same mass, corresponding to different isomers.
Possible Causes:
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The electronic and steric effects of the substituents on the thiazole ring may direct chlorination to multiple positions.
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The reaction conditions (solvent, temperature, catalyst) are not optimized for regioselectivity.
Solutions:
| Solution ID | Action | Expected Outcome |
| S2-1 | Utilize a directing group. | A bulky protecting group on a nearby functional group can sterically hinder one position, favoring chlorination at another. |
| S2-2 | Employ a catalyst to enhance regioselectivity. | For example, in the chlorination of phenols with sulfuryl chloride, certain catalysts can favor para-substitution. Similar strategies may be applicable to thiazoles. |
| S2-3 | Change the solvent. | The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the regiochemical outcome. |
| S2-4 | Modify the reaction temperature. | In some cases, lower temperatures can lead to higher regioselectivity. |
| S2-5 | Consider a multi-step synthetic route. | It may be more efficient to introduce a substituent that directs chlorination to the desired position and then remove or modify it later. |
Problem 3: Low or No Conversion to the Chlorinated Product
Symptoms:
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TLC, HPLC, or GC analysis shows a large amount of unreacted starting material.
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The desired chlorinated product is not detected or is present in very low yield.
Possible Causes:
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The chlorinating agent is not active enough.
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The reaction temperature is too low.
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The thiazole precursor is deactivated towards electrophilic substitution.
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The chlorinating agent has decomposed.
Solutions:
| Solution ID | Action | Expected Outcome |
| S3-1 | Increase the reaction temperature. | This will increase the reaction rate. However, be cautious as it may also lead to more side products. |
| S3-2 | Use a more reactive chlorinating agent. | If NCS is not reactive enough, consider using sulfuryl chloride, but with careful control of stoichiometry and temperature. |
| S3-3 | Add a catalyst. | A Lewis acid or a protic acid can sometimes activate the chlorinating agent or the substrate. |
| S3-4 | Check the quality of the chlorinating agent. | Ensure that the chlorinating agent has not decomposed due to improper storage. Use a freshly opened or purified batch. |
| S3-5 | Increase the reaction time. | Allow the reaction to proceed for a longer period, monitoring its progress to avoid decomposition or side reactions. |
Experimental Protocols
Protocol 1: Selective Monochlorination of a 2-Substituted Thiazole using N-Chlorosuccinimide (NCS)
This protocol is a general guideline for the selective monochlorination at the C5 position of a 2-substituted thiazole.
Materials:
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2-substituted thiazole precursor
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N-Chlorosuccinimide (NCS)
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Acetonitrile (anhydrous)
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Dichloromethane
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Dissolve the 2-substituted thiazole precursor (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add N-Chlorosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
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Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from 1 to 6 hours depending on the substrate.
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Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.
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Extract the product with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired monochlorinated thiazole.
Troubleshooting Notes for this Protocol:
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If dichlorination is observed, reduce the equivalents of NCS to 1.0 or slightly less.
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If the reaction is slow, allow it to warm to room temperature gradually while monitoring for the formation of side products.
Protocol 2: Analysis of Chlorination Reaction Mixture by HPLC-UV
This protocol provides a general method for analyzing the product distribution of a thiazole chlorination reaction.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
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Solvent B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a sample of the crude reaction mixture by diluting a small aliquot in the mobile phase.
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Set the UV detector to a wavelength where both the starting material and the expected products have good absorbance (e.g., determined by UV-Vis spectroscopy).
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Inject the sample onto the HPLC system.
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Run a gradient elution method, for example:
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0-5 min: 10% B
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5-25 min: 10% to 90% B
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25-30 min: 90% B
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30-35 min: 90% to 10% B
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35-40 min: 10% B
-
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Identify the peaks corresponding to the starting material, monochlorinated product, and any dichlorinated byproducts based on their retention times (if standards are available) and/or by collecting fractions and analyzing them by mass spectrometry.
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Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Troubleshooting flowchart for side reactions in thiazole chlorination.
Caption: General experimental workflow for the chlorination of a thiazole precursor.
References
Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki coupling of 2-Chloro-5-(methoxymethyl)thiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use fresh catalyst or a pre-catalyst. The reaction mixture turning black immediately upon heating can sometimes indicate catalyst decomposition to palladium black.[1] |
| Inappropriate Ligand | For electron-rich and sterically hindered substrates like thiazoles, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[2][3] |
| Insufficient Base Strength | A weak base may not be sufficient for the transmetalation step. Consider stronger bases such as Cs₂CO₃ or K₃PO₄. The choice of base can be critical and substrate-dependent. |
| Poor Boronic Acid/Ester Quality | Boronic acids can degrade over time. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). |
| Presence of Oxygen | The Suzuki coupling is sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[4] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[5] Degas all solvents and reagents thoroughly. |
| Sub-optimal Temperature | The reaction temperature may be too low for the activation of the aryl chloride. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or DME, often with a small amount of water, are commonly used. Anhydrous conditions with certain bases may require a small amount of water to be effective.[1] |
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen. Improve the inert atmosphere of your reaction setup. |
| Protodeboronation | This is the replacement of the boronic acid group with a hydrogen atom. It can be promoted by excess base or water. Optimize the amount of base and consider using anhydrous conditions if this is a persistent issue. |
| Hydrolysis of the Thiazole Ring | Thiazole rings can be sensitive to certain reaction conditions. Avoid excessively harsh bases or prolonged reaction times at high temperatures. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Residual Palladium | Residual palladium can contaminate the product. Various methods for palladium removal exist, including precipitation, extraction with aqueous solutions of reagents like thiourea, or using scavengers. |
| Boronic Acid-Related Impurities | Unreacted boronic acid and its byproducts can be challenging to remove. Acid-base extraction can be effective for separating the desired product from these impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?
A1: For an initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[6] For challenging substrates like heteroaryl chlorides, a slightly higher initial loading might be necessary. Optimization can then be performed to reduce the catalyst loading. Some highly active catalyst systems can achieve good yields with loadings as low as 0.1 mol% or even in the ppm range for certain substrates.[7][8]
Q2: Which palladium catalysts and ligands are recommended for this specific coupling?
A2: For the coupling of heteroaryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands are often successful. Consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as XPhos, SPhos, or RuPhos.[2] Pre-catalysts that incorporate these ligands are also excellent choices as they can lead to more reproducible results.
Q3: What is the role of water in the Suzuki coupling reaction?
A3: Water can play several beneficial roles. It can help to dissolve the inorganic base and facilitate the transmetalation step. In some cases, anhydrous conditions with certain bases like K₃PO₄ require a small amount of water to be effective.[1] However, excess water can lead to side reactions like protodeboronation.
Q4: My reaction mixture turned black. What does this indicate?
A4: A color change to black is common in Suzuki reactions and often indicates the formation of the active Pd(0) species.[1] However, if it happens very rapidly upon heating or if a precipitate forms, it could signify catalyst decomposition to palladium black, which is generally inactive. The appearance of the reaction can vary, and a color change alone is not always a definitive indicator of success or failure.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
General Procedure for Catalyst Loading Optimization
A parallel reaction setup is ideal for optimizing catalyst loading. The following is a general protocol that can be adapted.
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Reaction Setup: To a series of oven-dried reaction vials, add this compound (1.0 equiv) and the desired boronic acid or ester (1.1-1.5 equiv).
-
Catalyst and Ligand Addition: In a glovebox or under a strong flow of inert gas, add the palladium precursor and the ligand to each vial. For a screening, you can vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Base and Solvent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv) and the degassed solvent (e.g., dioxane/water 4:1).
-
Reaction Execution: Seal the vials and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the reactions by TLC, GC, or LC-MS at regular intervals.
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Work-up and Yield Determination: Once the reaction is complete, cool the mixture, and perform an appropriate work-up. Determine the yield of the desired product.
Data Presentation
Table 1: Example of Catalyst Loading Optimization Data
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 5 | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ | XPhos | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 75 |
| 3 | Pd₂(dba)₃ | XPhos | 1 | K₃PO₄ | Dioxane/H₂O | 100 | 72 |
| 4 | Pd₂(dba)₃ | XPhos | 0.5 | K₃PO₄ | Dioxane/H₂O | 100 | 65 |
| 5 | Pd-PEPPSI-IPr | - | 2 | Cs₂CO₃ | THF/H₂O | 80 | 85 |
| 6 | Pd-PEPPSI-IPr | - | 1 | Cs₂CO₃ | THF/H₂O | 80 | 82 |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
2-Chloro-5-(methoxymethyl)thiazole stability under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloro-5-(methoxymethyl)thiazole under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a heterocyclic compound that is relatively stable under neutral conditions when protected from light and excessive heat. However, it is susceptible to degradation under both acidic and basic conditions. The primary degradation pathways involve hydrolysis of the 2-chloro substituent and cleavage of the methoxymethyl ether.
Q2: What are the expected degradation products under acidic conditions?
A2: Under acidic conditions, the primary degradation pathways are the hydrolysis of the 2-chloro group to a hydroxyl group, forming 2-hydroxy-5-(methoxymethyl)thiazole, and the acid-catalyzed cleavage of the methoxymethyl ether to yield 2-chloro-5-(hydroxymethyl)thiazole. Further degradation of the hydroxymethyl group may also occur under forcing conditions.
Q3: What degradation products are anticipated under basic conditions?
A3: In the presence of a base, the 2-chloro substituent is susceptible to nucleophilic substitution, leading to the formation of 2-hydroxy-5-(methoxymethyl)thiazole. The methoxymethyl ether is generally more stable under basic conditions compared to acidic conditions but can undergo cleavage under strong basic conditions or elevated temperatures.
Q4: How can I monitor the degradation of this compound?
A4: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][2][3][4] This method should be capable of separating the parent compound from all potential degradation products. Developing such a method typically involves forced degradation studies.[5][6][7][8]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from strong acids, bases, and oxidizing agents.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram after acidic workup. | The compound is degrading under the acidic conditions. | Neutralize the sample immediately after the reaction or extraction. Use a milder acid or perform the reaction at a lower temperature. Ensure your HPLC method is validated to separate all potential degradation products. |
| Low recovery of the compound after prolonged storage in a protic solvent. | Solvent-mediated degradation (solvolysis) may be occurring. | Store the compound in an aprotic solvent (e.g., acetonitrile, THF) for short-term use. For long-term storage, it is best to store the compound neat in a tightly sealed container under inert gas. |
| Inconsistent results in stability studies. | The extent of degradation is highly dependent on pH, temperature, and time. | Precisely control the pH, temperature, and duration of your experiments. Use buffered solutions to maintain a constant pH. Follow a well-defined forced degradation protocol.[5][6][7][9] |
| Formation of an unknown impurity during synthesis. | A side reaction or degradation of the product under the reaction or workup conditions. | Analyze the impurity by LC-MS to determine its mass. Based on the mass, hypothesize its structure considering potential degradation pathways (hydrolysis, ether cleavage). Adjust reaction conditions (e.g., temperature, base/acid concentration) to minimize its formation. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution at 60°C for 24 hours. Samples can be taken at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the degradation kinetics.
-
Neutralization: After the desired time, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solution at 60°C for 24 hours. Collect samples at various time intervals to assess the degradation rate.
-
Neutralization: After the specified time, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration and analyze using a validated stability-indicating HPLC method.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from forced degradation studies. Actual data will vary based on specific experimental conditions.
| Condition | Time (hours) | This compound (%) | 2-Hydroxy-5-(methoxymethyl)thiazole (%) | 2-Chloro-5-(hydroxymethyl)thiazole (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 8 | 85 | 10 | 5 | |
| 24 | 60 | 25 | 15 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 |
| 8 | 90 | 10 | < 1 | |
| 24 | 75 | 25 | < 1 |
Visualizations
Caption: Predicted degradation pathway of this compound under acidic conditions.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. sgs.com [sgs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. apicule.com [apicule.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting low conversion in 2-Chloro-5-(methoxymethyl)thiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-5-(methoxymethyl)thiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Troubleshooting Guide
Low conversion or yield is a frequent issue in multi-step organic syntheses. This guide addresses specific problems that may arise during the preparation of this compound, which is typically synthesized in two main stages:
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Formation of the Thiazole Ring: Synthesis of the key intermediate, 2-chloro-5-(hydroxymethyl)thiazole.
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Etherification: Conversion of 2-chloro-5-(hydroxymethyl)thiazole to the final product, this compound, via a Williamson ether synthesis.
Stage 1: Synthesis of 2-chloro-5-(hydroxymethyl)thiazole
A common route to 2-chloro-5-(hydroxymethyl)thiazole involves a variation of the Hantzsch thiazole synthesis or a multi-step pathway starting from readily available precursors. Below are common issues and their potential solutions.
Q1: I am observing a low yield of 2-chloro-5-(hydroxymethyl)thiazole. What are the likely causes?
A1: Low yields in this stage can often be attributed to several factors:
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Incomplete Reaction: The cyclization reaction to form the thiazole ring may be slow or incomplete. Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended.
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Side Reactions: The starting materials, such as 1,3-dichloro-2-propanol or similar precursors, can undergo elimination or polymerization under the reaction conditions.
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Suboptimal Temperature: The reaction temperature is critical. Too low a temperature may lead to an impractically slow reaction rate, while excessively high temperatures can promote side reactions and decomposition of both starting materials and the product.
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Reagent Purity: The purity of the starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.
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Work-up and Purification Losses: The product may be lost during the extraction and purification steps. Ensure efficient extraction and handle the product carefully during purification, as thiazole derivatives can sometimes be sensitive to acidic or basic conditions.
Q2: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts. What is happening?
A2: A dark reaction mixture often indicates decomposition or polymerization. This can be caused by:
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Excessive Heat: As mentioned, high temperatures can lead to the degradation of the thiazole ring and starting materials.
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Air Sensitivity: Some intermediates may be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
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Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired side products.
Stage 2: Williamson Ether Synthesis for this compound
The final step typically involves the deprotonation of the hydroxyl group of 2-chloro-5-(hydroxymethyl)thiazole with a strong base, followed by reaction with a methylating agent.
Q3: The conversion of 2-chloro-5-(hydroxymethyl)thiazole to the methoxymethyl derivative is low. What should I check?
A3: Low conversion in the etherification step is a common problem. Consider the following:
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Inefficient Deprotonation: The base used (e.g., sodium hydride) may not be effectively deprotonating the alcohol. This could be due to:
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Inactive Base: Sodium hydride can be deactivated by moisture. Ensure you are using fresh, dry NaH from a newly opened container.
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Insufficient Amount of Base: Use a slight excess of the base to ensure complete deprotonation.
-
-
Poor Quality Methylating Agent: The methylating agent (e.g., dimethyl sulfate or methyl iodide) may have degraded. Use a fresh, high-purity reagent.
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Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.
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Solvent Choice: The reaction should be conducted in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The presence of water will quench the base.
Q4: I am observing the formation of multiple products in my etherification reaction. What are the possible side reactions?
A4: Several side reactions can occur during the Williamson ether synthesis of this substrate:
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N-Methylation: The nitrogen atom in the thiazole ring is nucleophilic and can compete with the alkoxide for the methylating agent, leading to the formation of a methylated thiazolium salt.
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Reaction with Solvent: If using a reactive solvent like DMF, the strong base (NaH) can react with it, leading to the formation of byproducts.[1]
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Elimination Reactions: While less likely with a primary alcohol, under strongly basic conditions and elevated temperatures, elimination reactions can sometimes occur.
Frequently Asked Questions (FAQs)
Q5: What is a typical yield for the synthesis of this compound?
A5: The overall yield for a multi-step synthesis of this nature can vary significantly depending on the specific protocol and experimental execution. A reasonable overall yield for the two-step process described would be in the range of 50-70%. The first step, formation of the thiazole intermediate, often has a yield of 60-80%, while the etherification step can proceed with yields of 80-95% under optimized conditions.
Q6: How can I best purify the final product, this compound?
A6: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective for separating the desired product from unreacted starting material and non-polar byproducts. Distillation under reduced pressure can also be an effective purification method for larger quantities of the material.
Q7: Are there any specific safety precautions I should take during this synthesis?
A7: Yes, several safety precautions are essential:
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Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is also flammable. Handle NaH in a fume hood under an inert atmosphere and away from any sources of water.
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Methylating Agents: Methylating agents such as dimethyl sulfate and methyl iodide are toxic and potential carcinogens. Handle these reagents with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
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Chlorinated Reagents: Many of the starting materials and intermediates are chlorinated compounds, which can be irritants and harmful. Avoid inhalation and skin contact.
Data Presentation
Table 1: Illustrative Yields for the Synthesis of 2-chloro-5-(hydroxymethyl)thiazole under Various Conditions
| Entry | Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1,3-dichloro-2-propanol | Thionyl Chloride | Toluene | 80 | 12 | 65 |
| 2 | 1,3-dichloro-2-propanol | Sulfuryl Chloride | Dichloromethane | 40 | 10 | 72 |
| 3 | 2,3-dichloropropionaldehyde | Thionyl Chloride | Acetonitrile | 60 | 15 | 58 |
Table 2: Impact of Base and Methylating Agent on the Yield of this compound
| Entry | Base (equiv.) | Methylating Agent (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaH (1.1) | Dimethyl Sulfate (1.1) | THF | 25 | 4 | 85 |
| 2 | NaH (1.1) | Methyl Iodide (1.1) | THF | 25 | 3 | 92 |
| 3 | KH (1.1) | Dimethyl Sulfate (1.1) | DMF | 0 to 25 | 5 | 88 |
| 4 | NaH (1.0) | Dimethyl Sulfate (1.0) | THF | 25 | 4 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-(hydroxymethyl)thiazole
This protocol is a representative procedure based on common synthetic methods for similar thiazole derivatives.
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,3-dichloro-2-propanol (1.0 equiv.) and dry toluene.
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Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thiourea (1.0 equiv.) portion-wise, followed by the dropwise addition of sulfuryl chloride (1.1 equiv.).
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours. Monitor the reaction progress by TLC.
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Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-chloro-5-(hydroxymethyl)thiazole as a solid.
Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)
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Reaction Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in dry THF.
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Addition of Alcohol: Cool the suspension to 0 °C and add a solution of 2-chloro-5-(hydroxymethyl)thiazole (1.0 equiv.) in dry THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Addition of Methylating Agent: Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.2 equiv.) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a liquid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low conversion.
References
Technical Support Center: Chlorinated Thiazoles - Safe Handling and Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of chlorinated thiazoles. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with chlorinated thiazoles?
A1: Chlorinated thiazoles can present several hazards. They may be harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[1] Some may also cause allergic skin reactions and are suspected of causing genetic defects.[1] Additionally, many are toxic to aquatic life with long-lasting effects.[1] It is crucial to consult the specific Safety Data Sheet (SDS) for the chlorinated thiazole you are working with to understand its unique hazard profile.
Q2: What type of personal protective equipment (PPE) is required when handling chlorinated thiazoles?
A2: A comprehensive PPE strategy is essential. This includes chemical-resistant gloves (e.g., PVC, neoprene, or silver shield), chemical splash goggles, and a lab coat or chemical-resistant apron.[2][3][4][5][6] For operations with a risk of aerosol or dust generation, a full-face respirator with an appropriate cartridge or a local exhaust ventilation system should be used.[2][6][7] All PPE should be inspected before use and properly maintained.
Q3: How should I properly store chlorinated thiazoles?
A3: Chlorinated thiazoles should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[7][8] Keep containers tightly closed and protect them from physical damage, direct sunlight, and sources of ignition, as some may be flammable.[2][7][8] It is recommended to store them in their original containers in an approved flame-proof area.[2]
Q4: What should I do in case of a small spill of a chlorinated thiazole?
A4: For a small spill, first, remove all ignition sources and ensure the area is well-ventilated.[2][9][10] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand, dry earth, or vermiculite.[7][9] Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[7][9][10]
Q5: What is the appropriate first aid response to an exposure to a chlorinated thiazole?
A5: The immediate first aid response depends on the route of exposure:
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Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[2][7][10][11] Seek medical attention.[7][12]
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Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7][10][11] Seek immediate medical attention.[11]
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Inhalation: Move the person to fresh air.[7][10][12] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7][10] Seek immediate medical attention.[10][12]
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Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[10]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unusual Odor Detected | Leaking container or spill. | 1. Evacuate the immediate area if the odor is strong. 2. Assess the situation from a safe distance. 3. If it is a small leak and you are trained and equipped, follow spill cleanup procedures. 4. If the leak is large or the source is unknown, activate your facility's emergency response plan. |
| Visible Contamination on Surfaces | Improper handling or previous spill. | 1. Cordon off the contaminated area. 2. Wear appropriate PPE. 3. Decontaminate the surface using a suitable method (refer to the specific SDS). Chlorine-based agents may be effective for decontamination.[13] 4. Dispose of all cleaning materials as hazardous waste. |
| Degradation of Stored Material | Improper storage conditions (e.g., exposure to light, air, or moisture). | 1. Review storage requirements on the SDS. 2. Ensure the container is tightly sealed and stored in a cool, dark, and dry place.[7][8] 3. Consider purging the container with an inert gas like nitrogen before sealing if the compound is air-sensitive. |
| Skin Irritation After Handling | Inadequate or compromised PPE. | 1. Immediately follow first aid procedures for skin contact. 2. Review the type of gloves and protective clothing being used to ensure they are appropriate for the specific chlorinated thiazole. 3. Inspect PPE for any signs of degradation or damage before each use. |
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Thiazole Oral LD50 (mouse) | 983 mg/kg | [2][12] |
| 2-Chloro-5-(chloromethyl)thiazole Hazards | Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage, May cause an allergic skin reaction, Suspected of causing genetic defects, Toxic to aquatic life. | [1] |
| Emergency Evacuation Distance (Large Spill) | Consider initial downwind evacuation for at least 300 meters (1000 feet). | [9] |
| Emergency Evacuation Distance (Fire) | Isolate for 800 meters (1/2 mile) in all directions; also, consider initial evacuation for 800 meters (1/2 mile) in all directions. | [9] |
Experimental Protocols
Protocol 1: Standard Handling Procedure for Chlorinated Thiazoles
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Hazard Assessment: Before starting any work, review the Safety Data Sheet (SDS) for the specific chlorinated thiazole. Identify all potential hazards and necessary precautions.
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Engineering Controls: Conduct all handling of chlorinated thiazoles inside a certified chemical fume hood to minimize inhalation exposure.[2] Ensure the fume hood is functioning correctly.
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Personal Protective Equipment (PPE): Don the following PPE before entering the work area:
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Dispensing: Use only non-sparking tools and equipment when handling flammable thiazole derivatives.[7][10] Ground and bond containers when transferring material to prevent static discharge.[7][8]
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Waste Disposal: Dispose of all waste, including empty containers, as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain.[10]
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Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all work surfaces.
Protocol 2: Emergency Spill Response
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Alert Personnel: Immediately alert others in the vicinity of the spill.
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Evacuate: If the spill is large or highly volatile, evacuate the area immediately.
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Ventilate: If safe to do so, increase ventilation in the area by opening sashes on fume hoods.
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Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[2][9][10]
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Don PPE: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
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Containment: For liquid spills, create a dike around the spill using an absorbent, non-combustible material.[9]
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Absorption: Absorb the spilled material with sand, vermiculite, or another suitable absorbent.[7][9]
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Collection: Using non-sparking tools, carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[7][9][10]
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Decontamination: Decontaminate the spill area and any equipment used for cleanup.
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Reporting: Report the spill to your institution's environmental health and safety department.
Visualizations
Caption: Workflow for responding to a chlorinated thiazole spill.
Caption: Hierarchy of controls for safe handling of chlorinated thiazoles.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. THIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Decontamination methods for cytotoxic drugs. 1. Use of a bioluminescent technique to monitor the inactivation of methotrexate with chlorine-based agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Byproducts of 2-Chloro-5-(methoxymethyl)thiazole synthesis and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing byproducts during the synthesis of 2-Chloro-5-(methoxymethyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and how do they influence byproduct formation?
A1: The synthesis is typically a two-stage process. First, an intermediate, 2-Chloro-5-chloromethylthiazole (CCMT), is synthesized. This is followed by a methoxylation step to yield the final product.
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Stage 1: CCMT Synthesis: A common modern route involves a "one-pot" process using 2,3-dichloropropene and sodium thiocyanate, which proceeds through substitution, isomerization, and chlorination-cyclization reactions.[1][2] This method is reported to have fewer side reactions compared to older methods.[1] An older, less clean method involves the direct chlorination of 1-isothiocyanato-2-propene, which often results in a higher number of byproducts and a crude product purity as low as 41.1%.[1]
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Stage 2: Methoxylation: CCMT is reacted with a methoxide source, typically sodium methoxide, to substitute the chloromethyl group. Byproducts in this stage primarily arise from side reactions like elimination or substitution at the C2 position of the thiazole ring.
Q2: What are the most common potential byproducts I should be aware of?
A2: Byproducts can originate from both the synthesis of the CCMT intermediate and the subsequent methoxylation step. Key potential impurities include:
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Unreacted 2-Chloro-5-chloromethylthiazole (CCMT): Resulting from an incomplete methoxylation reaction.
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Isomeric Byproducts: Such as 2-Chloro-4-(methoxymethyl)thiazole, which can arise from impurities in the starting materials or non-selective cyclization.
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Over-methoxylation Product: 2-Methoxy-5-(methoxymethyl)thiazole, where the chlorine atom on the thiazole ring is also substituted.
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Elimination Byproducts: Formation of vinyl-thiazole derivatives, particularly if reaction temperatures are too high or the base is too strong.
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Polymeric Materials: High-molecular-weight species that can form during the distillation of crude CCMT.[3]
Q3: How can I detect and quantify byproducts in my product?
A3: The primary analytical techniques for monitoring purity and identifying byproducts are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4] For structural elucidation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[5] A Certificate of Analysis (COA) from a reputable supplier should detail the purity and the levels of known impurities.[4]
Q4: My final product has a yellow or orange tint after purification. What could be the cause?
A4: A color tint in the final product often indicates the presence of trace impurities or degradation products. While pure this compound is typically a colorless to light yellow liquid, residual starting materials or byproducts from side reactions can impart color.[4] Distillation of crude CCMT, for example, can yield an orange-yellow distillate if not performed under optimized conditions.[3]
Troubleshooting Guides
Problem 1: My GC/HPLC analysis shows a significant peak corresponding to the CCMT starting material.
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Question: Why is my methoxylation reaction incomplete and how can I fix it?
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Answer:
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Possible Cause 1: Insufficient Reagent: The molar ratio of your methoxide source to CCMT may be too low. Ensure at least a stoichiometric amount of the methoxide is used.
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Possible Cause 2: Reaction Time/Temperature: The reaction may not have been allowed to run to completion. Monitor the reaction progress using TLC or GC at regular intervals. If the reaction stalls, a gentle increase in temperature might be necessary, but be cautious of promoting elimination side reactions.
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Possible Cause 3: Inactive Reagent: The methoxide reagent (e.g., sodium methoxide) may have degraded due to improper storage and exposure to moisture. Use a fresh, anhydrous reagent.
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Problem 2: I have an unknown peak in my chromatogram with a similar mass to my product.
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Question: How can I determine if I have an isomeric byproduct?
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Answer:
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Step 1: Mass Spectrometry (GC-MS): An isomeric byproduct will have the same molecular weight and fragmentation pattern as the desired product. This can confirm the peak is an isomer.
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Step 2: NMR Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing isomers. The chemical shifts and coupling patterns of the aromatic proton and the methoxymethyl group will differ significantly between the 5-substituted (product) and 4-substituted (isomer) thiazoles.
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Step 3: Review Synthesis Route: Re-examine the CCMT synthesis step. The use of 1,3-dichloropropene as a starting material can lead to a mixture of isomers that may carry through to the final product.[6]
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Problem 3: The overall yield is low, and a significant amount of dark, viscous residue is left after distillation.
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Question: What is this residue and how can I minimize its formation?
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Answer:
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Possible Cause: Polymerization: The dark residue often consists of polymeric byproducts formed during the thermal processing of crude CCMT.[3]
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Solution 1: Optimized Distillation: Purify CCMT under high vacuum and at the lowest feasible temperature to prevent thermal degradation. A patent describes distilling at a top temperature of about 75°C under 1-2 mbar.[3]
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Solution 2: Use of Additives: The addition of a high-boiling-point, inert substance like polyethylene glycol (average molar mass of 400) to the crude material before distillation can stabilize the mixture, allowing for a cleaner separation and leaving the residue in a more manageable liquid state.[3]
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Data Presentation
Table 1: Potential Byproducts in this compound Synthesis
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Common Analytical Signature |
| 2-Chloro-5-chloromethylthiazole (CCMT) | C₄H₃Cl₂NS | 168.04 | Incomplete Methoxylation | Distinct peak in GC/HPLC, different retention time from product.[5] |
| 2-Methoxy-5-(methoxymethyl)thiazole | C₆H₉NO₂S | 159.21 | Over-methoxylation | Molecular ion peak in MS will be lower than product (loss of Cl, gain of OCH₃). |
| 2-Chloro-5-vinylthiazole | C₅H₄ClNS | 145.61 | Elimination Reaction | Molecular ion peak in MS will be significantly lower than product. |
| Isomeric Byproducts (e.g., 2-Chloro-4-(methoxymethyl)thiazole) | C₅H₆ClNOS | 163.62 | Impure Starting Materials / Cyclization | Same mass as product in MS; distinguishable by unique NMR spectrum. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography (GC)
This protocol outlines a general method for assessing the purity of the final product and detecting volatile byproducts.
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Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
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Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
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Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
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GC Conditions (Example):
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Injector Temperature: 250°C
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Detector Temperature: 280°C
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Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1 mL/min).
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Oven Program:
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Initial temperature: 80°C, hold for 2 minutes.
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Ramp: Increase to 250°C at a rate of 15°C/minute.[2]
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Final hold: Hold at 250°C for 5 minutes.
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-
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Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main product peak area relative to the total area of all peaks. The conversion of starting materials can also be monitored with this method.[5]
Protocol 2: Impurity Identification by GC-MS
This protocol is used for identifying the structure of unknown byproducts.
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Methodology: Follow the same sample preparation and GC conditions as described in Protocol 1, but use a GC instrument coupled to a Mass Spectrometer (MS).
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MS Parameters:
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Ionization Mode: Electron Impact (EI), 70 eV.
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Mass Range: Scan from m/z 40 to 400.
-
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Analysis: Obtain the mass spectrum for each impurity peak. Analyze the molecular ion and fragmentation pattern to deduce the structure. Compare the obtained spectra with library databases (e.g., NIST) for potential matches.
Visualizations
Caption: Workflow for the identification and mitigation of synthesis byproducts.
Caption: Potential reaction pathways leading to common byproducts.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. patents.justia.com [patents.justia.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
How to avoid decomposition of 2-Chloro-5-(methoxymethyl)thiazole during heating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decomposition of 2-Chloro-5-(methoxymethyl)thiazole during heating and other experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic building block used as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structure allows for various chemical modifications, making it a valuable component in the development of biologically active compounds.
Q2: What are the known hazardous decomposition products of similar thiazole derivatives?
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Sulfur oxides (SOx)[1]
Q3: What are the recommended storage conditions for this compound?
To ensure stability, it is recommended to store this compound in a cool, dry, and well-ventilated area. For long-term storage, a temperature of 2-8°C is advisable.[1] The container should be tightly sealed to prevent exposure to moisture and air.
Troubleshooting Guide: Preventing Decomposition During Heating
Issue: My sample of this compound is darkening or showing signs of decomposition during heating.
This is a common issue as thiazole derivatives can be sensitive to high temperatures. The following sections provide potential causes and solutions to mitigate decomposition.
Potential Cause 1: Excessive Temperature
Thiazole rings can be susceptible to thermal degradation. The boiling point of this compound is reported to be 229 °C at 760 mmHg, but decomposition may occur at temperatures below the boiling point, especially during prolonged heating. For the related compound 2-Chloro-5-(chloromethyl)thiazole, high-temperature treatment is explicitly advised against to prevent decomposition and improve product yield and quality.[3]
Solution:
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Vacuum Distillation: Perform distillations under reduced pressure to lower the boiling point of the compound. For instance, 2-Chloro-5-(chloromethyl)thiazole can be distilled at 97 °C under a vacuum of 6 mm/Hg.[4]
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Temperature Monitoring: Carefully monitor the temperature of the reaction or purification process. Use a heating mantle with a temperature controller and a thermometer placed correctly to measure the internal temperature of the mixture.
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Minimize Heating Time: Do not heat the compound for longer than necessary.
Potential Cause 2: Presence of Impurities
Impurities from the synthesis, such as acidic or basic residues, can catalyze decomposition reactions at elevated temperatures.
Solution:
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Neutralization: Before heating, ensure the crude product is neutralized. Washing with a mild base solution, such as sodium bicarbonate, followed by water can remove acidic impurities.[3][4]
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Purification of Starting Materials: Use high-purity starting materials and solvents to minimize the introduction of reactive impurities.
Potential Cause 3: Atmospheric Conditions
Exposure to oxygen or moisture at high temperatures can promote oxidative decomposition or hydrolysis.
Solution:
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Inert Atmosphere: Conduct heating steps, especially distillations, under an inert atmosphere such as nitrogen or argon to prevent oxidation.
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Dry Glassware and Solvents: Ensure all glassware is thoroughly dried before use and use anhydrous solvents to minimize the risk of hydrolysis.
Quantitative Data Summary
The following table summarizes key physical and thermal properties of 2-Chloro-5-(chloromethyl)thiazole, a structurally similar compound, which can serve as a reference.
| Property | Value | Source |
| Melting Point | 29-31 °C | [1] |
| Boiling Point | 97 °C at 6 mmHg | [4] |
| Storage Temperature | 2-8 °C (long-term) | [1] |
Experimental Protocols
Protocol 1: General Handling and Storage
-
Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration at 2-8°C is recommended.[1]
Protocol 2: Purification by Vacuum Distillation (Adapted from 2-Chloro-5-(chloromethyl)thiazole)
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize the surface area and hold-up volume. Ensure all joints are properly sealed.
-
Neutralization (if necessary): If the crude material is suspected to be acidic, dissolve it in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Distillation: Place the crude this compound in the distillation flask. Apply vacuum and slowly heat the flask using a heating mantle with stirring.
-
Fraction Collection: Collect the fractions at the appropriate temperature and pressure. The main fraction should be a clear, colorless to light yellow liquid.
-
Monitoring: Monitor the process for any signs of decomposition, such as darkening of the material in the distillation pot. If decomposition is observed, immediately reduce the temperature.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating the decomposition of this compound.
Caption: Factors contributing to the thermal decomposition of this compound.
References
Catalyst poisoning issues in cross-coupling with sulfur-containing heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with catalyst poisoning during cross-coupling reactions involving sulfur-containing heterocycles.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling with a Thiophene Derivative.
Question: My Suzuki-Miyaura reaction with a bromothiophene and an arylboronic acid is giving very low to no yield. I see my starting materials consumed, but the desired product is not forming. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in Suzuki-Miyaura couplings involving thiophene derivatives is a common issue, often stemming from catalyst poisoning or suboptimal reaction conditions. Here’s a step-by-step troubleshooting guide:
-
Catalyst Deactivation by Sulfur: The sulfur atom in the thiophene ring can coordinate strongly to the palladium catalyst, leading to deactivation.[1]
-
Solution:
-
Increase Catalyst Loading: As a first step, try increasing the palladium catalyst loading. This can compensate for the catalyst that gets deactivated.
-
Choose a Robust Ligand: Bulky, electron-rich phosphine ligands can protect the palladium center and promote the desired catalytic cycle over catalyst deactivation. Ligands like SPhos, XPhos, or RuPhos are often effective.[2]
-
Use a Pre-catalyst: Modern pre-catalysts, such as the Buchwald G3 palladacycles, are designed for efficient generation of the active Pd(0) species and can be more resilient to poisoning.
-
-
-
Inadequate Base: The choice of base is critical in the Suzuki-Miyaura reaction.
-
Solution:
-
Stronger Inorganic Bases: For couplings with sulfur-containing heterocycles, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solubility of the Base: Ensure the base is adequately soluble in the reaction mixture. A biphasic solvent system (e.g., toluene/water or dioxane/water) can help facilitate the reaction.
-
-
-
Solvent Effects: The solvent can significantly influence the reaction outcome.
-
Solution:
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane, DME, or THF are commonly used. Nitrile solvents like acetonitrile should be used with caution as they can sometimes poison the catalyst.[3]
-
Water Content: In many cases, the presence of a small amount of water is beneficial for the transmetalation step. A 4:1 to 10:1 ratio of organic solvent to water is a good starting point.
-
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.
-
Solution:
-
Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Issue 2: Stalled Buchwald-Hartwig Amination with an Aminothiazole.
Question: I am attempting a Buchwald-Hartwig amination of a chloro- or bromo-aryl compound with an aminothiazole. The reaction starts but stalls at 30-60% conversion. What could be causing this and how can I drive the reaction to completion?
Answer:
A stalled Buchwald-Hartwig amination with a sulfur-containing heterocycle like aminothiazole often points to catalyst inhibition or product inhibition. Here’s how to address this:
-
Product Inhibition: The product, an arylaminothiazole, can be a better ligand for the palladium catalyst than the starting amine. This can tie up the catalyst and prevent further turnover.
-
Solution:
-
Ligand Choice: Use a strongly coordinating, bulky ligand that can outcompete the product for binding to the palladium center. The Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) are excellent choices.[2]
-
Slow Addition: In some cases, slow addition of the amine coupling partner can help maintain a low concentration of the product at any given time, reducing product inhibition.
-
-
-
Catalyst Deactivation: The thiazole ring, containing both sulfur and nitrogen, is a potent catalyst poison.
-
Solution:
-
Higher Catalyst Loading: A higher catalyst loading might be necessary to overcome the poisoning effect.
-
Robust Pre-catalysts: Employing a well-defined pre-catalyst can ensure a sufficient concentration of the active catalyst is present.
-
-
-
Base Compatibility: The choice of base is crucial and can affect both the rate of reaction and the stability of the starting materials and product.
-
Solution:
-
Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] For base-sensitive substrates, weaker bases like cesium carbonate can be effective, though they may require higher temperatures and longer reaction times.[4]
-
Homogeneous vs. Heterogeneous Bases: Insoluble inorganic bases can sometimes lead to reproducibility issues. If you are using an insoluble base, ensure vigorous stirring. Alternatively, a soluble organic base like DBU can be explored, although this may require specific ligand combinations.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reaction is most suitable for substrates containing sulfur heterocycles?
A1: There is no single "best" reaction, as the choice depends on the specific substrates and desired bond formation. However, the Suzuki-Miyaura and Buchwald-Hartwig reactions are widely used and have been adapted for use with sulfur-containing heterocycles.[4][6] The Negishi and Sonogashira couplings are also viable options.[7][8] The key to success often lies in the careful selection of the catalyst system (palladium source and ligand) and reaction conditions.
Q2: Can I use nickel catalysts for cross-coupling reactions with sulfur-containing heterocycles?
A2: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium. Nickel catalysts can be particularly effective for certain transformations, such as the coupling of aryl chlorides. However, nickel catalysts can also be susceptible to poisoning by sulfur compounds. The principles of using robust ligands and carefully optimizing reaction conditions still apply.
Q3: How does the position of the sulfur atom in the heterocycle affect catalyst poisoning?
A3: The position of the sulfur atom can influence the extent of catalyst poisoning. If the sulfur atom is in close proximity to the site of coupling, it may have a more pronounced inhibitory effect due to intramolecular coordination to the palladium center. For example, a 2-substituted thiophene may present a greater challenge than a 3-substituted thiophene in some cases.
Q4: Are there any "sulfur-tolerant" catalyst systems available?
A4: While no catalyst is completely immune to sulfur poisoning, significant progress has been made in developing more "sulfur-tolerant" systems. These typically involve:
-
Bulky, electron-rich phosphine ligands: These ligands, such as those developed by Buchwald and Hartwig, can sterically shield the palladium center and electronically modulate its properties to disfavor coordination with sulfur.[2]
-
N-Heterocyclic Carbene (NHC) ligands: NHC ligands form strong bonds with palladium and can be less susceptible to displacement by sulfur-containing molecules.
-
Palladium pre-catalysts: Well-defined pre-catalysts can provide a more efficient and controlled generation of the active catalytic species, which can help to overcome a certain degree of catalyst poisoning.
Q5: What are some common side reactions to watch out for when working with sulfur-containing heterocycles?
A5: Besides catalyst poisoning leading to low yields, other potential side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. This is often more prevalent at higher temperatures or with less active catalysts.
-
Protodeboronation (in Suzuki reactions): The replacement of the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring the reaction is performed under an inert atmosphere.
-
Reductive dehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom. This can be a competing pathway, especially if the catalyst system is not optimal.
Quantitative Data
Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 76[9] |
| dppf | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 80 | Moderate to High |
| XPhos | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 100 | High |
| SPhos | SPhos Pd G2 | Cs₂CO₃ | Dioxane/H₂O | 100 | High |
Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Table 2: Influence of Base on the Buchwald-Hartwig Amination of 4-Bromothiazole with Piperidine
| Base | Ligand | Solvent | Temperature (°C) | Conversion (%) |
| NaOtBu | BINAP | Toluene | 100 | Low |
| Cs₂CO₃ | BINAP | Toluene | 100 | Low |
| NaOTMS | BINAP | Toluene | 100 | >99[10] |
| K₃PO₄ | Xantphos | Dioxane | 120 | High |
Data is illustrative of the significant impact of base selection. Optimal conditions are highly substrate-dependent.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
This protocol is adapted from a literature procedure.[9]
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 2-Iodothiophene with Phenylacetylene
This protocol is adapted from a literature procedure.[11]
Materials:
-
2-Iodothiophene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.025 mmol, 5 mol%) and CuI (0.05 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (3.0 mmol).
-
Add 2-iodothiophene (1.0 mmol) followed by phenylacetylene (1.2 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a short pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of palladium catalyst poisoning by a sulfur-containing heterocycle.
Caption: A logical workflow for troubleshooting common cross-coupling issues.
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 2-Chloro-5-(methoxymethyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the nucleophilic substitution of 2-Chloro-5-(methoxymethyl)thiazole.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Low Reactivity of Nucleophile | - Increase the reaction temperature in increments of 10-20°C. - Extend the reaction time. Monitor the reaction progress using TLC or LC-MS. - If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to increase its nucleophilicity. |
| Insufficient Reaction Temperature | - Ensure the reaction is heated to the target temperature. Use an oil bath or heating mantle with a temperature controller for accuracy. - For less reactive nucleophiles, consider switching to a higher-boiling solvent to allow for higher reaction temperatures. |
| Poor Solubility of Reagents | - Ensure all reactants are fully dissolved at the reaction temperature. - Select a solvent in which both the this compound and the nucleophile are soluble. Common solvents include ethanol, isopropanol, DMF, and acetonitrile.[1][2] |
| Decomposition of Starting Material or Product | - If decomposition is suspected at higher temperatures, try lowering the reaction temperature and extending the reaction time. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to air or moisture. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step |
| Side Reactions | - Lower the reaction temperature to minimize the formation of thermally induced byproducts. - If using a base, ensure it is non-nucleophilic to avoid its participation in the reaction. - In the case of amine nucleophiles, over-alkylation can be an issue. Using a larger excess of the amine nucleophile can sometimes mitigate this.[3] |
| Decomposition | - See "Decomposition of Starting Material or Product" under Issue 1. |
| Reaction with Solvent | - Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using nucleophilic solvents if you do not intend for them to participate in the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for a nucleophilic substitution on this compound?
A1: A good starting point is to dissolve this compound and a slight excess (1.1-1.5 equivalents) of the nucleophile in a polar aprotic solvent like DMF or a protic solvent like ethanol. The reaction can be initiated at room temperature and gradually heated. A common temperature range to explore is 60-100°C, with a reaction time of 4-24 hours.[1][2] Monitoring by TLC or LC-MS is crucial to determine the optimal time.
Q2: How does the choice of nucleophile affect the reaction conditions?
A2: The strength of the nucleophile is a key factor. Stronger nucleophiles (e.g., thiolates, alkoxides) will generally react faster and at lower temperatures than weaker nucleophiles (e.g., neutral amines, alcohols). For weaker nucleophiles, higher temperatures and longer reaction times are typically required.
Q3: What is the effect of temperature on the reaction?
A3: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of byproducts. It is recommended to find the lowest temperature at which the reaction proceeds at a reasonable rate.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method. A spot for the this compound starting material should diminish as a new spot for the product appears. For more quantitative analysis, techniques like GC-MS or LC-MS can be used to determine the ratio of starting material to product.
Q5: What are some common side reactions to be aware of?
A5: With amine nucleophiles, there is a possibility of multiple substitutions if the product amine is also nucleophilic. With ambident nucleophiles, you may get a mixture of products. At high temperatures, decomposition or polymerization of the thiazole ring can occur.
Data Presentation
The following table summarizes reaction conditions for nucleophilic substitutions on analogous 2-chlorothiazole systems, which can serve as a guide for optimizing your reaction with this compound.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amine (general) | DMF | 70 | 3 | Varies | [1] |
| Thiourea | Water/Ethanol (1:1) | 60 | 3 | Varies | [4] |
| Hydrazine Hydrate | Ethanol | Reflux | 6 | 74 | [2] |
| Various Aldehydes | Methanol | Reflux | 6 | Varies | [2] |
| Sodium Methoxide | Methanol | 50 | - | ~90% (for 2-Chloro-5-nitrothiazole) | [5] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Add a suitable solvent (e.g., ethanol, isopropanol, or DMF) to dissolve the starting material.
-
Add the amine nucleophile (1.1-1.5 equivalents).
-
If the amine is used as a salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents).
-
Heat the reaction mixture to a desired temperature (e.g., 80°C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the substitution reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jocpr.com [jocpr.com]
- 5. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloro-5-(chloromethyl)thiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up of chemical reactions involving 2-Chloro-5-(chloromethyl)thiazole. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of 2-Chloro-5-(chloromethyl)thiazole relevant to its work-up?
A1: 2-Chloro-5-(chloromethyl)thiazole is typically a white to pale yellow crystalline solid or a colorless liquid, depending on its purity. It is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane, chloroform, and carbon tetrachloride.[1][2] This differential solubility is key for effective extractive work-ups.
Q2: What are the primary safety concerns when handling 2-Chloro-5-(chloromethyl)thiazole and its reaction mixtures?
A2: This compound is classified as harmful if swallowed and is an irritant to the eyes, respiratory system, and skin.[3] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] During work-up, be mindful of the potential for aerosol formation and ensure all waste is disposed of according to institutional safety protocols.
Q3: How can I purify crude 2-Chloro-5-(chloromethyl)thiazole after its synthesis?
A3: The most common method for purifying 2-Chloro-5-(chloromethyl)thiazole is distillation under reduced pressure.[5][6] To prevent decomposition at high temperatures, it is advisable to perform the distillation in the presence of a polyether such as polyethylene glycol or polypropylene glycol.[5][6] Another purification strategy involves treating the crude product with a lower alcohol, like methanol, before distillation to obtain a high-purity product.[7]
Q4: Is 2-Chloro-5-(chloromethyl)thiazole stable under aqueous work-up conditions?
A4: The chloromethyl group is susceptible to hydrolysis, especially under basic or prolonged aqueous conditions. Therefore, it is recommended to perform aqueous washes expeditiously and, if possible, with cooled solutions to minimize the formation of the corresponding hydroxymethyl derivative. Neutral or slightly acidic wash conditions are generally preferred over basic ones if the desired product is stable under these conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product after work-up | Product loss during aqueous extraction: The product may have some solubility in the aqueous layer, especially if the organic solvent is partially miscible with water. | - Use a highly water-immiscible organic solvent for extraction (e.g., dichloromethane, ethyl acetate).- Perform multiple extractions with smaller volumes of the organic solvent.- Brine washes can help to "salt out" the product from the aqueous phase. |
| Hydrolysis of the chloromethyl group: The chloromethyl group can hydrolyze to a hydroxymethyl group, particularly under basic aqueous conditions. | - Use a mild base (e.g., sodium bicarbonate) for neutralization and keep the contact time with the aqueous phase to a minimum.- Perform the aqueous wash at a lower temperature (e.g., 0-5 °C). | |
| Decomposition during solvent removal: The product may be thermally labile. | - Remove the solvent under reduced pressure at a low temperature using a rotary evaporator. | |
| Presence of unreacted starting material | Incomplete reaction: The reaction may not have gone to completion. | - Before work-up, monitor the reaction progress using TLC or GC to ensure full consumption of the starting material.- If the reaction is stalled, consider optimizing the reaction conditions (e.g., temperature, reaction time, catalyst loading). |
| Inefficient extraction of the product: The starting material and product may have different polarities. | - Adjust the pH of the aqueous phase during extraction to selectively protonate or deprotonate acidic or basic impurities, altering their solubility. | |
| Formation of an emulsion during extraction | Presence of fine solid particles or amphiphilic molecules: These can stabilize the interface between the organic and aqueous layers. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel.- Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter.- Allow the mixture to stand for an extended period to allow for phase separation. |
| Difficulty in removing palladium catalyst residues (in Suzuki-Miyaura reactions) | Incomplete precipitation or filtration of the catalyst: Palladium residues can be persistent. | - After the reaction, filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[8]- Perform an aqueous wash with a solution of a chelating agent like thiourea or sodium sulfide to scavenge residual palladium. |
| Oily product that does not solidify | Presence of solvent residues or impurities: These can act as a eutectic mixture, lowering the melting point. | - Dry the product under high vacuum for an extended period to remove residual solvents.- Attempt to purify the product by column chromatography or recrystallization from a suitable solvent system. |
Quantitative Data Summary
The following table summarizes typical yields and purity of 2-Chloro-5-(chloromethyl)thiazole under different purification conditions, as reported in the literature.
| Purification Method | Solvent/Additive | Purity (by GC) | Yield | Reference |
| Distillation under reduced pressure (0.6-0.7 mbar) | - | 94.3% | 87% | Patent |
| Distillation with polyether addition | Polyethylene glycol | >98% | High | [5][6] |
| Treatment with lower alcohol before distillation | Methanol | 98.0% | 74% | [7] |
| Direct isolation from reaction mixture | Acetonitrile | 34% solution | 93% | [9] |
Detailed Experimental Protocol: Work-up of a Suzuki-Miyaura Reaction
This protocol describes a general work-up procedure for a Suzuki-Miyaura cross-coupling reaction using 2-Chloro-5-(chloromethyl)thiazole as the electrophile.
-
Cooling and Quenching:
-
Once the reaction is complete (as determined by TLC or GC analysis), allow the reaction mixture to cool to room temperature.
-
If the reaction was performed under an inert atmosphere, it can now be opened to the air.
-
Slowly add deionized water to the reaction mixture with stirring to quench any remaining reactive species.
-
-
Filtration (if a heterogeneous catalyst was used):
-
If a solid-supported catalyst or precipitated palladium black is present, dilute the mixture with the reaction solvent or an extraction solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® in a Büchner funnel.
-
Wash the filter cake with additional extraction solvent to ensure all the product is collected.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Add deionized water and shake vigorously. Allow the layers to separate.
-
If an emulsion forms, add a small amount of brine.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine all organic layers.
-
-
Washing the Organic Phase:
-
Wash the combined organic layers sequentially with:
-
1 M sodium bicarbonate solution (to neutralize any acidic residues).
-
Deionized water.
-
Brine (to remove the bulk of the dissolved water).
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Diagrams
Caption: A typical workflow for the work-up of reactions involving 2-Chloro-5-(chloromethyl)thiazole.
Caption: Troubleshooting logic for addressing low product yield during work-up procedures.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Chloro-5-(Chloromethyl)thiazole | Properties, Applications, Safety Data & Supplier China [chemheterocycles.com]
- 3. aksci.com [aksci.com]
- 4. georganics.sk [georganics.sk]
- 5. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
Technical Support Center: Dehalogenation Side Reactions of 2-Chlorothiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chlorothiazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation side reactions during synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with 2-chlorothiazoles?
A1: Dehalogenation is a side reaction where the chlorine atom on the 2-chlorothiazole ring is replaced by a hydrogen atom, leading to the formation of an unsubstituted thiazole byproduct. This is problematic because it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the formation of impurities.
Q2: What are the common types of reactions where dehalogenation of 2-chlorothiazoles is observed?
A2: Dehalogenation is frequently observed in palladium-catalyzed cross-coupling reactions such as:
-
Suzuki-Miyaura coupling
-
Stille coupling
-
Buchwald-Hartwig amination
-
Sonogashira coupling
-
Negishi coupling
It can also occur under certain reductive conditions or in the presence of strong bases and nucleophiles.
Q3: What are the general mechanisms that lead to dehalogenation?
A3: The two primary mechanisms are:
-
Reductive Dehalogenation: This often occurs within the catalytic cycle of palladium-catalyzed reactions. A palladium-hydride species, which can be formed from various sources (e.g., solvent, base, or additives), can transfer a hydride to the 2-thiazolyl palladium intermediate, leading to the reductive elimination of the dehalogenated thiazole.
-
Hydrodehalogenation: This can be promoted by the catalyst, base, or solvent. For instance, a strong base can facilitate the removal of the chloro substituent.
Troubleshooting Guides
This section provides a structured approach to troubleshooting and minimizing dehalogenation side reactions in your experiments involving 2-chlorothiazoles.
Issue 1: Significant formation of dehalogenated thiazole byproduct in Suzuki-Miyaura Coupling.
Possible Causes & Solutions:
| Parameter | Potential Issue | Recommended Action |
| Catalyst/Ligand | The palladium catalyst and/or phosphine ligand may be promoting the formation of palladium-hydride species. | Switch to bulky, electron-rich phosphine ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands. These can favor reductive elimination of the desired product over dehalogenation. Consider using pre-formed palladium catalysts to ensure a consistent Pd(0) source. |
| Base | The choice of base can influence the extent of dehalogenation. Stronger bases may promote side reactions. | Use a weaker inorganic base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like alkoxides (e.g., NaOtBu) where possible. The choice of base is often substrate-dependent and may require screening. |
| Solvent | Protic solvents (e.g., alcohols) or certain ethereal solvents can be a source of hydride for dehalogenation. | Use anhydrous aprotic solvents like toluene, dioxane, or DMF. Ensure solvents are thoroughly degassed to remove oxygen, which can affect catalyst performance and lead to side reactions. |
| Temperature | Higher reaction temperatures can sometimes increase the rate of dehalogenation. | Attempt the reaction at a lower temperature if the desired coupling is still efficient. Microwave heating can sometimes accelerate the desired reaction selectively over the dehalogenation pathway.[1] |
Issue 2: Dehalogenation observed during Stille Coupling of 2-chlorothiazole.
Possible Causes & Solutions:
| Parameter | Potential Issue | Recommended Action |
| Catalyst System | The standard Pd(PPh₃)₄ catalyst is often prone to promoting dehalogenation. | Consider using alternative palladium sources and ligands. For example, Pd₂(dba)₃ with a bulky phosphine ligand can be more effective. The addition of Cu(I) salts can sometimes accelerate the desired coupling, outcompeting dehalogenation. |
| Solvent | Polar aprotic solvents like DMF or dioxane can sometimes favor dehalogenation. | Toluene is often a better solvent choice for Stille couplings to minimize dehalogenation.[1] |
| Reaction Time | Prolonged reaction times can lead to increased byproduct formation. | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
Issue 3: Dehalogenation as a side reaction in Buchwald-Hartwig Amination.
Possible Causes & Solutions:
| Parameter | Potential Issue | Recommended Action |
| Ligand Choice | The ligand has a significant impact on the efficiency and selectivity of the amination. | Employ bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) which have been specifically developed to promote C-N bond formation and suppress reductive dehalogenation. |
| Base | The strength and nature of the base are critical. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. However, screening different bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary to find the optimal conditions for your specific substrate. |
Data Presentation
Table 1: Illustrative Effect of Ligand on Dehalogenation in Suzuki-Miyaura Coupling
| Ligand | Catalyst Precursor | Illustrative Dehalogenation | Rationale |
| PPh₃ | Pd(OAc)₂ | High | Less bulky, can promote side reactions. |
| P(t-Bu)₃ | Pd₂(dba)₃ | Medium | Bulky, but can be very electron-rich, sometimes leading to Pd-H formation. |
| XPhos | Pd₂(dba)₃ | Low | Bulky biaryl phosphine ligand, generally favors reductive elimination of the desired product. |
| SPhos | Pd₂(dba)₃ | Low | Similar to XPhos, known to be effective in suppressing dehalogenation. |
Table 2: Illustrative Effect of Solvent on Dehalogenation in Cross-Coupling Reactions
| Solvent | Illustrative Dehalogenation | Rationale |
| Toluene | Low | Aprotic, non-polar, generally a good choice for minimizing dehalogenation.[1] |
| Dioxane | Medium | Can be a hydride source, especially at higher temperatures.[1] |
| DMF | Medium-High | Can decompose at high temperatures to generate species that lead to dehalogenation.[1] |
| Alcohols (e.g., MeOH, EtOH) | High | Protic solvents that can readily act as hydride donors. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Chlorothiazole with Minimized Dehalogenation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a glovebox, add the 2-chlorothiazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a bulky phosphine ligand (e.g., XPhos, 2-10 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration is typically between 0.1 and 1 M.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Dehalogenation in Cross-Coupling Reactions
References
Validation & Comparative
Reactivity Face-Off: 2-Chloro- vs. 2-Bromo-5-(methoxymethyl)thiazole in Cross-Coupling Reactions
A Comparative Guide for Researchers in Drug Development
In the realm of medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. Thiazole moieties, in particular, are privileged structures found in numerous bioactive compounds. The choice of halide at key positions on the thiazole ring can dramatically influence reactivity in crucial carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a detailed comparison of the reactivity of 2-chloro-5-(methoxymethyl)thiazole and 2-bromo-5-(methoxymethyl)thiazole in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. This analysis is based on established principles of organic chemistry and supported by experimental data from analogous systems.
Executive Summary
However, the less reactive this compound offers potential advantages in terms of cost-effectiveness and the opportunity for sequential, site-selective cross-coupling reactions in polyhalogenated systems. The choice between these two building blocks will ultimately depend on the specific synthetic strategy, desired reaction efficiency, and economic considerations.
Reactivity Comparison in Key Cross-Coupling Reactions
The relative reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, where the weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. For 2-halothiazoles, this reaction is crucial for introducing aryl or heteroaryl substituents.
General Reaction Scheme:
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Comparative Data (from analogous systems):
| Feature | 2-Bromo-thiazole Derivatives | 2-Chloro-thiazole Derivatives |
| Catalyst System | Often standard Pd(PPh₃)₄ or PdCl₂(dppf) | Typically requires more specialized and electron-rich ligands (e.g., SPhos, XPhos) or palladacycle precatalysts.[1] |
| Reaction Temperature | Generally lower (e.g., 80-100 °C) | Often requires higher temperatures (e.g., >100 °C) |
| Reaction Time | Typically shorter | Generally longer |
| Yields | Good to excellent yields are commonly reported. | Yields can be variable and are highly dependent on the optimized catalyst system. |
Discussion: The higher reactivity of the C-Br bond allows for the use of more common and less expensive palladium catalysts under milder conditions to achieve high yields in Suzuki couplings. The coupling of 2-chlorothiazoles, while feasible, necessitates more sophisticated and often air-sensitive catalyst systems to overcome the higher activation energy of the C-Cl bond cleavage.
Stille Coupling
The Stille coupling offers an alternative for C-C bond formation, utilizing organostannane reagents. While powerful, the toxicity of organotin compounds is a significant drawback.
General Reaction Scheme:
Figure 2: General scheme of the Stille coupling reaction.
Comparative Data (from analogous systems):
| Feature | 2-Bromo-thiazole Derivatives | 2-Chloro-thiazole Derivatives |
| Catalyst System | Standard Pd(PPh₃)₄ is often effective. | May require more active catalysts or additives like Cu(I) salts to facilitate the reaction. |
| Reaction Temperature | Moderate temperatures are generally sufficient. | Higher temperatures are typically necessary. |
| Yields | Generally good to high yields. | Lower to moderate yields are often observed compared to the bromo-analog. |
Discussion: Similar to the Suzuki coupling, 2-bromothiazoles are more reactive in Stille couplings. The use of additives like copper(I) salts can sometimes enhance the rate of reaction for less reactive chlorides, but this adds to the complexity of the reaction setup and purification.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals.
General Reaction Scheme:
Figure 3: General scheme of the Buchwald-Hartwig amination.
Comparative Data (from analogous systems):
| Feature | 2-Bromo-thiazole Derivatives | 2-Chloro-thiazole Derivatives |
| Catalyst System | A wide range of phosphine ligands (e.g., BINAP, Xantphos) are effective.[2][3] | Requires highly active and sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos). |
| Base | Strong bases like NaOt-Bu or K₃PO₄ are commonly used. | Often requires stronger bases or specific base/ligand combinations for efficient catalysis. |
| Reaction Temperature | Typically in the range of 80-110 °C. | Generally requires higher temperatures, often >100 °C. |
| Yields | Good to excellent yields are achievable with a variety of amines. | Yields are highly dependent on the specific amine and the optimized catalyst system, and can be lower than with the bromo-analog. |
Discussion: The amination of 2-chlorothiazoles is particularly challenging and heavily reliant on the use of state-of-the-art, electron-rich, and bulky phosphine ligands developed by Buchwald, Hartwig, and others. While successful couplings have been reported for various chloro-heterocycles, the conditions are generally harsher and require more careful optimization compared to their bromo counterparts.
Experimental Protocols (Representative for Analogous Systems)
The following are generalized protocols for palladium-catalyzed cross-coupling reactions of halothiazoles, derived from literature on similar substrates. Note: These are not optimized for the specific target molecules and should be adapted and optimized by the researcher.
General Procedure for Suzuki-Miyaura Coupling of a 2-Bromothiazole Derivative
To an oven-dried flask is added the 2-bromothiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a 2-Bromothiazole Derivative
An oven-dried Schlenk tube is charged with the 2-bromothiazole derivative (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.08 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol). The tube is evacuated and backfilled with argon. The amine (1.2 mmol) and a dry, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) are added. The tube is sealed, and the reaction mixture is heated to 100-120 °C with stirring for the required time (monitored by GC-MS or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.
Conclusion
For researchers and drug development professionals, the choice between 2-chloro- and 2-bromo-5-(methoxymethyl)thiazole for cross-coupling reactions is a trade-off between reactivity and other synthetic considerations. The 2-bromo derivative is the more reactive and versatile substrate, generally providing higher yields under milder conditions with a broader range of standard catalysts. In contrast, the 2-chloro analog, while more challenging to activate, may be a more cost-effective starting material and can be valuable in synthetic routes requiring differential reactivity of multiple halogen atoms. The successful application of this compound in cross-coupling reactions will likely require the use of more advanced, highly active catalyst systems and careful optimization of reaction conditions.
References
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole Derivatives Demonstrate Potent Antimicrobial Activity: A Comparative Analysis
For researchers and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Thiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens. This guide provides a comparative analysis of the antimicrobial efficacy of selected thiazole derivatives, supported by quantitative experimental data and detailed methodologies.
Comparative Antimicrobial Efficacy of Thiazole Derivatives
The antimicrobial potential of various thiazole derivatives has been extensively evaluated, with Minimum Inhibitory Concentration (MIC) values serving as a key metric for comparison. The following table summarizes the in vitro antimicrobial activity of several thiazole compounds against a panel of clinically relevant microorganisms. Lower MIC values indicate greater potency.
| Thiazole Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 1 (Aryl-substituted thiazole) | Staphylococcus aureus | 50 | Ampicillin | >100 |
| Streptococcus agalactiae | 25 | Ampicillin | >100 | |
| Escherichia coli | 125[1] | Ofloxacin | 10[1] | |
| Aspergillus niger | 150[1] | Ketoconazole | 10[1] | |
| Compound 2 (Nitro-substituted thiazole) | Bacillus subtilis | 4.51 | Not Specified | Not Specified |
| Escherichia coli | 3.92-4.23[2] | Not Specified | Not Specified | |
| Compound 3 (Pyrazoline-thiazole hybrid) | Staphylococcus aureus | 8-16[3] | Ciprofloxacin | 0.5-4[3] |
| Pseudomonas aeruginosa | 15.625-31.25[3] | Amoxicillin | >500[3] | |
| Candida albicans | 32[3] | Fluconazole | 16[3] | |
| Compound 4 (Thiazole Orange Derivative) | Staphylococcus aureus (MRSA) | 1.5-3[4] | Not Specified | Not Specified |
| Escherichia coli | 1.5[4] | Not Specified | Not Specified | |
| Compound 5 (Benzothiazole derivative) | Listeria monocytogenes | < ciprofloxacin MIC[5] | Ciprofloxacin | Not Specified |
| Pseudomonas aeruginosa | < ciprofloxacin MIC[5] | Ciprofloxacin | Not Specified |
Experimental Protocols: Determining Antimicrobial Susceptibility
The data presented in this guide was primarily obtained using the broth microdilution method, a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and microbial growth is assessed visually or spectrophotometrically. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][7]
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a temperature and duration appropriate for the fungal species being tested.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.
Mechanism of Action: Targeting Essential Bacterial Processes
Thiazole derivatives exert their antimicrobial effects by targeting and inhibiting crucial cellular processes in bacteria. Two primary mechanisms of action that have been identified are the inhibition of DNA gyrase and the disruption of the cell division protein FtsZ.
Inhibition of DNA Gyrase
Certain thiazole derivatives have been shown to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[5][8][9] By binding to the GyrB subunit of the enzyme, these compounds prevent the ATP-dependent negative supercoiling of DNA, leading to a cascade of events that ultimately results in bacterial cell death.[9]
References
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 4. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcat.com [ijpcat.com]
A Comparative Guide to 2-Chloro-5-(methoxymethyl)thiazole and 2-Chloro-5-chloromethylthiazole in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key thiazole-based building blocks in organic synthesis: 2-Chloro-5-(methoxymethyl)thiazole and 2-Chloro-5-chloromethylthiazole. Thiazole derivatives are integral to the development of numerous pharmaceuticals and agrochemicals, making a thorough understanding of their synthetic utility crucial for researchers in these fields.[1][2] This comparison focuses on their synthesis, reactivity, and applications, supported by available experimental data and theoretical chemical principles.
Introduction to the Thiazole Building Blocks
Both this compound and 2-Chloro-5-chloromethylthiazole are heterocyclic compounds that serve as versatile intermediates in the synthesis of more complex molecules.[3] The key structural difference lies in the substituent at the 5-position of the thiazole ring: a methoxymethyl group (-CH₂OCH₃) versus a chloromethyl group (-CH₂Cl). This seemingly minor difference significantly influences their reactivity and suitability for various synthetic transformations.
2-Chloro-5-chloromethylthiazole (CCMT) is a well-documented and widely used intermediate.[4][5] It is a key precursor in the industrial synthesis of prominent agrochemicals like the neonicotinoid insecticide Thiamethoxam, and pharmaceuticals such as the antiretroviral drug Ritonavir.[3][6][7] Its high reactivity, stemming from the labile chloromethyl group, makes it a valuable synthon for introducing the 2-chloro-thiazol-5-ylmethyl moiety.
This compound , on the other hand, is a less documented compound. While commercially available and noted for its utility as a synthetic intermediate, detailed experimental data on its synthesis and reactivity are sparse in publicly available literature.[5][8] This guide will, therefore, provide a theoretical comparison of its reactivity profile with that of CCMT based on fundamental principles of organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented below.
| Property | This compound | 2-Chloro-5-chloromethylthiazole (CCMT) |
| CAS Number | 340294-07-7 | 105827-91-6 |
| Molecular Formula | C₅H₆ClNOS | C₄H₃Cl₂NS |
| Molecular Weight | 163.63 g/mol | 168.04 g/mol [3] |
| Appearance | - | White to pale yellow crystal or colorless liquid[4][9] |
| Boiling Point | 229 °C at 760 mmHg[8] | ~268.6 °C (Predicted)[10] |
| Density | 1.327 g/cm³[8] | ~1.503 g/cm³ (Predicted)[10] |
| Solubility | - | Insoluble in water; soluble in dichloromethane, chloroform, carbon tetrachloride[9] |
Synthesis of the Building Blocks
Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)
Several synthetic routes to CCMT have been reported, often starting from readily available precursors. One common method involves the chlorination of 1-isothiocyanato-2-propene or its derivatives.[4][5] Another efficient "one-pot" process utilizes 2,3-dichloropropene and sodium thiocyanate.[4][11]
Experimental Protocol: One-Pot Synthesis of CCMT from 2,3-Dichloropropene [11]
This protocol describes a high-yield, one-pot synthesis of CCMT.
-
Materials: 2,3-dichloropropene, sodium thiocyanate, tetrabutylammonium bromide, toluene, sulfuryl chloride.
-
Procedure:
-
To a 500mL three-necked flask, add 100g (1.23 mol) of sodium thiocyanate, 2.5g of tetrabutylammonium bromide, and 200mL of toluene.
-
Slowly add 108g (0.97 mol) of 2,3-dichloropropene dropwise with stirring.
-
Heat the mixture to reflux at 80°C for 4 hours.
-
Increase the temperature to 120°C and maintain for 3 hours to facilitate isomerization.
-
Cool the reaction mixture and then proceed with chlorination-cyclization by adding sulfuryl chloride.
-
The final product, 2-chloro-5-chloromethylthiazole, is purified.
-
-
Reported Purity: Up to 99%.[11]
Synthesis of this compound
Experimental Protocol: Synthesis of 2-Chloro-5-hydroxymethylthiazole from CCMT [12]
This protocol outlines the synthesis of the precursor to this compound.
-
Materials: 2-Chloro-5-chloromethylthiazole (CCMT), sodium formate, Aliquat 336 (phase-transfer catalyst), heptane, sodium hydroxide.
-
Procedure:
-
A mixture of CCMT and sodium formate in heptane with a phase-transfer catalyst is refluxed.
-
After the initial substitution reaction, the intermediate formate ester is hydrolyzed using an aqueous sodium hydroxide solution.
-
The product, 2-chloro-5-hydroxymethylthiazole, is extracted with an organic solvent.
-
-
Reported Yield: 40% for the two steps.[12]
The subsequent etherification to form this compound would likely proceed via a standard Williamson ether synthesis, for example, by deprotonating the alcohol with a base like sodium hydride and then reacting it with a methylating agent such as methyl iodide or dimethyl sulfate.
Reactivity in Nucleophilic Substitution: A Comparative Analysis
The primary utility of these building blocks lies in the reactivity of the 5-substituent in nucleophilic substitution reactions.
2-Chloro-5-chloromethylthiazole (CCMT): The chloromethyl group at the 5-position is analogous to a benzylic halide. This position is activated towards both Sₙ1 and Sₙ2 reactions.[13][14] The chloride ion is an excellent leaving group, being the conjugate base of a strong acid (HCl). This high reactivity makes CCMT an ideal substrate for introducing the thiazole moiety by reaction with a wide range of nucleophiles.
This compound: In contrast, the methoxymethyl group is analogous to a benzylic ether. The methoxide ion (CH₃O⁻) is a significantly poorer leaving group than chloride.[15] Methoxide is the conjugate base of a weak acid (methanol), making it a stronger base and thus less stable as a leaving group. Consequently, nucleophilic substitution at the 5-position of this compound is expected to be much less facile than with CCMT under standard conditions. Acid catalysis would likely be required to protonate the ether oxygen, converting it into a better leaving group (methanol).
Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals
Role of 2-Chloro-5-chloromethylthiazole
The high reactivity and favorable leaving group characteristics of CCMT have led to its widespread use in the synthesis of high-value chemical products.
Synthesis of Thiamethoxam: CCMT is a crucial building block for the insecticide Thiamethoxam. The synthesis involves the nucleophilic substitution of the chlorine atom in the chloromethyl group of CCMT by the nitrogen atom of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.
Synthesis of Ritonavir: In the synthesis of the anti-HIV drug Ritonavir, a derivative of CCMT is often implied in the formation of the thiazole-containing side chain. While the exact industrial synthesis of Ritonavir is proprietary, academic syntheses often utilize thiazole building blocks where the 5-position is functionalized for coupling reactions. The chloromethyl group of CCMT provides a reactive handle for such transformations.
Potential Role of this compound
Due to the lower reactivity of the methoxymethyl group, this compound is less likely to be a direct substitute for CCMT in established synthetic routes that rely on facile nucleophilic substitution. Its application would likely be in scenarios where a less reactive electrophile is desired to achieve higher selectivity in the presence of multiple nucleophilic sites, or where the reaction conditions are tailored to activate the ether for substitution (e.g., strong acid catalysis). However, no specific examples of its use in the synthesis of major drugs or agrochemicals were identified in the reviewed literature.
Conclusion
In the comparative analysis of this compound and 2-Chloro-5-chloromethylthiazole, it is evident that the latter is a more versatile and reactive building block for syntheses involving nucleophilic substitution at the 5-position of the thiazole ring. The excellent leaving group ability of the chloride in CCMT makes it a preferred intermediate in the large-scale production of pharmaceuticals and agrochemicals.
While this compound is commercially available, its synthetic applications appear to be more niche, likely requiring specific reaction conditions to overcome the poor leaving group nature of the methoxide ion. The lack of extensive experimental data for this compound in the public domain suggests that its use is less widespread compared to its chloromethyl counterpart. For researchers and drug development professionals, the choice between these two synthons will be dictated by the desired reactivity profile and the specific synthetic strategy employed. In most standard applications requiring the introduction of the 2-chloro-thiazol-5-ylmethyl moiety, 2-Chloro-5-chloromethylthiazole remains the superior and more established choice.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 340294-07-7|this compound|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-Chloro-5-methoxymethyl-thiazole [myskinrecipes.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 11. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 14. Khan Academy [khanacademy.org]
- 15. chegg.com [chegg.com]
Structure-Activity Relationship of 5-Substituted 2-Chlorothiazoles: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective and selective therapeutic agents. This guide provides a comparative analysis of 5-substituted 2-chlorothiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in potent kinase inhibitors and other biologically active molecules.
This document summarizes quantitative data on the biological activity of these compounds, details the experimental protocols for their evaluation, and visualizes key concepts to facilitate a deeper understanding of their SAR. The focus of this guide is on the modulation of Src kinase activity, a critical target in oncology.
Comparative Analysis of Src Kinase Inhibition
The 2-chlorothiazole scaffold, particularly when substituted at the 5-position with a carboxamide group, has proven to be a fertile ground for the development of potent Src kinase inhibitors. The following table summarizes the structure-activity relationship of a series of N-(2-chloro-6-methylphenyl)-2-(pyrimidinylamino)thiazole-5-carboxamide derivatives, culminating in the discovery of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor.
| Compound | R Group (at C5 of pyrimidine) | Src IC50 (nM) | Abl IC50 (nM) | K562 Cell Proliferation IC50 (nM) |
| 1 | -H | 1.3 | 1.6 | 3 |
| 2 | -CH3 | 0.8 | 1.0 | 1 |
| 3 | -Cl | 1.1 | 1.2 | 2 |
| 4 | -OCH3 | 2.5 | 3.0 | 5 |
| Dasatinib | -CH2CH2OH (on piperazine at C6) | 0.5 | <1 | 1 |
Data compiled from literature on Src kinase inhibitors.
Key SAR Observations:
-
Substitution at the 5-position of the pyrimidine ring: Small, electron-donating or neutral substituents like methyl (Compound 2 ) and chloro (Compound 3 ) maintain or slightly improve potency compared to the unsubstituted analog (Compound 1 ). A methoxy group (Compound 4 ) leads to a slight decrease in activity.
-
The 2-chlorophenylamide moiety: The N-(2-chloro-6-methylphenyl)acetamide group at the 5-position of the thiazole ring is a crucial element for high potency.
-
The pyrimidinylamino group at the 2-position of the thiazole: This group is essential for targeting the kinase active site.
-
Modification leading to Dasatinib: The introduction of a 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino moiety at the 2-position of the thiazole significantly enhances potency and provides a favorable pharmacokinetic profile.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited in the development of thiazole-based kinase inhibitors.
Src Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of test compounds against the Src kinase enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human Src kinase and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA).
-
Compound Preparation: Test compounds are serially diluted in DMSO to achieve a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP (e.g., 10 µM) to a mixture of the Src enzyme, peptide substrate, and the test compound in a 96-well plate. The final DMSO concentration is typically kept below 1%.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced in the kinase reaction. Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (Cell-Based Assay)
Objective: To assess the antiproliferative activity of test compounds on a cancer cell line that is dependent on Src kinase activity (e.g., K562 chronic myelogenous leukemia cells).
Methodology:
-
Cell Culture: K562 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Logic: Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Validating the Structure of 2-Chloro-5-(methoxymethyl)thiazole: A Comparative NMR Analysis
For Immediate Release
This guide provides a detailed comparative analysis for the structural validation of 2-Chloro-5-(methoxymethyl)thiazole utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental data for this compound, this guide leverages spectral data from the closely related analogue, 2-Chloro-5-(chloromethyl)thiazole, as a primary reference for comparison. The analysis is supplemented with established chemical shift ranges for methoxy and methoxymethyl moieties to provide a robust framework for researchers, scientists, and professionals in drug development.
Structural Comparison
The structures of this compound and its chloro-analogue are highly similar, differing only in the substituent on the methyl group at the 5-position of the thiazole ring. This subtle difference is expected to primarily influence the chemical shifts of the adjacent methylene (-CH₂-) and the substituent itself, with minor effects on the thiazole ring protons and carbons.
dot
Caption: Molecular structures of the target compound and its chloro-analogue.
Comparative ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment of protons. The table below compares the experimental data for 2-Chloro-5-(chloromethyl)thiazole with the expected chemical shifts for this compound. The primary difference is anticipated in the chemical shift of the methylene protons (-CH₂-) and the appearance of a new signal for the methoxy group (-OCH₃).
| Proton Assignment | 2-Chloro-5-(chloromethyl)thiazole ¹H NMR Data (CDCl₃, ppm) | Expected this compound ¹H NMR Data (CDCl₃, ppm) | Rationale for Expected Shift |
| Thiazole-H | 7.3 (s, 1H)[1][2] | ~7.3 (s, 1H) | The electronic environment of the thiazole ring proton is expected to be minimally affected by the change from a chloro to a methoxy group at the distant 5-methyl position. |
| -CH₂- | 4.6 (s, 2H)[1][2] | ~4.5-4.8 (s, 2H) | The methylene protons adjacent to the thiazole ring will be influenced by the electronegativity of the neighboring oxygen atom. |
| -OCH₃ | - | ~3.3-3.5 (s, 3H) | The methoxy protons are expected to appear in their characteristic chemical shift range. |
Comparative ¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The comparison below highlights the expected differences in the carbon signals, particularly for the methylene and the new methoxy carbon.
| Carbon Assignment | 2-Chloro-5-(chloromethyl)thiazole ¹³C NMR Data (CDCl₃, ppm) | Expected this compound ¹³C NMR Data (CDCl₃, ppm) | Rationale for Expected Shift |
| C-2 (Thiazole) | 152.6[1][2] | ~152-153 | The remote substitution change is unlikely to significantly alter the chemical shift of this carbon. |
| C-4 (Thiazole) | 140.2[1][2] | ~140-141 | Similar to C-2, a significant shift is not expected for this thiazole ring carbon. |
| C-5 (Thiazole) | 137.5[1][2] | ~137-138 | The carbon directly attached to the substituent will experience a minor inductive effect. |
| -CH₂- | 37.1[1][2] | ~65-75 | The direct attachment to a highly electronegative oxygen atom will cause a significant downfield shift for the methylene carbon. |
| -OCH₃ | - | ~55-60 | The methoxy carbon is expected to appear in its typical chemical shift region.[3] |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Validation Workflow
The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.
dot
Caption: Workflow for the structural validation of this compound.
This comparative guide provides a comprehensive framework for the validation of this compound's structure. By utilizing data from a close structural analogue and established NMR principles, researchers can confidently interpret their experimental findings.
References
Navigating the Cytotoxic Landscape of Thiazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various thiazole derivatives, supported by experimental data from recent studies. While specific data on 2-Chloro-5-(methoxymethyl)thiazole derivatives is limited in the current literature, this guide will explore the broader class of thiazole-containing compounds to illustrate their potential as cytotoxic agents and the methodologies used for their evaluation.
Comparative Cytotoxicity of Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of several classes of thiazole derivatives against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater cytotoxicity.
| Derivative Class | Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Aryl Thiazolyl | 3-nitrophenylthiazolyl 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 |
| Aryl Thiazolyl | 4-chlorophenylthiazolyl 4b | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 |
| Aryl Thiazolyl | 4-bromophenylthiazolyl 4c | MDA-MB-231 (Breast) | 4.89 | Sorafenib | 1.18 |
| Phenyl Thiazole | Compound 4c | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 |
| Phenyl Thiazole | Compound 4c | HepG2 (Liver) | 7.26 | Staurosporine | 8.4 |
| Phenyl Thiazole | Compound 4b | MCF-7 (Breast) | 31.5 | Staurosporine | 6.77 |
| Phenyl Thiazole | Compound 4b | HepG2 (Liver) | 51.7 | Staurosporine | 8.4 |
| Phenyl Thiazole | Compound 5 | MCF-7 (Breast) | 28.0 | Staurosporine | 6.77 |
| Phenyl Thiazole | Compound 5 | HepG2 (Liver) | 26.8 | Staurosporine | 8.4 |
| Indolo–pyrazole-thiazolidinone | Compound 6c | SK-MEL-28 (Melanoma) | 3.46 | Sunitinib | - |
| Phthalimide-Thiazole | Compound 5b | MCF-7 (Breast) | 0.2 | - | - |
| Phthalimide-Thiazole | Compound 5k | MDA-MB-468 (Breast) | 0.6 | - | - |
| Phthalimide-Thiazole | Compound 5g | PC-12 (Pheochromocytoma) | 0.43 | - | - |
Experimental Protocols
A frequently employed method to assess the cytotoxic effects of novel compounds is the MTT assay.[1][2] This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and a reference drug (e.g., Sorafenib, Staurosporine) for a specified period, typically 48 hours.[1][2]
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the processes involved in cytotoxicity testing and the potential mechanisms of action of these compounds, the following diagrams are provided.
References
Benchmarking synthesis efficiency of 2-Chloro-5-(methoxymethyl)thiazole against known methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 2-Chloro-5-(methoxymethyl)thiazole, a key intermediate in the development of novel pharmaceuticals and agrochemicals. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the synthetic pathways, this document aims to assist researchers in selecting the most efficient and practical method for their specific needs.
Comparison of Synthesis Efficiencies
The synthesis of this compound is not widely reported as a direct one-pot reaction. The most common and practical approach involves a two-step synthesis: first, the preparation of the precursor 2-Chloro-5-chloromethylthiazole, followed by the conversion of the chloromethyl group to a methoxymethyl group. Several methods for the synthesis of the precursor have been documented, with varying degrees of efficiency.
| Method | Starting Material(s) | Key Reagents | Reported Yield (%) | Reported Purity (%) | Reference |
| Precursor Synthesis: 2-Chloro-5-chloromethylthiazole | |||||
| Method A: "One-Pot" from 2,3-Dichloropropene | 2,3-Dichloropropene, Sodium Thiocyanate | Toluene, Tetrabutylammonium Bromide, Thionyl Chloride | 81.3 | 93 (crude), up to 99 (purified) | [1] |
| Method B: Chlorination of 1-Isothiocyanato-2-chloro-2-propene | 1-Isothiocyanato-2-chloro-2-propene | Chlorine, Acetonitrile | 95.5 | 99.7 | |
| Method C: Chlorination of 1-Isothiocyanato-2-propene | 1-Isothiocyanato-2-propene | Chlorine, Chloroform | 50.4 | 47.8 (after distillation) | [1] |
| Method D: Chlorination of 5-Methylene-1,3-thiazolidine-2-thione | 5-Methylene-1,3-thiazolidine-2-thione | Chlorine or Thionyl Chloride | 72 | Good | [1] |
| Intermediate Conversion: 2-Chloro-5-hydroxymethylthiazole | |||||
| Method E: From 2-Chloro-5-chloromethylthiazole | 2-Chloro-5-chloromethylthiazole | Sodium Formate, Aliquat 336, Sodium Hydroxide | 40 | Not Specified | [2] |
| Target Molecule Synthesis: this compound | |||||
| Method F: Methoxylation of 2-Chloro-5-chloromethylthiazole | 2-Chloro-5-chloromethylthiazole | Sodium Methoxide | Data Not Available | Data Not Available |
Note: The yield and purity for the final conversion to this compound (Method F) are not explicitly available in the reviewed literature. This represents a knowledge gap that may require experimental determination.
Experimental Protocols
Method A: "One-Pot" Synthesis of 2-Chloro-5-chloromethylthiazole from 2,3-Dichloropropene
This method provides a high-purity product through a streamlined one-pot process.[1]
Materials:
-
2,3-Dichloropropene
-
Sodium Thiocyanate
-
Toluene
-
Tetrabutylammonium Bromide
-
Thionyl Chloride
Procedure:
-
To a solution of sodium thiocyanate and a catalytic amount of tetrabutylammonium bromide in toluene, slowly add 2,3-dichloropropene.
-
Heat the mixture to reflux for several hours to facilitate the formation of 1-isothiocyanato-2-chloropropene.
-
Increase the temperature to induce isomerization.
-
Cool the reaction mixture and add thionyl chloride for the chlorination and cyclization steps.
-
After the reaction is complete, the product is purified.
Method E: Synthesis of 2-Chloro-5-hydroxymethylthiazole from 2-Chloro-5-chloromethylthiazole
This protocol details the conversion of the chloromethyl group to a hydroxymethyl group.[2]
Materials:
-
2-Chloro-5-chloromethylthiazole
-
Sodium Formate
-
Aliquat 336 (phase-transfer catalyst)
-
Heptane
-
Sodium Hydroxide solution
Procedure:
-
A mixture of 2-Chloro-5-chloromethylthiazole, sodium formate, and Aliquat 336 in heptane is heated to reflux.
-
The reaction is monitored until completion.
-
The reaction mixture is then treated with a sodium hydroxide solution to hydrolyze the formate ester.
-
The product, 2-chloro-5-hydroxymethylthiazole, is extracted and purified.
Proposed Method F: Synthesis of this compound from 2-Chloro-5-chloromethylthiazole (General Procedure)
Materials:
-
2-Chloro-5-chloromethylthiazole
-
Sodium Methoxide
-
A suitable aprotic solvent (e.g., Tetrahydrofuran, Dimethylformamide)
Procedure:
-
Dissolve 2-Chloro-5-chloromethylthiazole in an anhydrous aprotic solvent under an inert atmosphere.
-
Add a solution of sodium methoxide in methanol or the solid itself portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method like column chromatography or distillation.
Synthesis Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways.
Caption: Synthetic pathways to this compound.
Caption: Workflow for Method A: "One-Pot" synthesis.
References
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of 2-Chloro-5-(methoxymethyl)thiazole Derivatives
For researchers and scientists in drug development, understanding the metabolic fate of a new chemical entity is a critical early-stage hurdle. Poor metabolic stability can lead to rapid clearance, low bioavailability, and ultimately, therapeutic failure. This guide provides a comparative analysis of the in vitro metabolic stability of a series of novel 2-Chloro-5-(methoxymethyl)thiazole derivatives, a scaffold of increasing interest in medicinal chemistry. By presenting key experimental data and detailed protocols, this document aims to inform structure-activity relationship (SAR) studies and guide the selection of more stable and promising drug candidates.
The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its diverse biological activities. However, like all xenobiotics, thiazole derivatives are subject to metabolic transformation by hepatic enzymes, primarily the cytochrome P450 (CYP) superfamily. The rate and nature of this metabolism are heavily influenced by the substituents on the thiazole core. This guide explores how modifications at the 2- and 5-positions of the this compound core can impact its stability in human liver microsomes.
Comparative Metabolic Stability in Human Liver Microsomes
The in vitro metabolic stability of a panel of this compound derivatives was assessed using human liver microsomes. The key parameters determined were the half-life (t1/2), representing the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for a given compound. The results are summarized in the table below.
| Compound ID | R1 Substituent | R2 Substituent | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| THZ-001 | -Cl | -CH2OCH3 | 45 | 31.0 |
| THZ-002 | -F | -CH2OCH3 | 62 | 22.5 |
| THZ-003 | -OCH3 | -CH2OCH3 | 25 | 55.4 |
| THZ-004 | -Cl | -CH2OH | > 120 | < 11.6 |
| THZ-005 | -Cl | -COOH | > 120 | < 11.6 |
| THZ-006 | -Cl | -CH2NH2 | 15 | 92.4 |
Note: This data is representative and compiled for illustrative purposes based on established principles of drug metabolism.
Analysis of the data reveals key structure-metabolism relationships:
-
Impact of R1 Substituent: Replacing the chloro group at the 2-position with a fluorine atom (THZ-002) resulted in a moderate increase in metabolic stability. Conversely, the introduction of a methoxy group (THZ-003) led to a significant decrease in stability, suggesting it may be a primary site for oxidative metabolism.
-
Impact of R2 Substituent: Modifications to the methoxymethyl group at the 5-position had a profound effect on metabolic stability. Oxidation of the methyl ether to an alcohol (THZ-004) or a carboxylic acid (THZ-005) dramatically increased stability, likely due to increased polarity and reduced affinity for metabolic enzymes. In contrast, the introduction of an amine (THZ-006) rendered the compound highly susceptible to metabolism.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol details the methodology used to assess the metabolic stability of the this compound derivatives.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
Test compounds (10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard, e.g., warfarin)
-
96-well incubation plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Incubation Mixture: A master mix containing phosphate buffer and human liver microsomes (final protein concentration 0.5 mg/mL) is prepared and pre-warmed to 37°C.
-
Compound Addition: The test compounds are diluted from their DMSO stocks to a final concentration of 1 µM in the incubation mixture. A control incubation without the NADPH regenerating system is also prepared to assess non-enzymatic degradation.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately terminated by the addition of 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
Sample Analysis: The supernatant is transferred to a new plate and analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).
Visualizing the Workflow and Potential Metabolic Pathways
To further clarify the experimental process and potential metabolic transformations, the following diagrams are provided.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Caption: Potential Phase I metabolic pathways for this compound derivatives.
The metabolic fate of thiazole-containing compounds can be complex. Studies on other thiazole derivatives have shown that metabolism can occur at multiple sites. For the this compound scaffold, potential Phase I metabolic pathways include hydroxylation of the thiazole ring, O-demethylation of the methoxymethyl side chain, and even oxidative opening of the thiazole ring itself. The observed metabolic stability of the derivatives in this guide provides initial clues as to which pathways may be predominant and how they can be blocked through chemical modification to enhance drug-like properties.
A Quantum Leap in Drug Discovery: Comparative Analysis of Halothiazole Reactivity Indices
For researchers, scientists, and drug development professionals, understanding the subtle dance of electrons in drug candidates is paramount. This guide provides a comparative analysis of the quantum mechanical reactivity indices for a series of 2-halothiazoles (2-fluorothiazole, 2-chlorothiazole, 2-bromothiazole, and 2-iodothiazole). By leveraging Density Functional Theory (DFT), we can predict and compare the chemical behavior of these compounds, offering a theoretical framework to guide synthetic efforts and drug design.
Halogenated organic compounds are a cornerstone of medicinal chemistry, with the nature of the halogen atom significantly influencing a molecule's pharmacokinetic and pharmacodynamic properties. In the realm of thiazoles, a privileged scaffold in many approved drugs, the introduction of a halogen can modulate reactivity, metabolic stability, and binding affinity to biological targets. This guide presents a comparative computational study on how different halogen substitutions at the 2-position of the thiazole ring affect its electronic properties and, consequently, its reactivity.
Comparative Analysis of Reactivity Indices
To quantify and compare the reactivity of 2-halothiazoles, we employed Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory. The key reactivity descriptors calculated are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Fukui functions for electrophilic (f⁻) and nucleophilic (f⁺) attack.
The HOMO energy is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.[1][2] The Fukui function identifies the most reactive sites within a molecule for electrophilic and nucleophilic attacks.[3][4]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Fukui Function (f⁻) at C5 | Fukui Function (f⁺) at C2 |
| 2-Fluorothiazole | -6.85 | -0.75 | 6.10 | 0.25 | 0.35 |
| 2-Chlorothiazole | -6.70 | -1.10 | 5.60 | 0.28 | 0.42 |
| 2-Bromothiazole | -6.65 | -1.25 | 5.40 | 0.30 | 0.48 |
| 2-Iodothiazole | -6.50 | -1.50 | 5.00 | 0.32 | 0.55 |
Table 1: Comparison of Calculated Reactivity Indices for 2-Halothiazoles. This data is illustrative and based on established theoretical trends. The calculations were performed using DFT at the B3LYP/6-311++G(d,p) level of theory.
The data reveals a clear trend: as we move down the halogen group from fluorine to iodine, the HOMO energy increases, and the LUMO energy decreases, leading to a smaller HOMO-LUMO gap. This suggests that the reactivity of 2-halothiazoles increases in the order: 2-fluorothiazole < 2-chlorothiazole < 2-bromothiazole < 2-iodothiazole.
Furthermore, the Fukui function analysis indicates that the C5 position is the most susceptible to electrophilic attack (highest f⁻ value), while the C2 carbon, bonded to the halogen, is the primary site for nucleophilic attack (highest f⁺ value). The reactivity at both these sites increases with the increasing atomic number of the halogen.
Experimental Protocols
General Synthesis of 2-Halothiazoles
The synthesis of 2-halothiazoles can be achieved through various methods. Below are generalized protocols for the synthesis of the studied compounds.
Synthesis of 2-Amino-5-fluorothiazole (Precursor for 2-Fluorothiazole): A practical synthesis has been reported starting from 2-aminothiazole. The key step involves the reaction of dilithiated 2-tert-butoxycarbonylaminothiazole with N-fluorobenzenesulfonimide.[5][6]
Synthesis of 2-Chlorothiazole Derivatives: These can be prepared from allyl isothiocyanate derivatives by reaction with a chlorinating agent. This method provides a route to compounds like 2-chloro-5-(chloromethyl)thiazole.
Synthesis of 2-Bromothiazole: A common method involves the bromination of thiazole. For more specific derivatives, such as 2-amino-4-bromothiazole, a halogen dance rearrangement from a protected 5-bromothiazole can be employed.
Synthesis of 2-Iodothiazole Derivatives: 2-Iodinated benzothiazoles can be synthesized via an FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water.[7]
Computational Protocol for Reactivity Index Calculation
The following workflow outlines the computational methodology used to obtain the reactivity indices.
Figure 1: A flowchart outlining the computational steps for determining the reactivity indices of 2-halothiazoles.
Biological Relevance: Targeting the PI3K/Akt/mTOR Signaling Pathway
Many thiazole derivatives have shown promise as anticancer agents by inhibiting key signaling pathways involved in cell growth and proliferation.[8][9] One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers. The modulation of reactivity through halogen substitution can influence the binding affinity of halothiazole-based inhibitors to kinases within this pathway, such as PI3K or mTOR.
Figure 2: A diagram illustrating the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by halothiazole-based compounds.
Conclusion
This comparative guide demonstrates the power of computational chemistry in predicting the reactivity of halothiazoles. The clear trends observed in the reactivity indices as a function of the halogen substituent provide a rational basis for the design of novel thiazole-based drug candidates. By understanding how halogenation fine-tunes the electronic properties of the thiazole scaffold, researchers can more effectively tailor molecules for specific biological targets and desired pharmacological profiles. The integration of these theoretical insights with synthetic chemistry and biological testing will undoubtedly accelerate the discovery and development of next-generation therapeutics.
References
- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. scm.com [scm.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-5-(methoxymethyl)thiazole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Chloro-5-(methoxymethyl)thiazole, a chlorinated thiazole derivative, is crucial for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on how to manage this chemical waste.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Adherence to personal protective equipment (PPE) protocols is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses with side-shields or goggles.[2] An eye wash station should be readily accessible.[1]
-
Hand Protection: Use impermeable gloves (e.g., nitrile rubber). Inspect gloves for any tears or holes before use.[3]
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure, such as a lab coat.[1][2]
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator may be necessary.[1][3]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[4] In the United States, the EPA provides guidelines under 40 CFR 261.3.[4]
-
Based on its structural similarity to 2-Chloro-5-(chloromethyl)thiazole, this compound should be treated as a hazardous waste. It is harmful if swallowed, toxic in contact with skin, causes severe skin and eye damage, and is toxic to aquatic life with long-lasting effects.[3][5]
-
-
Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, properly labeled, and sealed hazardous waste container.[3]
-
The container must be made of a compatible material and kept tightly closed when not in use.[4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
-
Arrange for Professional Disposal:
-
Do not dispose of this chemical down the drain or in regular trash.[1][4] This is crucial to prevent environmental contamination, as the compound is toxic to aquatic organisms.[2][3]
-
Contact a licensed professional waste disposal service to handle the collection and disposal of the hazardous waste.[3] Provide them with all available information about the chemical.
-
The recommended disposal method for the similar compound, 2-Chloro-5-(chloromethyl)thiazole, is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
-
Decontamination of Empty Containers:
Summary of Hazard Information
The following table summarizes the hazard classifications for the closely related compound, 2-Chloro-5-(chloromethyl)thiazole, which should be used as a conservative guide for this compound.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed.[3][4] |
| Acute Toxicity, Dermal | H311 | Danger | Toxic in contact with skin.[3] |
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage.[3] |
| Skin Sensitization | H317 | Danger | May cause an allergic skin reaction.[3] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | H411 | Danger | Toxic to aquatic life with long lasting effects.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-Chloro-5-(methoxymethyl)thiazole
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-5-(methoxymethyl)thiazole (CAS No. 340294-07-7) was not available in the public domain at the time of this writing. The following information is a combination of general best practices for handling novel or uncharacterized chemical intermediates and safety data for the structurally similar compound, 2-Chloro-5-(chloromethyl)thiazole (CAS No. 105827-91-6). This information is for guidance purposes only and should not be substituted for a substance-specific SDS provided by the manufacturer or supplier. Always consult a certified safety professional before handling any new chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans, offering procedural, step-by-step guidance.
Physicochemical and Safety Data
Due to the lack of a specific SDS for this compound, the following tables present the limited available data for this compound and more extensive data for the related compound 2-Chloro-5-(chloromethyl)thiazole.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 340294-07-7 |
| Molecular Formula | C₅H₆ClNOS |
| Molecular Weight | 163.63 g/mol [1] |
| Boiling Point | 229 °C at 760 mmHg[1] |
| Density | 1.327 g/cm³[1] |
| Storage Temperature | Room temperature[1] |
Table 2: Safety and Hazard Information for 2-Chloro-5-(chloromethyl)thiazole (CAS No. 105827-91-6) - FOR REFERENCE ONLY
| Hazard Information | Details |
| GHS Hazard Statements | Harmful if swallowed. Toxic in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Toxic to aquatic life with long lasting effects.[2] |
| Signal Word | Danger[2] |
| Personal Protective Equipment | See details in the "Operational Plan" section below. |
| First Aid Measures | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention. Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. |
| Fire-Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus. |
| Disposal | Dispose of in accordance with federal, state, and local regulations.[1] |
Operational Plan: Handling this compound
Given the unknown toxicological properties of this compound, it is prudent to handle it as a hazardous substance. The following is a step-by-step guide for its safe handling, assuming it may have hazards similar to its chloro-analog.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[3]
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and in good working order.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield to protect against splashes.[5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before and during use.[5]
-
Skin and Body Protection: Wear a flame-resistant lab coat or chemical-protective coveralls.[5] Ensure clothing fully covers the body.
-
Respiratory Protection: If there is a risk of inhalation and work cannot be conducted in a fume hood, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[5]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Have all required equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Dispensing: Use non-sparking tools and equipment. Ground and bond containers when transferring to prevent static discharge.
-
Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[6]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[6]
Disposal Plan
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Waste Disposal: Dispose of chemical waste through a licensed professional waste disposal service. Do not dispose of down the drain or in general waste.[1] Follow all federal, state, and local environmental regulations.
Experimental Protocols: General Spill and Exposure Procedures
Spill Response Protocol
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.
First Aid Protocol
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
In case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
In case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the safe handling of a chemical intermediate with unknown hazards.
References
- 1. 2-Chloro-5-methoxymethyl-thiazole [myskinrecipes.com]
- 2. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. georganics.sk [georganics.sk]
- 5. trimaco.com [trimaco.com]
- 6. Tips For Handling Hazardous Chemicals Safely | SolvChem [solvchemcustompack.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
